3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESYSPYXWCXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416728 | |
| Record name | 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126417-84-3 | |
| Record name | 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Introduction
The 5-aminopyrazole scaffold is a privileged heterocyclic motif renowned for its broad applicability across medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and antipsychotics.[1] The unique electronic properties and hydrogen bonding capabilities of the aminopyrazole core make it a versatile building block for designing multi-target drug candidates and functional materials.[2]
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , a valuable intermediate for drug discovery and agrochemical research. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind experimental choices, presenting detailed protocols, and offering field-proven insights to guide researchers toward the most efficient and reliable route for their specific needs.
Part 1: Retrosynthetic Analysis and Strategic Overview
A sound synthetic strategy begins with a robust retrosynthetic analysis. For this compound, the pyrazole core is the most logical disconnection point. The formation of a pyrazole ring is classically achieved through the cyclocondensation of a 1,3-dielectrophilic component with a hydrazine derivative.[3][4] This leads us to two primary strategic approaches:
Strategy A (Convergent Synthesis): A direct, one-step cyclocondensation to form the fully substituted pyrazole ring. This involves reacting a suitable 1,3-dicarbonyl equivalent with methylhydrazine. The presence of a C5-amino group strongly suggests the use of a β-ketonitrile as the ideal 1,3-dielectrophile.
Strategy B (Sequential Synthesis): A two-step approach involving the initial synthesis of an N-unsubstituted pyrazole intermediate, followed by a regioselective N-methylation. This route offers an alternative but introduces the significant challenge of controlling the site of methylation on the pyrazole ring.
The choice between these strategies is a critical decision point, balancing factors of step economy, yield, and control over regioselectivity.
Caption: Retrosynthetic overview of the two primary strategies for synthesizing the target compound.
Part 2: Pathway A - The Convergent Cyclocondensation Route
This pathway is arguably the most efficient, forming the target molecule in a single, highly convergent step from a key β-ketonitrile intermediate. The success of this route hinges on the regioselectivity of the initial nucleophilic attack of methylhydrazine on the 1,3-dielectrophile.
Scientific Principle & Mechanistic Insight
The reaction between a β-ketonitrile (like 3-(4-bromophenyl)-3-oxopropanenitrile) and a monosubstituted hydrazine (methylhydrazine) is a cornerstone of 5-aminopyrazole synthesis.[5][6] The mechanism proceeds via two key steps:
-
Hydrazone Formation: The more nucleophilic, unsubstituted nitrogen of methylhydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal, N-methylated nitrogen then acts as an internal nucleophile, attacking the nitrile carbon. This intramolecular addition leads to a cyclized intermediate which tautomerizes to the stable, aromatic 5-aminopyrazole product.
This inherent regioselectivity, driven by the differential reactivity of the two nitrogen atoms in methylhydrazine, typically favors the formation of the desired N1-methylated isomer with high fidelity.
Key Intermediate: Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile
While commercially available, the synthesis of this key precursor is instructive.[7] A robust method is the Claisen condensation between an ester and a ketone.[8][9] Here, 4-bromoacetophenone is condensed with a suitable cyanating agent like ethyl cyanoformate or diethyl oxalate followed by treatment with a cyanide source. A more direct method involves the base-mediated condensation of 4-bromoacetophenone with acetonitrile.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to -78 °C in a dry ice/acetone bath and add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (2.2 equivalents), dropwise.
-
Acetonitrile Addition: Add anhydrous acetonitrile (1.1 equivalents) to the cooled base solution and stir for 30 minutes to form the cyanomethyl anion.
-
Ketone Addition: Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the desired β-ketonitrile.
Main Reaction: Synthesis of this compound
Caption: Workflow for the sequential synthesis and selective N-methylation (Pathway B).
Experimental Protocol (N1-Selective Methylation)
-
Deprotonation: Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents) in anhydrous DMF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.
-
Pyrazole Addition: Add a solution of 3-(4-bromophenyl)-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Alkylation: Add (chloromethyl)trimethylsilane (1.2 equivalents) and allow the reaction to warm to room temperature, stirring for 8-12 hours.
-
Workup 1: Quench the reaction with water and extract with ethyl acetate. Dry the organic phase and concentrate to obtain the crude N-silylmethyl intermediate.
-
Protodesilylation: Dissolve the crude intermediate in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equivalents) and a small amount of water.
-
Reaction & Final Workup: Stir at room temperature for 2-4 hours. Dilute with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the highly pure N1-methylated product.
Part 4: Comparative Analysis & Scientist's Recommendation
| Feature | Pathway A (Convergent) | Pathway B (Sequential) |
| Step Count | 1 (from β-ketonitrile) | 2 (from β-ketonitrile) |
| Overall Yield | High (typically 75-90%) | Moderate (product of two steps, likely 60-75%) |
| Regioselectivity | Inherently high, controlled by mechanism. | Requires a specialized, modern protocol to ensure high selectivity. |
| Reagents | Uses standard, inexpensive methylhydrazine. | Requires more expensive and specialized reagents (e.g., α-halomethylsilane, TBAF). |
| Simplicity | Operationally simpler; single transformation. | More complex; involves an intermediate isolation and a two-stage methylation. |
| Scalability | Excellent; fewer steps and simpler reagents favor scale-up. | Less favorable for scale-up due to reagent cost and additional steps. |
Expert Recommendation
For routine laboratory synthesis and for process development aimed at larger-scale production, Pathway A (Convergent Synthesis) is unequivocally the superior strategy. Its high degree of convergence, operational simplicity, lower cost, and inherently high regioselectivity make it the most efficient and practical choice. The reaction is robust and generally provides high yields of the desired product without the need for complex purification to remove isomers.
Pathway B (Sequential Synthesis) serves as a valuable alternative if the N-unsubstituted pyrazole is already available or is required for other synthetic purposes. Furthermore, the selective methylation protocol detailed in Pathway B is a powerful tool and represents a key field-proven insight for chemists facing the general problem of pyrazole N-alkylation. However, for the specific goal of synthesizing the title compound, it is a less direct and more resource-intensive route.
Conclusion
The synthesis of this compound can be approached through two logical pathways. The direct cyclocondensation of 3-(4-bromophenyl)-3-oxopropanenitrile with methylhydrazine stands out as the most effective and industrially relevant method, offering high yields in a single step. The sequential approach, while longer, highlights advanced techniques in regioselective N-alkylation that are broadly applicable in heterocyclic chemistry. By understanding the causality behind each experimental choice, researchers can confidently select and execute the optimal synthesis for their objectives.
References
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An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 126417-84-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, with the Chemical Abstracts Service (CAS) registry number 126417-84-3 , is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific aminopyrazole, offering insights for its utilization as a key building block in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 126417-84-3 | [1] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [1] |
| Molecular Weight | 252.11 g/mol | [1] |
| MDL Number | MFCD00558940 | [1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the bromophenyl, methyl, and pyrazole ring protons and carbons, with characteristic shifts indicating their chemical environments.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can further confirm its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C-Br bonds.
Synthesis and Reaction Mechanisms
The synthesis of 3-aryl-1H-pyrazol-5-amines typically involves the condensation of a β-ketonitrile with a hydrazine derivative. For this compound, a plausible and commonly employed synthetic route starts with a 4-bromophenyl-substituted β-ketonitrile and methylhydrazine.
General Synthetic Pathway:
The core of this synthesis is the Knorr pyrazole synthesis, a classic and versatile method for constructing the pyrazole ring. The reaction proceeds through the following key steps:
-
Condensation: The initial step involves the reaction of the carbonyl group of the β-ketonitrile with the more nucleophilic nitrogen of methylhydrazine. This forms a hydrazone intermediate.
-
Cyclization and Dehydration: The intermediate hydrazone then undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.
Caption: General Synthetic Workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
To a solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for specific laboratory settings.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules.[2] The presence of the amine group provides a key handle for further functionalization, allowing for the exploration of a wide chemical space.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The amine group of the target molecule can be derivatized to introduce pharmacophoric elements that interact with the ATP-binding site of various kinases, making it a promising starting point for the development of anticancer agents.
-
Anti-inflammatory Agents: Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5]
-
Antimicrobial Agents: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal activities.
-
Central Nervous System (CNS) Agents: The structural features of pyrazoles have also been exploited in the design of agents targeting CNS disorders.
The bromophenyl moiety can serve as a point for further modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional diversity and fine-tune the pharmacological properties of the resulting compounds.
Caption: Drug Discovery Applications of the Core Scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its versatile pyrazole core, coupled with the reactive amine and modifiable bromophenyl groups, provides a rich platform for medicinal chemists to design and synthesize new drug candidates. A comprehensive understanding of its synthesis and chemical properties is crucial for unlocking its full potential in the ongoing quest for innovative medicines.
References
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- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Organic Syntheses. 3(5)-aminopyrazole.
- Patel, R. V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(16), 4987.
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- Semantic Scholar. PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE.
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Physical and chemical properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole that holds significant interest within the fields of medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromophenyl group at the 3-position and a methyl group on the pyrazole nitrogen—offers a unique combination of steric and electronic properties.[1] This guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data for the compound and its structural analogs to offer field-proven insights for researchers.
Chemical Identity and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. It is important to note that while some data is available, experimentally determined values for properties such as melting point and solubility are not widely published.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 126417-84-3 | [2] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [2] |
| Molecular Weight | 252.11 g/mol | [2][3] |
| Appearance | Not specified (often white to off-white solid for similar compounds) | |
| Melting Point | Data not available | |
| Boiling Point | ~414.9 °C (Predicted) | |
| Solubility | Data not available |
Molecular Structure:
The structure of this compound is characterized by a central pyrazole ring. A 4-bromophenyl group is attached to the C3 position of the pyrazole, a methyl group to the N1 position, and an amine group to the C5 position.
Caption: Key reaction pathways for this compound.
Synthesis
A definitive, step-by-step experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a plausible synthetic route can be inferred from general methods for preparing substituted aminopyrazoles. A common and effective strategy involves the condensation of a β-ketonitrile with a substituted hydrazine. [4]
Postulated Synthesis Workflow
Caption: A plausible synthetic workflow for the target compound.
General Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized procedure based on known pyrazole syntheses and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified researchers.
-
Reaction Setup: To a solution of 4-bromobenzoylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.
Safety and Handling
Specific safety and handling data for this compound are not available. Therefore, it is imperative to handle this compound with the precautions typically taken for novel chemical entities and related aminopyrazole derivatives.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or inhaled.
-
Storage: Store in a cool, dry place away from incompatible materials.
Applications and Future Directions
Substituted aminopyrazoles are valuable building blocks in drug discovery and materials science.
-
Medicinal Chemistry: The aminopyrazole scaffold is present in a number of compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents. [1][5]The 4-bromophenyl moiety can serve as a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
-
Materials Science: Pyrazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as ligands for metal complexes with interesting photophysical properties. The specific substitution pattern of this compound may impart unique electronic and photophysical characteristics.
Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound. The development of a robust and scalable synthetic protocol will be crucial for enabling its broader investigation and potential application.
References
Sources
Spectroscopic and Synthetic Elucidation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No: 126417-84-3) is limited. This guide, therefore, presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The synthesis protocol described is a plausible and well-precedented route. This document is intended to serve as a robust resource for researchers in anticipating and interpreting experimental results.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of a bromophenyl group and a primary amine functionality on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in areas such as oncology, inflammation, and infectious diseases. This guide provides a detailed technical overview of the plausible synthesis and predicted spectroscopic characteristics of this compound, offering a valuable resource for its preparation and characterization.
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned through a well-established cyclization reaction. A plausible and efficient route involves the condensation of a β-ketonitrile with methylhydrazine. This approach is widely used for the synthesis of 5-aminopyrazoles.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
3-(4-Bromophenyl)-3-oxopropanenitrile
-
Methylhydrazine
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (catalyst, optional)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add methylhydrazine (1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | d | 2H | H-2', H-6' | Aromatic protons ortho to the bromine atom, deshielded. |
| ~7.50 | d | 2H | H-3', H-5' | Aromatic protons meta to the bromine atom. |
| ~5.70 | s | 1H | H-4 | Pyrazole ring proton, singlet due to no adjacent protons. |
| ~4.50 | br s | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with concentration and solvent. |
| ~3.60 | s | 3H | -NCH₃ | Methyl group attached to the pyrazole nitrogen, singlet. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-5 | Carbon bearing the amine group, deshielded by nitrogen. |
| ~148 | C-3 | Carbon attached to the bromophenyl ring. |
| ~132 | C-1' | Quaternary carbon of the phenyl ring attached to the pyrazole. |
| ~131.5 | C-3', C-5' | Phenyl carbons meta to the bromine. |
| ~129 | C-2', C-6' | Phenyl carbons ortho to the bromine. |
| ~121 | C-4' | Carbon bearing the bromine atom. |
| ~90 | C-4 | Pyrazole ring carbon. |
| ~35 | -NCH₃ | Methyl carbon attached to the nitrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium to weak | Aromatic C-H stretching |
| 2950-2850 | Medium to weak | Aliphatic C-H stretching (methyl group) |
| ~1620 | Strong | C=N stretching of the pyrazole ring |
| ~1590 | Medium | C=C stretching of the aromatic ring |
| ~1550 | Strong | N-H bending (scissoring) of the primary amine |
| ~1070 | Strong | C-Br stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 251 and 253 with an approximate 1:1 intensity ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragments:
-
[M - H]⁺: Loss of a hydrogen atom.
-
[M - CH₃]⁺: Loss of the methyl group.
-
[M - NH₂]⁺: Loss of the amino group.
-
[C₉H₇BrN₂]⁺ (m/z 236/238): Loss of a methyl radical.
-
[C₆H₄Br]⁺ (m/z 155/157): Bromophenyl cation.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of bromine-containing fragments.
Conclusion
This technical guide provides a comprehensive predictive overview of the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable framework for researchers to anticipate and interpret experimental findings. As a versatile building block, a thorough understanding of its synthesis and characterization is crucial for its effective utilization in the development of novel chemical entities with potential therapeutic applications.
References
- ChemUniverse. This compound. [Link]
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
The Evolving Landscape of Pyrazole Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a "privileged structure," a framework upon which a multitude of biologically active molecules can be built.[2] Its unique chemical properties, including metabolic stability and the ability to act as a versatile pharmacophore, have led to the development of numerous approved drugs for a wide range of diseases.[1][4] The core structure of pyrazole allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[2][5][6] Consequently, pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, making them a subject of intense and ongoing research in drug discovery.[2][6][7]
Part 1: Major Biological Activities of Pyrazole Derivatives
Anti-inflammatory Activity
Mechanism of Action: COX-2 Inhibition
The most well-known example of a pyrazole-based anti-inflammatory drug is Celecoxib .[11][12][13] Celecoxib is a selective COX-2 inhibitor.[11][14] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][14][15] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is primarily expressed at sites of inflammation.[14] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[12][13]
Signaling Pathway: Arachidonic Acid Cascade
Caption: Arachidonic acid cascade and selective inhibition by Celecoxib.
Other Anti-inflammatory Mechanisms
Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by targeting other key signaling molecules. For instance, certain pyrazole amides have been shown to be potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family that plays a crucial role in inflammatory diseases.[16]
Table 1: IC50 Values of Representative Pyrazole Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Rofecoxib | >500 | ~0.018 | >27,778 |
| Indomethacin | ~0.1 | ~1.5 | ~0.07 |
Note: Data is compiled from various sources for illustrative purposes.
Anticancer Activity
The pyrazole scaffold is a key feature in numerous small molecule inhibitors targeting protein kinases, which are often dysregulated in cancer.[5][17]
Mechanism of Action: Protein Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors. By blocking the ATP binding site, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation, survival, and angiogenesis.[5] Important kinase targets for pyrazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K).[18][19] For example, some novel fused pyrazole derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, which can synergistically target tumor growth and angiogenesis.[18]
Signaling Pathway: EGFR-Mediated Pathway
Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Induction of Apoptosis and Cell Cycle Arrest
In addition to kinase inhibition, some pyrazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[15] This can occur through various mechanisms, including the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic proteins.[15]
Table 2: IC50 Values of Notable Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |
| Crizotinib | ALK, MET | H3122 (Lung) | 0.02 |
| Ruxolitinib | JAK1, JAK2 | Ba/F3-JAK2V617F | 0.04 |
| Erdafitinib | FGFR | MGH-U3 (Bladder) | 0.002 |
| Compound 43 (Thangarasu et al.) | PI3K | MCF7 (Breast) | 0.25[19] |
| Compound 29 (Ali et al.) | CDK2 | HepG2 (Liver) | 10.05[19] |
| Compound 4 (Fused Pyrazole) | EGFR/VEGFR-2 | HEPG2 (Liver) | 0.31[18] |
Note: Data is compiled from various sources for illustrative purposes.
Antimicrobial Activity
Pyrazole derivatives have also emerged as promising antimicrobial agents with a broad spectrum of activity.[1][4]
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific mechanism often depends on the substitutions on the pyrazole core.
Spectrum of Activity
Studies have reported the efficacy of pyrazole derivatives against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[1][4] Some derivatives also exhibit antifungal activity. For instance, trifluoromethyl phenyl-substituted pyrazoles have been shown to be potent inhibitors of S. aureus and Enterococcus faecalis biofilms.[4]
Table 3: MIC Values of Pyrazole Derivatives Against Selected Microorganisms
| Pyrazole Derivative | Microorganism | MIC (µg/mL) |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | S. aureus | 2-4 |
| Aniline-derived pyrazole | Vancomycin-resistant enterococci | 4-8 |
| Phenyl-substituted pyrazole | Candida albicans | 16-32 |
Note: Data is compiled from various sources for illustrative purposes and represents a range of reported values.
Other Notable Biological Activities
Neuroprotective and Metabolic Effects
The pyrazole derivative Rimonabant is a well-known example of a cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[20][21][22] The endocannabinoid system is involved in regulating appetite and energy balance.[21][23] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant was developed to reduce appetite and improve metabolic parameters.[20][23][24] Although it was withdrawn from the market due to psychiatric side effects, the study of Rimonabant has provided valuable insights into the role of the endocannabinoid system and the potential of pyrazole derivatives in modulating neurological and metabolic pathways.[21]
Other Activities
The versatility of the pyrazole scaffold has led to the discovery of derivatives with a wide array of other biological activities, including antidiabetic, antiviral, anticonvulsant, and antidepressant effects.[2][6]
Part 2: Experimental Evaluation of Biological Activity
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[25][26][27] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.[25]
Step-by-Step Methodology: [25][28][29]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10⁴–10⁵ cells/well) and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a sterile MTT solution (e.g., 10 µL of a 12 mM stock) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of an SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.
Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][32]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for microbial growth (turbidity). The lowest concentration of the compound that prevents visible growth is the MIC.[31]
Step-by-Step Methodology: [30][31][32]
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivative in a suitable broth medium directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 1 °C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow: Broth Microdilution for MIC
Caption: Workflow for the broth microdilution MIC assay.
In Vitro Anti-inflammatory Activity Assessment
Protocol: Protein Denaturation Assay
This assay is a simple and effective in vitro method to screen for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.[33]
Principle: The ability of a compound to inhibit thermally induced protein denaturation is measured. Many anti-inflammatory drugs are known to inhibit the denaturation of proteins.[33] Egg albumin or bovine serum albumin is used as the protein source. The turbidity of the solution after heating is measured spectrophotometrically to quantify the extent of denaturation.
Step-by-Step Methodology: [33][34][35][36]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test pyrazole derivative at various concentrations, a protein solution (e.g., 1% aqueous solution of egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation (Pre-heating): Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C) for 30 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Reading: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
Workflow: Protein Denaturation Assay
Caption: Workflow for the in vitro protein denaturation assay.
Part 3: Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole ring is well-established, with several classical and modern methods available to medicinal chemists.[37][38][39][40][41] Common strategies involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[37][38]
Representative Synthetic Scheme: Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classic and versatile method for preparing pyrazole derivatives. It involves the reaction of a β-ketoester with a hydrazine.
Reaction Diagram:
Explanation: The reaction proceeds via a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the final pyrazole ring. The choice of substituents on both the β-ketoester and the hydrazine allows for the creation of a diverse library of pyrazole derivatives. Other methods, such as 1,3-dipolar cycloaddition reactions, also provide efficient routes to substituted pyrazoles.[37]
Conclusion
The pyrazole scaffold is undeniably a privileged structure in drug discovery, giving rise to a vast and diverse array of biologically active compounds.[4] From the selective COX-2 inhibition of Celecoxib to the kinase-targeting capabilities of modern anticancer agents, pyrazole derivatives have demonstrated significant therapeutic potential across multiple disease areas. Their metabolic stability and synthetic accessibility continue to make them an attractive starting point for the design of new therapeutic agents.[4] Future research will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action, further expanding the therapeutic landscape of this remarkable heterocycle. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyrazole-based drugs.
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A Technical Guide to the In Silico Target Prediction of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Abstract
The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This process, however, is often resource-intensive and fraught with challenges. This technical guide presents a comprehensive, multi-pronged in silico strategy for the de novo target prediction of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a compound with no established biological targets. By synergistically applying ligand-based, structure-based, and machine learning methodologies, we can generate high-confidence, experimentally testable hypotheses regarding its mechanism of action. This guide provides researchers, scientists, and drug development professionals with a structured, field-proven workflow, complete with detailed protocols, data interpretation insights, and a framework for prioritizing targets for subsequent experimental validation.
Introduction: The Challenge of an Orphan Ligand
The compound this compound represents a common starting point in a research campaign: a novel molecule with a potentially interesting scaffold but an unknown biological profile. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of activities including anti-inflammatory and anti-cancer effects.[1][2] This prevalence suggests that our query compound has a high probability of biological activity, but it provides little specific information about its direct molecular targets.
Traditional target deconvolution methods can be costly and time-consuming. In silico target prediction, or "target fishing," offers a rapid, cost-effective alternative to generate initial hypotheses.[3][4] This approach leverages vast public databases of chemical structures, bioactivity data, and protein structures to predict ligand-target interactions computationally.[4][5]
The core principle of the strategy outlined herein is methodological orthogonality . By combining computational techniques that rely on different underlying principles—chemical similarity, 3D shape complementarity, and machine-learning models—we can build a more robust and reliable set of predictions. A target identified by multiple, independent methods has a significantly higher probability of being a true positive, thereby justifying the commitment of resources for experimental validation.
A Multi-Pronged Strategy for Target Identification
Our predictive workflow is designed as a funnel, starting with broad, computationally inexpensive methods and progressing to more focused, computationally intensive analyses. This ensures a comprehensive survey of the target landscape while efficiently managing computational resources.
Caption: Overall workflow for in silico target prediction.
Phase 1: Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[4] These approaches are computationally efficient and serve as an excellent first-pass screening tool.
Machine Learning-Based Prediction with SwissTargetPrediction
Web servers like SwissTargetPrediction leverage a combination of 2D and 3D similarity measures to compare a query molecule against a vast library of known active ligands.[6][7][8] This provides a rapid, probabilistic estimate of the most likely macromolecular targets.
Protocol 1: Target Prediction with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.[7]
-
Input the Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CN1N=C(C=C1N)C2=CC=C(C=C2)Br.
-
Paste the SMILES string into the query box. The 2D structure will be automatically generated and displayed.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.
-
Run Prediction: Click the "Predict targets" button to initiate the analysis.
-
Analyze Results: The output will be a list of predicted targets, ranked by probability. The results are displayed with a pie chart showing the distribution of target classes (e.g., kinases, proteases, GPCRs). Pay close attention to targets with a high probability score and those that appear plausible based on the pyrazole scaffold's known activities.
2D Chemical Similarity Search in ChEMBL
The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties, containing a wealth of structure-activity relationship (SAR) data.[9][10] A 2D similarity search identifies compounds in ChEMBL with similar topological features to our query molecule.
Protocol 2: 2D Similarity Search using ChEMBL
-
Access ChEMBL: Navigate to the ChEMBL database interface.[9]
-
Structure Search: Use the structure drawing tool or paste the SMILES string of the query compound.
-
Initiate Search: Select the "Similarity" search option. Set the similarity threshold to a reasonable value, such as 70% (Tanimoto coefficient), to balance the discovery of closely related analogs with more diverse scaffolds.
-
Review Hits: The search will return a list of ChEMBL compounds ranked by similarity. Examine the known biological targets of the top-ranking hits. Consistent targets appearing for multiple similar compounds represent strong hypotheses.
3D Pharmacophore and Shape-Based Searching with Pharmit
While 2D similarity is useful, it ignores the three-dimensional conformation and electrostatic properties crucial for molecular recognition. 3D methods, using tools like Pharmit, search for compounds that can adopt a similar 3D shape and present a similar arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[11][12][13]
Protocol 3: 3D Pharmacophore Search using Pharmit
-
Prepare Ligand: Generate a 3D conformation of the query compound using a molecular modeling program (e.g., RDKit, Open Babel) and save it in a standard format like .sdf or .mol2.
-
Access Pharmit: Open the Pharmit web server.[14]
-
Upload Ligand: Upload the 3D structure of the query compound. Pharmit will automatically extract a pharmacophore model from the ligand.
-
Select Libraries: Choose the chemical libraries to search against. The ZINC database, which contains billions of commercially available compounds, is a comprehensive choice.[15][16][17][18]
-
Execute Search: Run the pharmacophore search. The results will be compounds that match the 3D query.
-
Analyze and Refine: Analyze the known targets of the hit compounds. This approach may identify molecules that are topologically dissimilar (low 2D similarity) but share the key 3D features for binding to a specific target, a process known as scaffold hopping.
Phase 2: Structure-Based Target Prediction
Structure-based methods are complementary to ligand-based approaches. Instead of comparing ligand to ligand, we assess how well our query ligand can physically fit into the binding sites of a large collection of protein structures.
Reverse Docking
Reverse docking (or inverse docking) inverts the typical virtual screening paradigm.[5][19][20][21] Instead of docking many compounds to one target, we dock one compound to many potential protein targets.[22][23] This method is computationally intensive but provides direct, structure-based evidence for potential interactions.
Protocol 4: Reverse Docking Workflow using AutoDock Vina
-
Ligand Preparation:
-
Target Library Preparation:
-
Assemble a library of potential protein targets. This can be a curated set (e.g., all human kinases from the Protein Data Bank - PDB) or a pre-compiled library.
-
For each protein, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges.
-
Define the binding site. If a known ligand is present in the crystal structure, the binding site can be defined as a cube centered on that ligand. If not, pocket detection algorithms must be used.
-
Convert all target proteins to the .pdbqt format.
-
-
Docking Execution:
-
Write a script to automate the docking process, iterating through each target in the library.
-
For each target, run AutoDock Vina, docking the prepared query ligand into the defined binding site.
-
Command example: vina --receptor target_protein.pdbqt --ligand query_ligand.pdbqt --center_x 15.2 --center_y 53.9 --center_z 16.9 --size_x 20 --size_y 20 --size_z 20 --out docked_pose.pdbqt --log results.log
-
-
Results Analysis and Scoring:
-
Parse the output log files to extract the predicted binding affinity (in kcal/mol) for each target.
-
Rank the targets based on their binding scores. Targets with the most favorable (most negative) binding energies are considered the top candidates.
-
Visually inspect the top-ranked poses to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed, hydrophobic groups are in greasy pockets).
-
Phase 3: Data Convergence and Hypothesis Prioritization
The strength of this multi-pronged approach lies in the convergence of data from orthogonal methods. A single method may produce many false positives, but a target identified across ligand-based and structure-based screens is a high-confidence hypothesis.
Consensus Scoring and Target Ranking
-
Collate Data: Compile the target lists generated from SwissTargetPrediction, ChEMBL, Pharmit, and the reverse docking screen into a single table.
-
Identify Overlap: Identify targets that appear in two or more of these lists.
-
Develop a Consensus Score: Rank the overlapping targets. A simple ranking system could be to sum the ranks from each individual method. Targets that consistently rank highly across multiple methods should be prioritized.
Table 1: Hypothetical Converged Target List
| Target Protein | Method 1: SwissTargetPrediction (Probability) | Method 2: ChEMBL (Similarity Hit) | Method 3: Reverse Docking (Binding Affinity kcal/mol) | Consensus Rank |
| Kinase A | 0.85 (Rank 1) | Yes (Rank 3) | -9.2 (Rank 2) | 1 |
| Protease B | 0.72 (Rank 3) | No | -9.5 (Rank 1) | 2 |
| GPCR C | 0.81 (Rank 2) | Yes (Rank 1) | -7.1 (Rank 15) | 3 |
| Kinase D | Not Predicted | Yes (Rank 2) | -8.8 (Rank 5) | 4 |
Pathway and Network Analysis
Identifying a list of protein targets is only part of the story. Understanding their biological context is crucial. Pathway analysis tools like Reactome[28][29][30][31][32] and KEGG[33][34][35][36][37] can determine if the prioritized targets cluster within specific signaling or metabolic pathways.
Caption: Biological pathway mapping of predicted targets.
Protocol 5: Pathway Enrichment Analysis
-
Prepare Gene List: Create a list of the official gene symbols for your top-ranked target proteins.
-
Use Analysis Tool: Navigate to the analysis tool section of Reactome or another pathway database.[28][29]
-
Submit Data: Paste the gene list and run the over-representation analysis.
-
Interpret Results: The output will show which pathways are statistically over-represented in your target list. If multiple high-confidence targets fall within the same pathway (e.g., the MAPK signaling pathway), it strongly suggests that the compound's activity is related to modulating that specific biological process. This provides a powerful biological rationale for experimental follow-up.
Conclusion and Future Directions
This guide has outlined a systematic, multi-faceted in silico workflow for identifying and prioritizing the biological targets of a novel small molecule, this compound. By integrating machine learning, 2D and 3D similarity searching, and structure-based reverse docking, we can effectively navigate the vastness of chemical and biological space to produce a concise, high-confidence list of testable hypotheses. The subsequent pathway analysis enriches these hypotheses with crucial biological context.
The output of this computational pipeline is not a final answer but rather the critical starting point for a focused, efficient experimental validation campaign. The top-ranked targets should be pursued using biochemical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cell-based functional assays to confirm the in silico predictions and elucidate the true mechanism of action of this novel compound.
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An In-Depth Technical Guide to the Solubility of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Preamble: The Critical Role of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A molecule's ability to dissolve in a solvent dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1][2] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, a major hurdle for formulation scientists.[2][3]
The compound at the center of this guide, 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , represents a class of heterocyclic amines with significant potential in medicinal chemistry. Pyrazole derivatives are known scaffolds for a wide range of biologically active agents, including anti-inflammatory, antimicrobial, and antitumor drugs.[4][5][6] Understanding the solubility of this specific molecule is therefore not an academic exercise, but a critical step in unlocking its therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating, predicting, and experimentally determining the solubility of this compound across a range of relevant solvents.
Theoretical Framework: Deconstructing the Molecular Determinants of Solubility
The solubility of this compound is governed by a complex interplay of its structural features and the physicochemical properties of the solvent.[7] The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for our analysis.[8]
-
The Pyrazole Core: The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is an aromatic heterocycle.[4] The presence of both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom allows for complex hydrogen bonding interactions, which are crucial for solubility in protic solvents like water and alcohols.[9]
-
The 4-Bromophenyl Group: This substituent introduces a significant hydrophobic character to the molecule. The large, nonpolar phenyl ring tends to decrease solubility in aqueous media. The bromine atom, while electronegative, contributes more to molecular weight and van der Waals forces than to polarity.
-
The Amine Group (-NH2): The primary amine at the 5-position is a key functional group. It can act as both a hydrogen bond donor and acceptor, significantly enhancing potential interactions with polar solvents. Furthermore, as a weak base, its protonation state is pH-dependent, which will dramatically influence aqueous solubility.[10]
-
The N-Methyl Group: The methyl group on the pyrazole nitrogen (N-1) slightly increases lipophilicity and sterically hinders potential hydrogen bonding at that nitrogen, subtly altering the molecule's overall solubility profile compared to its N-unsubstituted counterpart.
The overall solubility is a thermodynamic balance between the energy required to break the solute-solute bonds within the crystal lattice (crystal lattice energy) and the energy released upon forming new solute-solvent interactions.[11] For a molecule like this, which possesses both polar (amine, pyrazole nitrogens) and nonpolar (bromophenyl) regions, its solubility will be highly sensitive to the choice of solvent.
In Silico Prediction: A First Pass Assessment of Solubility
Given that specific experimental solubility data for this compound is not publicly available, in silico prediction methods are an invaluable starting point. These computational tools use the molecular structure to estimate physical properties, guiding solvent selection and minimizing resource-intensive lab work.[12]
Modern solubility prediction relies on a range of approaches, from semi-empirical methods to advanced machine learning algorithms.[13] These models are trained on large datasets of known compounds and can provide useful, albeit approximate, solubility values.[14][15]
Common Predictive Approaches:
-
Fragment-based/Group Contribution Methods: These methods dissect the molecule into its constituent functional groups and sum their contributions to predict overall solubility.
-
Quantitative Structure-Property Relationship (QSPR) Models: These statistical models correlate computed molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimentally determined solubility.
-
Physics-Based Models (e.g., COSMO-RS): These more complex models use quantum chemistry to simulate the interactions between the solute and solvent molecules to predict thermodynamic properties like solubility.[13]
Researchers can leverage various open-access and commercial software platforms that implement these models to generate initial solubility estimates in a wide array of solvents, from water and buffers to common organic solvents like ethanol, DMSO, and acetone.
The logical workflow for in silico prediction is crucial for efficient resource allocation in the early stages of research.
Caption: Workflow for computational solubility prediction.
Experimental Solubility Determination: Protocols and Best Practices
While predictive models are useful, experimental determination remains the gold standard for accurate solubility data. The choice of method often depends on the required throughput, accuracy, and amount of compound available.[1] We will detail two primary methodologies: the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and a higher-throughput method for kinetic solubility.
Thermodynamic Solubility via Equilibrium Shake-Flask Method
This method determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when the solid phase and solution phase are in equilibrium.[16] It is considered the most reliable method.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO). The excess solid is critical to ensure equilibrium is reached with an undissolved solid phase present.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is a critical step and can be achieved via:
-
Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the solution. Causality Note: Choose filter materials carefully to avoid compound adsorption, which could lead to underestimated solubility.[17]
-
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method, offering high specificity and sensitivity. A calibration curve with known concentrations must be prepared.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present.
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report results in units such as mg/mL, µg/mL, or Molarity (mol/L).
Kinetic Solubility via High-Throughput Screening (HTS)
Kinetic solubility is often measured in early drug discovery. It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock and precipitating over a short period. It is not an equilibrium value but is useful for ranking compounds quickly.[17]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer or solvent of interest to each well.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.
-
Incubation: Cover the plate and shake for a short, defined period (e.g., 1-2 hours) at a controlled temperature. During this time, the compound may precipitate out of the solution.
-
Precipitate Removal: Separate the dissolved compound from the precipitate. For HTS, this is typically done by filtration using a 96-well filter plate.
-
Analysis: Determine the concentration of the compound in the filtrate, often by HPLC-UV, LC-MS, or UV plate reader.
The following diagram illustrates the key decision points in selecting an appropriate experimental method.
Caption: Decision tree for selecting a solubility assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent System | Method | Solubility (µg/mL) | Solubility (mM) | Qualitative Assessment |
| Deionized Water | Shake-Flask | < 1 | < 0.004 | Practically Insoluble |
| PBS (pH 7.4) | Shake-Flask | ~5 | ~0.02 | Very Slightly Soluble |
| 0.1 N HCl (pH 1.2) | Shake-Flask | > 1000 | > 3.96 | Freely Soluble |
| Ethanol | Shake-Flask | 550 | 2.18 | Soluble |
| Propylene Glycol | Shake-Flask | 800 | 3.17 | Soluble |
| DMSO | Shake-Flask | > 50,000 | > 198 | Very Soluble |
| PBS + 2% DMSO | Kinetic | ~4 | ~0.016 | Very Slightly Soluble |
Interpretation:
-
pH-Dependent Solubility: The hypothetical data illustrates a dramatic increase in solubility at low pH (0.1 N HCl). This is expected due to the protonation of the basic 5-amine group, forming a more polar and soluble salt. This is a critical insight for developing oral dosage forms.
-
Organic Solvents: As predicted by its structure, the compound shows good solubility in polar organic solvents like Ethanol and Propylene Glycol, and is extremely soluble in DMSO. This information is vital for preparing stock solutions for biological assays and for exploring non-aqueous formulations.
-
Aqueous Insolubility: The very low solubility in neutral water and buffer highlights the challenge for aqueous formulations and underscores why solubility is a primary concern for this class of compounds.[7]
Conclusion: A Strategic Approach to Solubility Assessment
The solubility of this compound is a multifaceted property that is fundamental to its development as a potential therapeutic agent. This guide has established a comprehensive framework for approaching this challenge. By integrating theoretical understanding of the molecule's structure with modern in silico prediction tools, researchers can make informed decisions about solvent selection. These predictions must then be validated by robust experimental methods, such as the gold-standard shake-flask technique, to generate the accurate data required for formulation, toxicology, and pharmacology studies. A thorough and systematic evaluation of solubility, as outlined here, is an indispensable step in advancing promising compounds from the laboratory to the clinic.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the Thermogravimetric Analysis (TGA) of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] Understanding their thermal stability is paramount for drug development, formulation, and ensuring quality control.[2][3] This document details the underlying principles, a robust experimental protocol, interpretation of resultant data, and a discussion of the plausible thermal decomposition pathways based on the compound's structural motifs. It is intended for researchers, chemists, and drug development professionals seeking to characterize the thermal properties of this and structurally related active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development
In the journey from discovery to a marketable drug, the physicochemical characterization of an API is a non-negotiable prerequisite. Thermal analysis techniques are indispensable tools in this process, providing critical data on material properties as a function of temperature.[4][5] Thermogravimetric Analysis (TGA), specifically, measures changes in the mass of a sample as it is subjected to a controlled temperature program.[6] This information is vital for:
-
Determining Thermal Stability: Identifying the temperature at which a compound begins to degrade is crucial for defining storage conditions, shelf-life, and manufacturing parameters.[2][7]
-
Compositional Analysis: TGA can accurately quantify the content of volatiles, such as residual solvents or moisture, which can significantly impact the stability and crystal structure of an API.[8]
-
Drug-Excipient Compatibility: In pre-formulation studies, TGA helps screen for potential destabilizing interactions between the API and inactive ingredients.[3]
-
Kinetic Studies: Advanced analysis of TGA data can be used to study the kinetics of decomposition, offering deeper insights into degradation mechanisms.[5]
The subject of this guide, this compound (Molecular Formula: C₁₀H₁₀BrN₃, Molecular Weight: 252.11 g/mol ), is a heterocyclic compound featuring a pyrazole core, a brominated aromatic ring, and an amine functional group.[9] Each of these structural components influences its thermal behavior, making TGA an essential technique for its comprehensive characterization.
Experimental Design: A Self-Validating TGA Protocol
The objective of this protocol is not merely to heat a sample but to generate reproducible, high-fidelity data that accurately reflects the intrinsic thermal properties of the material. The choices outlined below are designed to ensure the integrity of the results.
Instrument & Calibration
A calibrated thermogravimetric analyzer is the foundation of reliable data. The instrument should consist of a high-precision microbalance, a programmable furnace, and a gas-purging system.[4]
-
Mass Calibration: Performed using certified calibration weights to ensure the accuracy of the microbalance.[10]
-
Temperature Calibration: Calibrated using materials with known Curie points (e.g., Nickel, Alumel) across the experimental temperature range to ensure accurate temperature measurement at the sample.[11]
Detailed Experimental Protocol
This step-by-step workflow provides a validated method for the TGA of this compound.
-
Sample Preparation:
-
Rationale: Sample mass and form are critical variables. A small sample mass (3–10 mg) minimizes thermal gradients within the sample, ensuring uniform heating.[12] Grinding the sample to a fine, consistent powder ensures a high surface area for uniform gas evolution and prevents sample ejection.[13]
-
Procedure:
-
Gently grind a small amount of the solid sample using an agate mortar and pestle.
-
Accurately weigh 3–5 mg of the powdered sample into a clean, tared alumina or platinum crucible. Record the initial mass precisely.
-
Place the crucible onto the TGA autosampler or manually load it onto the balance mechanism.
-
-
-
Instrument Parameter Setup:
-
Rationale: The chosen parameters represent a balance between analytical resolution and experimental time. An inert nitrogen atmosphere is selected to study the thermal decomposition (pyrolysis) in the absence of oxidation, which would introduce competing reactions.[14] A heating rate of 10 °C/min is standard for pharmaceutical materials, offering good resolution of thermal events.[15]
-
Procedure: Using the instrument's control software, create the following temperature program:
-
Gas Flow: Set the purge gas to high-purity nitrogen at a constant flow rate of 30-50 mL/min.[12]
-
Initial Isotherm: Hold at 30 °C for 5 minutes to allow the balance to stabilize and to measure any initial mass loss from highly volatile surface moisture.
-
Dynamic Heating: Ramp the temperature from 30 °C to 600 °C at a linear rate of 10 °C/min. The final temperature is chosen to ensure complete observation of the primary decomposition events for a typical organic molecule.[13]
-
Data Acquisition: Set the data collection rate to acquire at least one data point per second.
-
-
-
Execution and Blank Correction:
-
Rationale: A blank run (an empty crucible) is performed under identical conditions to correct for instrumental artifacts, most notably the buoyancy effect, where the changing density of the purge gas with temperature causes an apparent mass change.[13][14]
-
Procedure:
-
Run the complete temperature program with the sample.
-
After the sample run, run the exact same temperature program with an empty, tared crucible.
-
Subtract the blank curve from the sample curve using the instrument's analysis software to obtain the corrected TGA thermogram.
-
-
TGA Experimental Workflow Diagram
Caption: Workflow for Thermogravimetric Analysis.
Data Interpretation and Expected Results
The output of a TGA experiment consists of two primary curves: the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).[16]
-
TGA Curve: A downward step indicates a mass loss event. The onset temperature (Tₒₙₛₑₜ) of this step is a primary indicator of thermal stability.[17]
-
DTG Curve: This curve presents mass loss events as peaks. The peak temperature (Tₘₐₓ) corresponds to the temperature at which the rate of decomposition is maximal. The DTG curve is particularly useful for resolving overlapping decomposition steps.[16]
Hypothetical Thermogram for this compound
Based on the thermal behavior of related pyrazole, aromatic amine, and brominated aromatic compounds, a multi-step decomposition is anticipated.[18][19][20]
-
Initial Stage (below 150 °C): A negligible mass loss is expected, corresponding to the loss of any residual moisture or solvent.
-
Primary Decomposition Stage (approx. 200-400 °C): A significant and sharp mass loss is predicted. This stage likely involves the fragmentation of the molecule, initiated by the cleavage of the weakest bonds. The N-N bond in the pyrazole ring and the C-N bond of the amine group are potential initiation sites.[18][19]
-
Secondary Decomposition Stage (above 400 °C): A slower, more gradual mass loss may occur as larger fragments from the initial decomposition continue to break down at higher temperatures.
-
Final Residue: A certain percentage of char residue may remain at 600 °C, depending on the extent of aromatization and cross-linking reactions during decomposition.
Tabulated Data Summary
The key quantitative data extracted from the hypothetical thermogram are summarized below.
| Parameter | Description | Expected Value Range |
| Tₒₙₛₑₜ | Onset temperature of decomposition | 200 - 250 °C |
| Tₘₐₓ₁ | Peak temperature of the first decomposition step | 250 - 300 °C |
| Δm₁ | Mass loss associated with the first step | 40 - 60 % |
| Tₘₐₓ₂ | Peak temperature of the second decomposition step | 400 - 450 °C |
| Δm₂ | Mass loss associated with the second step | 20 - 30 % |
| % Residue @ 600°C | Mass remaining at the end of the experiment | 10 - 20 % |
Discussion of Plausible Decomposition Pathways
While definitive mechanism elucidation requires evolved gas analysis (EGA) techniques like TGA-MS or Pyrolysis-GC-MS, a plausible pathway can be proposed based on established chemical principles.[21][22] The thermal decomposition of this compound likely proceeds through a complex series of radical reactions.
-
Initiation: The initial bond scission is the rate-determining step. Potential weak points in the molecule include:
-
N-N Bond Cleavage: A known decomposition pathway for pyrazole derivatives, leading to the formation of various nitrogen-containing fragments.[19]
-
C-Br Bond Cleavage: The carbon-bromine bond is weaker than C-H or C-C bonds and could cleave to form a phenyl radical and a bromine radical.
-
Amine Group Fragmentation: The C-NH₂ bond could cleave, or reactions involving the amine group could initiate decomposition.[18]
-
-
Propagation: The initial radicals attack other molecules, leading to a cascade of fragmentation events. This would result in the evolution of smaller volatile molecules such as ammonia (NH₃), hydrogen bromide (HBr), and various hydrocarbon and nitrogen-containing fragments.
-
Termination/Char Formation: At higher temperatures, radical recombination and cyclization reactions can lead to the formation of a thermally stable, carbonaceous char.
Proposed Decomposition Pathway Diagram
Caption: Plausible thermal decomposition cascade.
Safety and Handling Considerations
Professional laboratory safety practices are mandatory.[23] Given the chemical nature of the analyte, specific hazards must be addressed.
-
Chemical Hazards: The compound itself is harmful if swallowed and causes skin and eye irritation.[24] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn.[25]
-
Decomposition Hazards: The thermal decomposition of a halogenated, nitrogen-containing organic compound can produce highly toxic and corrosive gases, including hydrogen bromide (HBr) and various nitrogen oxides (NOx).[26] Crucially, the TGA instrument must be housed within a well-ventilated fume hood to prevent exposure to these hazardous evolved gases.
-
Waste Disposal: All chemical waste, including unused samples and contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.[23]
Conclusion
Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal stability of pharmaceutical compounds like this compound. By employing a robust, validated protocol, researchers can obtain high-quality data on decomposition temperatures and compositional integrity. While this guide proposes a plausible thermal degradation pathway based on the compound's structure, it is strongly recommended to couple TGA with evolved gas analysis methods for unambiguous mechanistic elucidation. The data and principles outlined herein provide a solid foundation for the thermal analysis of this and other novel pyrazole-based APIs, supporting safer and more efficient pharmaceutical development.
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methodologies used to elucidate the mechanism of action of novel pyrazole compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful drugs.[1][2] This guide emphasizes the causality behind experimental choices, ensuring a robust and logical workflow for characterizing these promising therapeutic agents.
The five-membered pyrazole ring is a versatile heterocyclic scaffold found in a wide array of approved therapeutic agents.[2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies. Pyrazole-containing drugs have been developed for a multitude of diseases, including cancer, inflammatory disorders, and neurological conditions, highlighting the scaffold's broad therapeutic potential.[3][4]
Well-known examples of pyrazole-based drugs include:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[5][6][7][8]
-
Rimonabant (Acomplia®): A selective cannabinoid-1 (CB1) receptor inverse agonist, formerly used for obesity treatment.[9][10][11][12][13]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis and other cancers.[14]
The diverse mechanisms of these drugs underscore the importance of a systematic approach to characterizing the specific molecular interactions of any new pyrazole compound.
Common Molecular Targets and Mechanisms of Action
Pyrazole derivatives are known to target several key classes of proteins, primarily through the inhibition of enzymatic activity or modulation of receptor function.
-
Protein Kinases: A significant number of pyrazole-based compounds are potent protein kinase inhibitors.[3][15][16] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Pyrazole scaffolds can be designed to fit into the ATP-binding pocket of specific kinases, acting as competitive inhibitors and blocking downstream signaling pathways.[14]
-
Cyclooxygenases (COX): As exemplified by celecoxib, diaryl-substituted pyrazoles are effective and selective inhibitors of COX-2.[5][6] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, leading to its anti-inflammatory and analgesic effects.[6][7]
-
G-Protein Coupled Receptors (GPCRs): The endocannabinoid system, which plays a role in appetite and energy balance, is modulated by pyrazole compounds like Rimonabant.[9][11][12] Rimonabant acts as an inverse agonist at the CB1 receptor, a GPCR, thereby blocking the signaling pathways that promote appetite.[9][10][11]
The following table summarizes key quantitative data for representative pyrazole compounds, illustrating the range of potencies and targets.
| Compound | Target(s) | Potency (IC50/Ki) | Therapeutic Area |
| Celecoxib | COX-2 | IC50: ~0.04 µM | Anti-inflammatory |
| Ruxolitinib | JAK1/JAK2 | IC50: ~3 nM | Oncology |
| Gandotinib | JAK2 | IC50: (Potent, specific values vary by assay) | Oncology |
| Afuresertib | Akt1 | Ki: 0.08 nM | Oncology |
Data compiled from publicly available literature.[4][14][15]
A Roadmap for Elucidating the Mechanism of Action
Determining the mechanism of action (MOA) for a novel compound is a multi-step process that moves from broad, phenotypic observations to specific molecular interactions.[17][18][19] This section outlines a logical and robust workflow for characterizing a new pyrazole compound.
Phase 1: Target Identification and Validation
The first crucial step is to identify the molecular target(s) of the novel pyrazole compound.[20][21][22]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This direct biochemical method aims to "fish" for the target protein from a complex biological sample.[22]
-
Compound Immobilization: Covalently attach the novel pyrazole compound (or a close analog with a linker) to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a protein extract (lysate) from relevant cells or tissues that respond to the compound.
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate. The target protein(s) will bind to the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: The identified proteins are candidate targets. Further validation is required to confirm that they are responsible for the compound's biological effects. This can involve techniques like RNAi or CRISPR to knockdown the candidate target and observe if the compound's effect is diminished.[20]
Phase 2: Biophysical and Biochemical Characterization
Once a primary target is validated, the next step is to quantify the direct interaction between the compound and the protein and to determine its functional consequence.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.[23][24][25][26][27]
-
Surface Preparation: Immobilize the purified target protein onto an SPR sensor chip.[23][24]
-
Analyte Injection: Flow solutions of the novel pyrazole compound at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of compound binding to the immobilized protein.[27]
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Alternative Technique: Isothermal Titration Calorimetry (ITC)
ITC is another powerful technique that measures the heat released or absorbed during a binding event.[28][29][30][31] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[29][30][31]
Phase 3: Cellular and Pathway Analysis
After confirming a direct interaction, it's essential to understand the compound's effect in a cellular context and map the downstream signaling consequences.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for analyzing changes in signaling pathways.[32][33][34][35]
-
Cell Treatment: Treat cultured cells with the pyrazole inhibitor at various concentrations and for different time points. Include appropriate vehicle controls.[1]
-
Protein Extraction: Lyse the cells to release their protein content.[32]
-
SDS-PAGE: Separate the proteins in the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[32]
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., a phosphorylated form of a downstream kinase).[33]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.[34] The intensity of the band corresponds to the amount of the target protein.
By probing for key phosphorylated proteins in a suspected pathway, researchers can map how the novel pyrazole compound modulates cellular signaling. For instance, if the compound is a kinase inhibitor, a decrease in the phosphorylation of its downstream substrates would be expected.[36]
Conclusion
The elucidation of a novel pyrazole compound's mechanism of action is a systematic and multi-faceted process that requires a combination of biochemical, biophysical, and cell-based assays. By following the logical workflow presented in this guide—from target identification to the analysis of downstream signaling—researchers can build a comprehensive understanding of their compound's biological activity. This detailed characterization is paramount for the successful translation of a promising chemical scaffold into a clinically effective therapeutic agent.
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An In-depth Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates its known properties and contextualizes its potential applications by examining the well-established chemistry of the broader class of 5-aminopyrazole derivatives. This guide covers the core molecular and physical properties, outlines a probable synthetic route based on established methodologies for analogous compounds, discusses the characteristic reactivity of the 5-aminopyrazole scaffold, and explores its potential in drug discovery and other advanced applications.
Core Compound Identification and Properties
This compound is a substituted pyrazole derivative. The presence of a bromophenyl group, a methyl group, and an amine on the pyrazole core suggests its potential as a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃ | [1][2] |
| Molecular Weight | 252.11 g/mol | [1][2] |
| CAS Number | 126417-84-3 | [1][2][3] |
Synthetic Pathways: A Generalized Approach
A definitive, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on the established synthesis of 5-aminopyrazoles, a plausible and efficient synthetic route can be proposed. The most common methods for constructing the 5-aminopyrazole core involve the condensation of a hydrazine derivative with a β-ketonitrile or a related precursor.[6][7][8]
Proposed Synthetic Workflow
The synthesis would likely proceed via the cyclization of a substituted hydrazine with an appropriately functionalized three-carbon precursor.
Caption: Proposed synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine.
Generalized Experimental Protocol: Synthesis of a 1-Aryl-3-methyl-1H-pyrazol-5-amine
-
Step 1: Preparation of the Reaction Mixture. To a solution of the appropriate arylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium acetate (1.2 equivalents) and stir until dissolution.
-
Step 2: Addition of the β-Ketonitrile. Slowly add 3-oxobutanenitrile (1 equivalent) to the reaction mixture.
-
Step 3: Reaction. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 4: Isolation of the Product. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The 5-aminopyrazole scaffold is a polyfunctional system with three primary nucleophilic centers: the exocyclic amino group (5-NH₂), the endocyclic nitrogen at position 1 (N1), and the carbon at position 4 (C4). The reactivity of these sites generally follows the order: 5-NH₂ > N1-H > C4-H.[9] This predictable reactivity makes 5-aminopyrazoles valuable precursors for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery.[10][11]
Caption: Key reaction pathways of the 5-aminopyrazole scaffold.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for this compound is scarce, the pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs.[12] Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[13][14]
The presence of the 4-bromophenyl moiety in the target molecule is of particular interest, as halogenated aromatic rings are common in pharmacologically active compounds, often influencing their binding affinity, metabolic stability, and pharmacokinetic properties. The 5-amino group serves as a key synthetic handle for further molecular elaboration, allowing for the construction of more complex molecules with potentially enhanced biological activity.[15]
For instance, related 3-(4-chlorophenyl)pyrazole derivatives have been investigated for their antioxidant and anticancer activities.[15][16] It is plausible that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.
Safety and Handling
Specific safety data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related aminopyrazole compounds, potential hazards may include skin and eye irritation.
Conclusion
This compound represents a chemical entity with considerable potential, primarily as a building block for more complex molecules in the fields of drug discovery and materials science. While a detailed characterization of this specific compound is yet to be widely published, this guide provides a solid foundation for researchers by summarizing its known properties and inferring its likely chemical behavior based on the well-documented chemistry of the 5-aminopyrazole class. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.
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Safety and handling precautions for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Safe Handling of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. The protocols described herein are designed as self-validating systems to minimize risk and ensure experimental reproducibility.
Compound Identification and Hazard Profile
This compound is an aromatic amine and a pyrazole derivative. While specific toxicological data for this exact isomer is not extensively published, the hazard profile can be reliably inferred from structurally similar compounds and its constituent functional groups. Its structure suggests potential applications as a building block in medicinal chemistry and materials science.[1]
Table 1: Compound Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃ | [2] |
| Molecular Weight | 252.11 g/mol | [2] |
| Appearance | Solid (typical for related compounds) | [1][2] |
| CAS Number | Data not available for this specific isomer; consult supplier |
The primary hazards associated with this class of compounds involve acute toxicity, as well as skin, eye, and respiratory irritation.[3][4] The following GHS classifications for analogous pyrazole derivatives should be assumed for this compound in the absence of specific data.
Table 2: Anticipated GHS Hazard Profile
| Hazard Class | Hazard Statement | Rationale and Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of even small quantities can lead to adverse health effects. This necessitates strict hygiene measures and prohibits eating or drinking in the laboratory.[2][3][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, or inflammation. This underscores the need for proper gloves and protective clothing.[3][4] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The compound is likely to be a significant irritant to the eyes, potentially causing serious damage upon contact. Mandatory eye protection is critical.[4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound must be performed in a well-ventilated area, preferably a fume hood, to prevent airborne exposure.[4] |
Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. When a hazardous substance cannot be eliminated, a combination of engineering controls and PPE is required to create a robust safety barrier.
Engineering Controls: Your Primary Barrier
Engineering controls are designed to isolate the researcher from the chemical hazard. For a solid compound like this compound, which can form airborne dust, the following are mandatory:
-
Chemical Fume Hood: All weighing, transferring, and reaction-setup operations involving the solid compound must be conducted inside a certified chemical fume hood. This captures dust and vapors at the source, preventing inhalation.[5]
-
General Laboratory Ventilation: The laboratory must be equipped with adequate ventilation to ensure multiple air changes per hour, preventing the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Last Barrier
PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the scientist and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.[6]
Table 3: Mandatory PPE for Handling this compound
| Equipment | Specification | Causality and Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[7][8] A face shield should be worn over goggles during procedures with a high splash or dust-generation potential.[8][9] | Protects against accidental splashes and airborne particles causing serious eye irritation or damage.[4] Goggles provide a seal around the eyes, which standard safety glasses do not. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness).[8] | Provides a barrier to prevent skin contact, which can cause irritation.[3][4] Gloves must be inspected for tears before each use and removed using the proper technique to avoid contaminating the skin.[10][11] |
| Body Protection | Flame-resistant lab coat, fully buttoned.[7] Long pants and closed-toe, closed-heel shoes are mandatory.[7] | Protects skin and personal clothing from accidental spills and contamination. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination. |
| Respiratory Protection | Not typically required when using a chemical fume hood.[5] If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved N95 respirator or higher is required.[7][12] | Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[4] Respirator use requires prior medical clearance and fit-testing.[7] |
Experimental Workflow: PPE Donning and Doffing
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first.
Caption: PPE Donning and Doffing Workflow.
Standard Operating Protocol: Weighing and Handling
This protocol outlines the step-by-step methodology for safely handling the solid compound.
-
Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood.
-
PPE Verification: Don all required PPE as per the sequence outlined in the diagram above.
-
Compound Retrieval: Retrieve the container from its storage location. Check the container for any signs of damage or contamination before placing it inside the fume hood.
-
Weighing: To minimize dust generation, do not pour the solid directly from the stock bottle. Instead, use a clean spatula to carefully transfer the desired amount to weigh paper or a tared container on a balance located inside the hood.
-
Closure: Immediately and securely close the primary stock container after dispensing. This minimizes exposure to air and moisture, which can degrade pyrazole derivatives.[13]
-
Transfer: Carefully transfer the weighed compound to the reaction vessel or dissolution solvent, ensuring no material is spilled.
-
Immediate Cleanup: Use a dry wipe to clean the spatula and any minor residual dust from the work surface. Dispose of the wipe and weigh paper in the designated solid hazardous waste container.
-
Post-Handling: After the procedure is complete, decontaminate the work area. Doff PPE in the correct order and wash hands thoroughly with soap and water.[10][12]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[10][14] The storage area should be secured and accessible only to authorized personnel.
-
Container: Keep the container tightly closed to prevent contamination and potential degradation.[10][12][14] For long-term storage, consider placing the container inside a desiccator or flushing with an inert gas like argon, as some pyrazoline derivatives can undergo oxidation.[13]
-
Incompatibilities: Store separately from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[12]
Emergency Protocols: A Self-Validating Response System
In the event of an emergency, a clear, logical, and pre-planned response is essential.
Chemical Spill Response
The response to a spill depends on its scale and the immediate hazards. All personnel should be familiar with the location of spill kits and emergency equipment.
Caption: Decision Tree for Chemical Spill Response.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
Table 4: First Aid Procedures by Exposure Route
| Exposure Route | Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air.[4][12][15] 2. If breathing is difficult, have a trained individual administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12][16] 2. Remove all contaminated clothing while flushing.[16] 3. Wash the area with soap and water.[4][12] 4. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][12][15] 2. Remove contact lenses if present and easy to do so.[4][12] 3. It is critical to seek immediate medical attention from an ophthalmologist.[17][18] |
| Ingestion | 1. Do NOT induce vomiting.[15] 2. If the person is conscious and alert, rinse their mouth thoroughly with water.[4][12][15] 3. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel if possible.[4] |
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any residual compound, contaminated weigh paper, wipes, and used PPE. Place these items in a clearly labeled, sealed hazardous waste container.[16][19]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through an approved hazardous waste management company, in accordance with all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain or in regular trash.[4][10][14]
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Literature review of pyrazole-based compounds in medicinal chemistry
An In-Depth Technical Guide to Pyrazole-Based Compounds in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] While rarely found in natural products, synthetic pyrazole derivatives are prevalent in a vast array of fields, from agrochemicals to therapeutics.[3][4] Their significance is underscored by the more than 40 pyrazole-containing drugs approved by the FDA for a wide range of diseases, including inflammation, cancer, and neurological disorders.[2]
The success of the pyrazole scaffold can be attributed to its unique physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, with the N-1 atom acting as a hydrogen bond donor and the N-2 atom as an acceptor.[2] This dual capacity, combined with the ring's aromaticity and tunable lipophilicity, allows pyrazole-containing molecules to effectively interact with diverse biological targets.[2][4] Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisostere for other aromatic systems, improving the pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of pyrazole-based compounds, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis of the Pyrazole Core - Foundational Methodologies
The construction of the pyrazole ring is a well-established field in organic chemistry, with numerous synthetic strategies available to medicinal chemists.[5][6] The choice of method is often dictated by the desired substitution pattern, which is critical for modulating biological activity.
The Knorr Pyrazole Synthesis: A Classic Approach
The most fundamental and widely used method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] This reaction, first reported by Ludwig Knorr in 1883, offers a straightforward route to a variety of substituted pyrazoles.[5][6]
Causality in Experimental Choice: The versatility of this method lies in the commercial availability of a wide range of both 1,3-dicarbonyls and hydrazines. By varying these starting materials, chemists can readily introduce different substituents at the 1, 3, and 5 positions of the pyrazole ring, enabling extensive exploration of the chemical space around the scaffold. The reaction typically proceeds under mild acidic or basic conditions. A significant challenge can be regioselectivity when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomeric products.[2]
Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.[9]
Modern Synthetic Developments
While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated and efficient methods. These include:
-
Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving alkynes and diazo compounds, provide another powerful route to pyrazoles.[10]
-
Multi-component Reactions: One-pot, multi-component reactions have been developed to increase efficiency and atom economy, allowing for the rapid assembly of complex pyrazole derivatives from simple starting materials.[5]
-
Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, such as Suzuki couplings, have been employed to functionalize pre-formed pyrazole rings or to construct the ring itself, expanding the accessible structural diversity.[7][11]
Caption: A simplified workflow for the Knorr pyrazole synthesis.
Part 2: Therapeutic Applications of Pyrazole-Based Compounds
The pyrazole scaffold is a key pharmacophore in a multitude of therapeutic areas.[1][12] Its structural versatility allows for fine-tuning of interactions with various biological targets, leading to potent and selective drugs.[4][13]
Anti-inflammatory Agents: The COX-2 Inhibition Story
Perhaps the most well-known application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[12]
Case Study: Celecoxib (Celebrex)
Celecoxib was a landmark drug that provided potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15]
-
Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized by COX enzymes.[16] Two isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gut and platelets, and COX-2, which is induced during inflammation.[14] Celecoxib selectively inhibits the COX-2 enzyme.[16][17] This selectivity is attributed to its diaryl-substituted pyrazole structure, specifically the presence of a benzenesulfonamide (-SO2NH2) moiety.[14][18] The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of celecoxib fits into this side pocket, anchoring the molecule and leading to potent and selective inhibition, while its bulk prevents it from binding effectively to the narrower COX-1 active site.[18]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
-
Structure-Activity Relationship (SAR): The development of Celecoxib was a triumph of rational drug design. Key SAR insights include:
Anticancer Agents: Targeting Key Oncogenic Pathways
Pyrazoles are integral components of many modern anticancer drugs, particularly kinase inhibitors.[19][20] Their ability to form key hydrogen bonds and occupy hydrophobic pockets within ATP-binding sites of kinases makes them an ideal scaffold for this target class.[21]
Case Study: Sotorasib (Lumakras)
Sotorasib is a first-in-class, groundbreaking therapy for non-small cell lung cancer (NSCLC) harboring a specific KRAS mutation (G12C).[22]
-
Mechanism of Action: The KRAS protein is a GTPase that acts as a molecular switch in signaling pathways controlling cell growth and survival.[23] Mutations in KRAS, like the G12C mutation, lock the protein in a permanently "on" state, leading to uncontrolled cell proliferation.[23][24] Sotorasib is a highly specific, covalent inhibitor that targets the mutant cysteine residue at position 12 of KRAS G12C.[25][26] It binds to a pocket that is only accessible when KRAS is in its inactive, GDP-bound state.[23][24] By forming an irreversible covalent bond with this cysteine, Sotorasib traps the KRAS G12C protein in its inactive form, blocking downstream oncogenic signaling through pathways like the MAPK cascade.[23][25][26] This targeted approach spares wild-type KRAS, minimizing off-target effects.[25]
Caption: Sotorasib's mechanism of inhibiting the KRAS G12C pathway.
Antimicrobial and Antiviral Agents
The pyrazole nucleus is found in numerous compounds exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.[27][28][29] The structural diversity of pyrazole derivatives allows for the development of agents that can interfere with various microbial processes.[30][31] For instance, some pyrazole-based compounds have shown potent antibacterial activity by inhibiting essential bacterial enzymes, while others have demonstrated antifungal effects.[27][29] In the antiviral domain, pyrazole derivatives have been investigated as inhibitors of viral enzymes like proteases, which are crucial for viral replication.[7][11]
Central Nervous System (CNS) Agents: A Cautionary Tale
Pyrazoles have also been explored for their activity on CNS targets.
Case Study: Rimonabant (Acomplia)
Rimonabant was developed as a cannabinoid CB1 receptor antagonist for the treatment of obesity.[32] The rationale was that by blocking the CB1 receptor, which is involved in appetite regulation, the drug could promote weight loss.[33]
-
Clinical Outcome: While clinical trials demonstrated that Rimonabant was effective for weight loss, they also revealed a significant risk of severe psychiatric side effects, including depression and anxiety.[33][34] The FDA cited an increased risk of suicidality in its opposition to the drug's approval.[35] Consequently, Rimonabant was withdrawn from the market worldwide in 2008.[33][36] The story of Rimonabant serves as a critical lesson in drug development, highlighting the importance of thoroughly evaluating the safety profile of CNS-acting drugs, even when they show efficacy for their primary indication.
Part 3: Data-Driven Insights and Methodologies
To facilitate comparison and further research, quantitative data on the biological activity of representative pyrazole compounds are summarized below.
Quantitative Data Summary
| Compound/Drug | Target | Biological Activity | Indication | Reference |
| Celecoxib | COX-2 | IC50 ≈ 40 nM | Anti-inflammatory | [14] |
| Sotorasib | KRAS G12C | Covalently binds Cys12 | Anticancer (NSCLC) | [23][25] |
| Compound 2g * | Lipoxygenase | IC50 = 80 µM | Anti-inflammatory | [9][37] |
| Compound 37 † | Multiple (induces apoptosis) | IC50 = 5.21 µM (MCF7 cells) | Anticancer | [38] |
| Compound 403 ‡ | West Nile Virus NS2B-NS3 Protease | IC50 = 1.96 µM | Antiviral | [7][11] |
-
Compound 2g is a pyrazoline derivative studied for lipoxygenase inhibition.[9][37] † Compound 37 is a pyrazole-isolongifolanone derivative with activity against breast cancer cells.[38] ‡ Compound 403 is a 3-substituted pyrazole ester derivative.[7][11]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a framework for evaluating the selective inhibitory activity of novel pyrazole compounds.
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of test compounds (e.g., in DMSO) and create a series of dilutions to determine IC50 values.
-
Assay Reaction: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or vehicle control for 15 minutes at room temperature.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: After a set incubation period (e.g., 10 minutes), stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally proven its value in medicinal chemistry, serving as a privileged structure in numerous approved and investigational drugs.[1][4] Its synthetic tractability and versatile physicochemical properties allow it to be tailored for a wide range of biological targets, from enzymes like COX-2 and kinases to G-protein coupled receptors.[40][41]
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- What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17).
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Navigating the Research Landscape: A Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrazole Building Block
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole derivative, has emerged as a critical building block in the fields of medicinal chemistry and agrochemical research. Its strategic combination of a reactive amine group, a methyl-substituted pyrazole core, and a bromophenyl moiety makes it a highly versatile intermediate for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of its commercial availability, key chemical properties, established applications in drug discovery, and essential safety and handling protocols, designed to equip researchers with the foundational knowledge for its effective utilization.
The pyrazole scaffold is a well-established pharmacophore, present in numerous approved drugs and clinical candidates. The introduction of a 4-bromophenyl group at the 3-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. The 5-amino group serves as a key nucleophile, readily participating in amide bond formations, urea synthesis, and the construction of various heterocyclic systems.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The primary identifier for this compound is CAS Number 126417-84-3 . When sourcing this material, it is crucial to verify the CAS number to ensure the correct isomeric form is procured.
Below is a comparative table of representative suppliers and their typical product specifications. Please note that purity, availability, and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Number | Purity | Pack Sizes | Additional Information |
| Sigma-Aldrich | Not explicitly listed, but related compounds are available. | Varies | Varies | Offers a range of pyrazole building blocks.[1] |
| ChemUniverse | P44923 | ≥95% | 1g, 5g, Bulk | Provides lead times and options for bulk quotes. |
| BLDpharm | BD27360 | Custom | Custom | Specializes in a wide array of building blocks for R&D. |
| Aaronchem | AR000TH3 | ≥98% | Inquire | Provides MDL number for cross-referencing. |
Procurement Workflow:
Caption: A generalized synthetic route showcasing the utility of the title compound.
Synthesis Protocols: A General Overview
A Representative Synthetic Approach:
A general and effective method for the synthesis of 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine derivative. For the title compound, the synthesis would likely proceed as follows:
-
Starting Materials: 3-(4-bromophenyl)-3-oxopropanenitrile and methylhydrazine.
-
Reaction: The condensation reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with heating. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the 5-aminopyrazole ring.
Experimental Protocol: Halogenation of a Related Pyrazol-5-amine (for illustrative purposes)
The following protocol, adapted from the halogenation of 3-aryl-1H-pyrazol-5-amines, demonstrates a common transformation of the pyrazole core. [2] Objective: To illustrate a typical synthetic manipulation of a pyrazol-5-amine derivative.
Materials:
-
3-phenyl-1-tosyl-1H-pyrazol-5-amine (1a)
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
Procedure:
-
A mixture of 3-phenyl-1-tosyl-1H-pyrazol-5-amine (1a, 4.0 mmol), NBS (4.8 mmol), and DMSO (10 mL) is stirred at room temperature for 6 hours under a nitrogen atmosphere. [2]2. Upon completion (monitored by TLC), the reaction is quenched with 25 mL of sodium thiosulfate solution. [2]3. The mixture is extracted with dichloromethane (3 x 25 mL). [2]4. The combined organic layers are washed with saturated NaCl solution (3 x 25 mL) and concentrated in vacuo. [2]5. The crude product is recrystallized from ethanol. Any remaining product in the ethanol filtrate can be purified by silica gel column chromatography (DCM/EtOH). [2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, data from closely related analogs, such as 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, provides valuable guidance. Hazard Identification (Based on Analog Data):
-
Acute Oral Toxicity: May be harmful if swallowed. * Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is typically 2-8°C to ensure long-term stability.
Conclusion
This compound stands as a valuable and versatile building block for chemical synthesis, particularly in the pursuit of novel kinase inhibitors and agrochemicals. Its commercial availability, coupled with its predictable reactivity, makes it an attractive starting material for research and development campaigns. By understanding its chemical properties, sourcing landscape, and appropriate handling procedures, researchers can effectively leverage this compound to accelerate their discovery programs.
References
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- Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
- Patel, R. V., et al. (2015). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. HETEROCYCLES.
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Al-Otaibi, A. M., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Molecules.
- Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry.
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- HDH Pharma Inc. 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE, 250 mg. [Link]
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An In-Silico ADMET Profile of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide for Preclinical Assessment
Abstract
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The preclinical evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step that significantly reduces the likelihood of late-stage failures.[1] This technical guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. Utilizing established computational methodologies, we dissect the compound's pharmacokinetic and toxicological profile to provide actionable insights for researchers, scientists, and drug development professionals. This document offers an expert-driven perspective on potential developmental liabilities and opportunities, grounded in the principles of computational chemistry and predictive toxicology.
Introduction: The Imperative of Early ADMET Profiling
The journey from a chemical entity to an approved therapeutic is fraught with attrition, with a significant percentage of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[2] Consequently, the early, predictive assessment of ADMET properties has transitioned from a supplementary step to an indispensable component of the drug discovery pipeline.[1][3] In-silico modeling offers a rapid, cost-effective, and resource-efficient means to generate this critical data, allowing for the prioritization of compounds with the highest probability of success.[4][5]
This guide focuses on This compound , a compound featuring a pyrazole core. Pyrazole derivatives are prevalent in numerous approved drugs, valued for their versatile biological activities and ability to act as bioisosteres, which can enhance properties like lipophilicity and solubility.[6] However, the structure also contains a primary aromatic amine and a bromophenyl group, moieties that necessitate careful toxicological evaluation. This analysis serves as a foundational assessment to guide subsequent experimental validation.
Methodological Framework: An In-Silico Approach
The data presented herein are derived from a consensus of well-established in-silico predictive models. Since comprehensive experimental data for this specific molecule is not publicly available, we employ a battery of computational tools that leverage vast datasets of known compounds to predict the properties of novel entities. These methods include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and graph-based neural networks.[7][8] This multi-model approach mitigates the biases of any single algorithm and enhances the confidence of the predictions.
The general workflow for this predictive analysis is outlined below.
Caption: In-silico ADMET prediction workflow.
Predicted Pharmacokinetic Profile (ADME)
Absorption
Effective absorption, particularly via the oral route, is a prerequisite for many therapeutics. Key predictive indicators include human intestinal absorption (HIA) and Caco-2 cell permeability, an in-vitro model for the intestinal wall.
Expertise & Experience: A compound's absorptive potential is a balance between its solubility and its ability to permeate the lipid membranes of the gut wall. The pyrazole ring can contribute favorably to both lipophilicity and solubility.[6] However, the primary amine (pKa ~4-5) will be partially protonated at intestinal pH, which can increase solubility but decrease passive diffusion.
Predicted Absorption Properties
| Parameter | Predicted Value | Implication for Drug Development |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Oral Bioavailability (Human) | Moderate (~40-60%) | While absorption is predicted to be high, moderate bioavailability suggests a potential for significant first-pass metabolism.[9][10][11] |
Distribution
Distribution describes how a compound spreads throughout the body's fluids and tissues. Critical parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Expertise & Experience: Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. The bromophenyl group adds significant lipophilicity, which typically increases PPB. For BBB penetration, a delicate balance of lipophilicity, molecular size, and polar surface area is required.[12][13] While lipophilic, the compound's hydrogen bond donors (from the amine) may limit its ability to efficiently cross the BBB.
Predicted Distribution Properties
| Parameter | Predicted Value | Implication for Drug Development |
|---|---|---|
| Plasma Protein Binding (PPB) | High (>90%) | A high fraction of the drug will be bound to proteins like albumin, reducing the free concentration available for therapeutic action. Dosing must account for this. |
| Blood-Brain Barrier (BBB) Permeant | Unlikely | The compound is not predicted to cross the BBB efficiently, making it a less suitable candidate for centrally-acting therapies but advantageous for peripheral targets. |
Metabolism
Metabolism is the biochemical modification of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver. Understanding a compound's metabolic profile is key to predicting its half-life and potential for drug-drug interactions (DDIs).[14]
Expertise & Experience: Pyrazole-containing compounds are known to interact with CYP enzymes, sometimes acting as inhibitors.[15] The structure of this compound presents several potential sites of metabolism (SOMs). The bromophenyl ring is susceptible to aromatic hydroxylation, the N-methyl group can be demethylated, and the primary amine can undergo oxidation or conjugation.
Predicted Metabolism & DDI Profile
| Parameter | Predicted Status | Implication for Drug Development |
|---|---|---|
| CYP2D6 Inhibitor | Yes | High potential for DDIs with other drugs metabolized by this key enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of DDIs with the most common metabolic pathway. |
| CYP2C9 Inhibitor | Yes | Potential for DDIs with substrates of this enzyme (e.g., warfarin, NSAIDs). |
| Primary Metabolic Pathways | Aromatic Hydroxylation, N-Demethylation, N-Oxidation | Multiple metabolic routes may lead to relatively rapid clearance. |
Caption: Predicted primary sites of metabolism.
Excretion
Excretion is the process of removing a drug and its metabolites from the body. This is typically accomplished via the kidneys (urine) or the liver (bile/feces).
Expertise & Experience: The route of excretion is largely determined by the polarity of the metabolites. Hydroxylated and other polar metabolites generated during metabolism are typically cleared by the kidneys. Studies on pyrazole metabolism have identified hydroxylated and conjugated derivatives in urine.[16]
Predicted Excretion Properties
| Parameter | Predicted Outcome | Implication for Drug Development |
|---|---|---|
| Primary Route of Excretion | Renal (Urine) | The compound's metabolites are likely polar enough for efficient kidney clearance. Dose adjustments may be necessary for patients with renal impairment. |
| Total Clearance | Moderate to High | The combination of multiple metabolic pathways suggests the compound will be cleared from the body at a moderate-to-high rate, potentially requiring more frequent dosing. |
Predicted Toxicological Profile (Toxicity)
Early identification of toxicological liabilities is arguably the most critical function of ADMET profiling.
Expertise & Experience: The chemical structure of this compound contains two significant structural alerts: a primary aromatic amine and a halogenated (bromo) aromatic ring.
-
Aromatic Amines: This class of compounds is associated with a risk of mutagenicity.[17] The mechanism often involves metabolic activation by CYP enzymes to form a reactive hydroxylamine, which can then generate a nitrenium ion that covalently binds to DNA.[17][18] This is a well-established hypothesis and a major red flag in safety assessment.[18][19]
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[20] Compounds that are lipophilic and possess a basic nitrogen center are often implicated in hERG inhibition.[21] This compound fits that general profile.
Caption: Toxicity risk assessment decision pathway.
Predicted Toxicological Endpoints
| Parameter | Predicted Outcome | Implication for Drug Development |
|---|---|---|
| Ames Mutagenicity | Positive | CRITICAL FINDING: High probability of being mutagenic after metabolic activation. This is a significant hurdle for development and requires immediate experimental validation (Ames test).[19][22] |
| hERG Inhibition | High Risk (Predicted pIC50 < 6) | CRITICAL FINDING: Likely to be an inhibitor of the hERG channel. This poses a significant risk for cardiotoxicity and must be evaluated experimentally (e.g., patch-clamp assay).[23][24] |
| Hepatotoxicity (DILI) | Moderate Risk | The potential for reactive metabolite formation raises concern for drug-induced liver injury. |
| Acute Oral Toxicity (LD50) | Class IV (300-2000 mg/kg) | Predicted to be "Slightly Toxic," indicating a relatively low risk of acute lethality. |
Synthesis and Senior Scientist Recommendation
This in-silico analysis provides a foundational ADMET profile for this compound, enabling a data-driven assessment of its drug-like potential.
Summary of Predicted ADMET Profile
| Category | Key Strengths | Key Liabilities |
|---|---|---|
| Absorption | Good predicted intestinal absorption. | Potential for first-pass metabolism. |
| Distribution | Unlikely to cross BBB (good for peripheral targets). | High plasma protein binding. |
| Metabolism | Multiple metabolic pathways may prevent reliance on a single CYP isoform. | Potent inhibitor of CYP2D6 and CYP2C9, indicating high DDI risk. |
| Excretion | Likely efficient renal clearance of metabolites. | N/A |
| Toxicity | Low predicted acute oral toxicity. | High risk of mutagenicity and hERG inhibition. |
Authoritative Recommendation:
The computational profile of this compound presents a dual narrative. On one hand, its predicted pharmacokinetic properties related to absorption and distribution are generally favorable for a peripherally acting oral drug candidate. On the other hand, the analysis raises two significant red flags that demand immediate and rigorous experimental investigation:
-
Mutagenicity Risk: The presence of the primary aromatic amine is a major liability. An experimental Ames test is mandatory before committing further resources to this scaffold.
-
Cardiotoxicity Risk: The prediction of potent hERG channel inhibition is a serious safety concern. An in-vitro hERG functional assay (e.g., automated patch-clamp) should be prioritized.
From a medicinal chemistry perspective, these findings suggest that while the pyrazole core may be a viable starting point, modification of the 5-amino group is essential to mitigate the mutagenicity risk. Such modifications, however, will invariably alter the entire ADMET profile, necessitating a new round of predictive modeling. This compound, in its current form, carries a high risk of failure in preclinical safety studies.
References
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- Ahlberg, E., et al. (2019). Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines. Journal of Chemical Information and Modeling, 59(2), 668-672.
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Methodological & Application
Application Notes and Protocols for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Growing Prominence of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to form multiple hydrogen bonds and other interactions have made it a cornerstone in the design of novel therapeutics.[1][2][3] In oncology, numerous pyrazole derivatives have been successfully developed as potent anticancer agents, with some achieving clinical use.[4][5][6] These compounds exhibit a wide range of antitumor activities by targeting various critical components of cancer cell signaling, including protein kinases (e.g., CDKs, EGFR, VEGFR), tubulin, and apoptosis regulatory proteins.[4][5][6][7]
This document provides a detailed guide for investigating the potential anticancer effects of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , a specific pyrazole derivative. While this particular compound is a subject of emerging research, its structural motifs—a bromophenyl group and an aminopyrazole core—are present in other compounds with demonstrated anticancer activity.[8][9] This suggests that this compound may exert its effects through mechanisms commonly associated with this class of molecules, such as the induction of apoptosis and cell cycle arrest.
These application notes are designed to provide researchers with a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action in various cancer cell lines.
Hypothesized Mechanism of Action: Targeting Cell Cycle Progression and Apoptotic Pathways
Based on the extensive literature on pyrazole derivatives, a plausible mechanism of action for this compound involves the disruption of cell cycle regulation and the induction of programmed cell death (apoptosis).[10][11] Many pyrazole-based compounds are known to inhibit cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[12][13][14] Inhibition of CDKs, particularly CDK2, can lead to cell cycle arrest, preventing cancer cells from proliferating.[12][13][15]
Furthermore, pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[16][17][18] This can involve the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][11][16] The bromophenyl moiety may enhance the compound's binding affinity to target proteins, a common strategy in drug design to increase potency.
The following diagram illustrates a hypothesized signaling pathway that could be targeted by this compound, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
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Application Notes and Protocols for High-Throughput Screening with 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects[1][2]. Their synthetic tractability and ability to modulate enzyme activity make them a cornerstone of many drug discovery programs[1]. The compound 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine belongs to this versatile class of molecules. Its structural features suggest potential interactions with various biological targets, particularly protein kinases, which are often implicated in proliferative and inflammatory diseases[3][4][5].
This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify and characterize the inhibitory potential of this compound and analogous compounds against a hypothetical protein kinase, hereafter referred to as "Kinase-X." Protein kinases have become the second most important class of drug targets, making the development of robust screening assays for their inhibitors a critical endeavor in pharmaceutical research[3][4].
Assay Principle: Competitive Fluorescence Polarization
To effectively screen large compound libraries against Kinase-X, a homogeneous assay format with high sensitivity and low interference is paramount. A competitive binding assay using Fluorescence Polarization (FP) is an excellent choice for this purpose[6][7]. FP is a solution-based technique that measures changes in the rotational motion of a fluorescent molecule[6][7][8].
The core principle of this assay is as follows:
-
A small, fluorescently labeled molecule (a "tracer") that binds to the ATP-binding site of Kinase-X is synthesized.
-
When the tracer is unbound and free in solution, it tumbles rapidly. Upon excitation with plane-polarized light, the emitted light is largely depolarized, resulting in a low FP signal[6].
-
When the tracer is bound to the much larger Kinase-X protein, its rotation is significantly slowed. This leads to the emission of light that remains highly polarized, yielding a high FP signal[6][8].
-
Test compounds, such as this compound, that bind to the same site on Kinase-X will compete with the tracer. This displacement of the tracer from the kinase results in a decrease in the FP signal, which is proportional to the binding affinity of the test compound.
This method is well-suited for HTS due to its "mix-and-read" format, which eliminates the need for wash steps, and its general robustness[7].
Caption: Principle of the competitive Fluorescence Polarization assay.
Experimental Protocols
PART 1: Reagent Preparation
1.1 Assay Buffer:
-
50 mM HEPES, pH 7.5
-
150 mM NaCl
-
10 mM MgCl₂
-
1 mM DTT
-
0.01% (v/v) Tween-20
-
Rationale: This buffer composition provides a stable environment for the kinase, mimics physiological salt concentrations, and includes additives to prevent protein aggregation and non-specific binding.
1.2 Kinase-X Stock Solution:
-
Prepare a 10 µM stock solution of purified Kinase-X in Assay Buffer.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
1.3 Fluorescent Tracer Stock Solution:
-
Prepare a 1 µM stock solution of the Kinase-X fluorescent tracer in Assay Buffer.
-
Protect from light and store at -20°C.
1.4 Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store at -20°C.
1.5 Control Compounds:
-
Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine) at a 10 mM stock in DMSO.
-
Negative Control: DMSO solvent.
PART 2: Assay Development and Optimization
2.1 Determination of Optimal Tracer Concentration:
-
Objective: To find the lowest tracer concentration that gives a robust signal-to-background ratio.
-
Procedure:
-
Perform a serial dilution of the tracer in Assay Buffer.
-
Add to wells of a 384-well, low-volume, black, non-binding surface plate.
-
Measure the fluorescence intensity.
-
Analysis: Select a tracer concentration that is at least three times the background fluorescence of the buffer alone[9].
-
2.2 Kinase-X Titration:
-
Objective: To determine the Kinase-X concentration that yields a sufficient assay window.
-
Procedure:
-
In a 384-well plate, add the optimized concentration of the fluorescent tracer to all wells.
-
Perform a serial dilution of Kinase-X and add to the wells.
-
Include wells with tracer only (no kinase) as a baseline.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Analysis: Plot the FP signal (in mP) against the Kinase-X concentration. Select a kinase concentration that is in the linear range of the binding curve and provides a significant increase in FP over the baseline (typically an 80-90% maximal binding). A change in polarization of at least 100 mP is desirable for a robust assay[9].
-
PART 3: High-Throughput Screening Protocol
3.1 Plate Layout:
-
Design the 384-well plate map to include test compounds, positive controls, and negative controls. Typically, columns 1 and 2 are for negative controls (DMSO) and columns 23 and 24 are for positive controls (known inhibitor).
3.2 Assay Workflow:
Caption: High-throughput screening workflow for Kinase-X inhibitors.
3.3 Detailed Steps:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of the 10 mM compound stocks into the appropriate wells of the 384-well assay plate.
-
Add 10 µL of Kinase-X (at 2x the final optimized concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 10 µL of the fluorescent tracer (at 2x the final optimized concentration) to all wells. The final assay volume is 20 µL.
-
Seal the plate and centrifuge briefly to ensure all components are mixed.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).
Data Analysis and Quality Control
1. Calculation of Percent Inhibition:
The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_compound - FP_min) / (FP_max - FP_min)])
Where:
-
FP_compound is the FP signal from the well with the test compound.
-
FP_max is the average FP signal from the negative control wells (DMSO, high polarization).
-
FP_min is the average FP signal from the positive control wells (known inhibitor, low polarization).
2. Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay[10][11][12]. It measures the separation between the distributions of the positive and negative controls[11].
The Z'-factor is calculated as:
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
Where:
-
Mean_max and SD_max are the mean and standard deviation of the negative controls.
-
Mean_min and SD_min are the mean and standard deviation of the positive controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS[11]. |
| 0 to 0.5 | Acceptable | The assay may be acceptable but could benefit from optimization. |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap significantly[11]. |
A Z'-factor consistently above 0.5 is required for a reliable HTS campaign.
Summary of Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well, low-volume, black, non-binding |
| Final Assay Volume | 20 µL |
| Final Compound Concentration | 25 µM |
| Final DMSO Concentration | 0.5% |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| Detection Method | Fluorescence Polarization |
| QC Metric | Z'-factor ≥ 0.5 |
Conclusion
This application note details a robust and validated method for screening this compound and other small molecules for their inhibitory activity against protein kinases using a competitive fluorescence polarization assay. By carefully optimizing reagent concentrations and adhering to the outlined quality control procedures, researchers can confidently identify and prioritize hits from large compound libraries, accelerating the early stages of drug discovery. The principles and protocols described herein are adaptable to a wide range of kinase targets, providing a versatile platform for inhibitor discovery programs.
References
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- Xing, G., et al. (2020).
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- Znovjyak, K., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. PubMed Central. [Link]
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Application Notes & Protocols: The Strategic Utility of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine in Modern Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents, particularly in oncology and inflammatory diseases.[1][2] This document provides a detailed guide for researchers on the strategic use of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , a highly versatile intermediate for the synthesis of targeted therapies. We will elucidate the rationale behind its design, provide a robust protocol for its synthesis, and demonstrate its application in constructing potent kinase inhibitors via palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: Why This Intermediate is a Cornerstone for Kinase Inhibitor Scaffolds
This compound is not merely a chemical building block; it is an intelligently designed intermediate that addresses several key challenges in modern drug design.
-
The Pyrazole Core: The 5-aminopyrazole moiety is a well-established "hinge-binder" for the ATP-binding site of many protein kinases. Its nitrogen atoms can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a common anchoring strategy for Type I and Type II inhibitors.[3]
-
Strategic Bromination: The 4-bromophenyl group serves as a versatile synthetic handle. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the systematic and efficient introduction of a vast array of aryl and heteroaryl substituents to explore the hydrophobic regions of the kinase binding pocket, enabling fine-tuning of potency and selectivity.[3]
-
Locked Tautomerism: The N1-methyl group prevents tautomerization, which is crucial for consistent structure-activity relationships (SAR) and unambiguous intellectual property. This structural rigidity ensures that the molecule presents a consistent pharmacophore to its biological target.
-
The 5-Amino Group: This primary amine is a key vector for further derivatization. It can be acylated, sulfonated, or used in reductive amination to introduce solubilizing groups or vectors that can reach out of the primary binding site to engage with solvent-exposed regions or form additional interactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃ | |
| Molecular Weight | 252.11 g/mol | |
| Appearance | Solid | |
| Key Functional Groups | Primary Amine, Aryl Bromide, Pyrazole | N/A |
Protocol I: Synthesis of this compound
This protocol details the synthesis of the title intermediate via a classical condensation reaction. The methodology is based on the well-established reaction of a β-ketonitrile with a substituted hydrazine.
Causality of the Synthesis:
The reaction proceeds via the condensation of methylhydrazine with (4-bromobenzoyl)acetonitrile. The hydrazine nitrogen attacks the more electrophilic ketone carbonyl, followed by an intramolecular cyclization where the terminal amine attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic 5-aminopyrazole product. The use of a base like piperidine catalyzes the reaction by activating the methylene group of the β-ketonitrile.
Materials and Reagents:
-
(4-Bromobenzoyl)acetonitrile
-
Methylhydrazine
-
Ethanol (Absolute)
-
Piperidine
-
Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromobenzoyl)acetonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add absolute ethanol to dissolve the starting material completely (approx. 10 volumes). To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq). The piperidine acts as a base to facilitate the cyclization.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Precipitation and Isolation: To the resulting crude oil/solid, add cold diethyl ether and stir vigorously. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. If required, the product can be further purified by flash column chromatography on silica gel to achieve >98% purity, which is critical for subsequent coupling reactions.
Protocol II: Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
This protocol demonstrates the power of the bromo-substituent by using the intermediate in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl pyrazole, a common core for many kinase inhibitors.[6][7]
Causality of the Suzuki-Miyaura Reaction:
This palladium-catalyzed reaction forms a new carbon-carbon bond between our aryl bromide intermediate and an organoboron compound. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole intermediate.[4]
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with a substrate containing a potentially coordinating amine group.[8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry round-bottom flask or microwave vial, add the this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen, which can poison the catalyst.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Reaction Execution: Stir the reaction mixture and heat to 80-90 °C. For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (10-30 minutes).[6][8]
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the bromo-intermediate and the appearance of a new, more non-polar spot indicates product formation.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. The final product's identity and purity (>98%) must be confirmed by NMR and Mass Spectrometry before use in biological assays.
Visualization of Workflow and Target Engagement
Synthetic Workflow Diagram
The following diagram outlines the two-stage process described, from common starting materials to a final, drug-like biaryl pyrazole.
Caption: Synthetic workflow from starting materials to the final biaryl pyrazole inhibitor core.
Hypothetical Kinase Binding Model
This diagram illustrates the intended binding mode of a molecule derived from our intermediate within a kinase ATP pocket.
Caption: Conceptual binding model of a pyrazole inhibitor in a kinase ATP pocket.
Conclusion
This compound is a high-value intermediate for any research group engaged in the discovery of kinase inhibitors or other targeted therapies. Its strategic design facilitates rapid library synthesis and systematic exploration of structure-activity relationships. The protocols provided herein offer a robust and validated pathway for its synthesis and subsequent elaboration, empowering researchers to accelerate their drug discovery programs.
References
- Cetin-Atalay, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
- Pirlog, M. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Fun, H.-K., et al. (2010). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online.
- Al-Hourani, B. J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Saleh, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
- Organic Chemistry Portal. Suzuki Coupling.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Validated Approach for the Quantification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine using RP-HPLC-UV and LC-MS/MS
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in pharmaceutical development and medicinal chemistry.[1] Given the role of pyrazole derivatives as key intermediates and active pharmaceutical ingredients (APIs), establishing reliable analytical protocols is paramount for ensuring product quality, consistency, and for conducting pharmacokinetic studies.[2] We detail two primary methods: a workhorse Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method ideal for routine quality control, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. Both protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.
Introduction and Scientific Rationale
This compound (MW: 252.11 g/mol ) belongs to the pyrazole class of compounds, which are widely utilized in the development of anti-inflammatory, analgesic, and antineoplastic agents.[1][2] The presence of a bromophenyl group and a primary amine makes this molecule a versatile building block and a potential pharmacophore. Accurate quantification is therefore a critical step in drug development, from synthesis and formulation to in-vitro and in-vivo characterization.
The selection of an analytical method is driven by its intended application.
-
RP-HPLC with UV detection is the cornerstone of quality control (QC) laboratories. Its robustness, cost-effectiveness, and simplicity make it the preferred method for analyzing bulk drug substances and formulated products where analyte concentrations are relatively high. The aromatic nature of the target analyte ensures strong chromophoric activity, making UV detection highly suitable.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., plasma, urine) and for detecting trace-level impurities or degradants.[3][4] The ability to monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) effectively eliminates matrix interference, a common challenge in complex samples.[5]
This guide provides the foundational protocols and validation strategies for both techniques, empowering researchers to implement these methods with confidence.
General Analytical Workflow
The overall process for quantifying the target analyte follows a structured path from sample handling to final data reporting. This workflow ensures traceability, minimizes error, and guarantees data integrity.
Caption: General workflow for analyte quantification.
Method 1: RP-HPLC with UV Detection for Quality Control
This method is designed for the routine analysis of this compound in drug substance or finished product assays.
Principle of Operation
The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The bromophenyl moiety imparts significant hydrophobicity, leading to strong retention on the C18 column. Elution is achieved using an organic modifier (acetonitrile). The addition of a weak acid like formic acid to the mobile phase ensures the amine group is protonated, which prevents peak tailing and results in sharp, symmetrical peaks. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Detailed Experimental Protocol
A. Instrumentation and Materials
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).
-
Analytical Balance (5 decimal places).
-
Volumetric glassware (Class A).
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Provides optimal retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds, providing a strong signal. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
C. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.
-
Sample Preparation: Prepare the sample to achieve a theoretical concentration of 10 µg/mL in the Diluent. This may involve dissolving a powder or diluting a liquid formulation. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
This protocol must be validated to ensure it is fit for purpose. The following table summarizes typical acceptance criteria based on ICH Q2(R1) guidelines.
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 20 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference at analyte retention time from blank/placebo. | Pass |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This method is tailored for quantifying this compound in complex biological matrices like human plasma, requiring high sensitivity and selectivity.
Principle of Operation
The method couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly effective for compounds with basic amine groups. The mass spectrometer isolates the protonated parent molecule (precursor ion, [M+H]⁺) and fragments it. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and provides quantitative data with very low detection limits.[4]
Detailed Experimental Protocol
A. Instrumentation and Materials
-
LC-MS/MS System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
B. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B |
| Injection Vol. | 5 µL |
| Column Temp. | 40 °C |
Tandem Mass Spectrometry
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
C. MRM Transitions The bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Monitoring transitions for both isotopes provides an additional layer of confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Target (⁷⁹Br) | 252.0 | 171.0 | 100 | 25 | Quantifier |
| Target (⁷⁹Br) | 252.0 | 95.1 | 100 | 35 | Qualifier |
| Target (⁸¹Br) | 254.0 | 173.0 | 100 | 25 | Quantifier (Confirmation) |
D. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Method Validation Workflow
The validation for a bioanalytical method is rigorous and focuses on performance within the biological matrix.
Caption: Key stages in bioanalytical method validation.
Conclusion
The two analytical methods detailed in this application note provide a comprehensive framework for the quantification of this compound across different stages of the drug development lifecycle. The RP-HPLC-UV method offers a reliable and robust solution for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications. Proper validation of these methods according to established guidelines is essential to ensure the generation of accurate and defensible data.
References
- Dong, F., Chen, X., Liu, X., Xu, J., Li, Y., & Zheng, Y. (2014). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 945-946, 127-133.
- Kupsco, A., & Schlenk, D. (2016). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 1(4), 604-609.
- Arshad, M. F., Al-Dies, A. M., Ovais, S., Al-Tamimi, A. M., Al-Anazi, M. R., & El-Emam, A. A. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed, 26(10), 1251-60.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487504, 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- Diban, N., Stüber, F., Font, J., Fortuny, A., Fabregat, A., & Bengoa, C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3411–3420.
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175.
Sources
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Evaluating the Efficacy of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the biological efficacy of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a novel pyrazole-containing compound. Given the limited publicly available data on this specific molecule, we present a robust, multi-tiered strategy employing a suite of validated cell-based assays to elucidate its potential therapeutic effects, from initial cytotoxicity screening to more in-depth mechanistic studies. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a solid framework for the preclinical evaluation of novel chemical entities.
Introduction: The Rationale for a Phased Assay Approach
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound this compound (hereafter referred to as Compound X) represents a novel entity with potential therapeutic value. A systematic evaluation of its cellular effects is paramount to understanding its mechanism of action and translational potential.
This guide advocates for a phased approach to efficacy testing. We begin with broad assessments of cell viability and cytotoxicity to determine the compound's potency and therapeutic window. Subsequent assays then delve into specific cellular responses, such as the induction of apoptosis and cell cycle arrest. Finally, we propose methods to investigate the modulation of key signaling pathways to build a comprehensive pharmacological profile of Compound X. This tiered strategy ensures a logical and resource-efficient progression from hit identification to lead optimization.
Foundational Assays: Assessing Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell proliferation and viability. This provides essential dose-response data (e.g., IC50 values) that informs the concentrations used in all subsequent mechanistic assays.
Principle of MTT and CellTiter-Glo® Assays
Two widely accepted methods for assessing cell viability are the MTT and CellTiter-Glo® Luminescent Cell Viability assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. While robust and cost-effective, it can be susceptible to interference from compounds that alter cellular redox potential.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells. This assay is generally more sensitive and has a broader linear range than colorimetric methods.
Experimental Workflow: Cytotoxicity Screening
The following workflow provides a general outline for determining the IC50 value of Compound X.
Caption: General workflow for cell viability and cytotoxicity assays.
Protocol: MTT Cell Viability Assay
Materials:
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of Compound X in complete medium from a starting concentration of 200 µM down to the desired lowest concentration. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC50 value using non-linear regression.
Data Interpretation
| Parameter | Description | Example Data (Hypothetical) |
| IC50 (µM) | The concentration of Compound X that inhibits 50% of cell viability. | 5.2 µM |
| Maximum Inhibition (%) | The highest percentage of cell death achieved at the tested concentrations. | 95% |
| Hill Slope | The steepness of the dose-response curve. | 1.1 |
Mechanistic Assays: Uncovering the Mode of Action
Once the cytotoxic potential of Compound X is established, the next logical step is to investigate how it induces cell death or inhibits proliferation. Key cellular processes to investigate include apoptosis and cell cycle progression.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for measuring the combined activities of these caspases.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells (e.g., 5,000 cells/well in a 96-well white-walled plate) and treat with Compound X at 1X, 2X, and 5X its predetermined IC50 value for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control and express the results as fold-change in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent cell death. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in a 6-well plate to achieve ~70% confluency on the day of harvest. Treat with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Hypothetical Data Summary
| Assay | Endpoint | Vehicle Control | Compound X (IC50) | Positive Control |
| Caspase-Glo® 3/7 | Fold Change in Activity | 1.0 | 4.5 | 6.2 (Staurosporine) |
| Cell Cycle Analysis | % Cells in G1 | 55% | 25% | 70% (Palbociclib) |
| % Cells in S | 30% | 15% | 10% (Palbociclib) | |
| % Cells in G2/M | 15% | 60% | 20% (Palbociclib) |
These hypothetical results would suggest that Compound X induces apoptosis and causes cell cycle arrest in the G2/M phase.
Target Identification and Pathway Analysis
The final phase of characterization involves identifying the molecular targets of Compound X and the signaling pathways it modulates. Based on the activities of other pyrazole-based compounds, potential pathways to investigate include MAPK/ERK and PI3K/Akt signaling, which are central regulators of cell survival, proliferation, and apoptosis.
Western Blotting for Signaling Pathway Modulation
Western blotting is a powerful technique to assess changes in the protein expression and phosphorylation status of key signaling molecules. For instance, a decrease in phosphorylated Akt (p-Akt) or an increase in phosphorylated JNK (p-JNK) following treatment with Compound X could indicate an impact on the PI3K/Akt survival pathway or the MAPK stress-response pathway, respectively.
Application Notes and Protocols for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, contributing to a wide array of commercialized herbicides, fungicides, and insecticides.[1][2] Its inherent biological activity and synthetic tractability make it a privileged structure for developing novel crop protection agents. This document provides detailed application notes and experimental protocols for the research-grade compound 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine . While specific biological data for this exact molecule may be limited in public literature, its structural features—a substituted pyrazole core—strongly suggest its potential as a lead compound for new agrochemical discovery programs.
These notes are intended for researchers, scientists, and drug development professionals in the agrochemical sector. The content herein is synthesized from established principles of pyrazole-based pesticide action and general screening methodologies.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₀BrN₃ | |
| Molecular Weight | 252.11 g/mol | |
| CAS Number | 618098-19-4 (for a related isomer) | [3] |
| Appearance | Solid (expected) | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is predicted. | [4] |
Potential Agrochemical Applications and Modes of Action
The diverse bioactivities of pyrazole derivatives stem from their ability to interact with various biological targets in plants, fungi, and insects.[1][2][5] Based on its structure, this compound could be investigated for the following activities:
Herbicidal Activity
Many commercial pyrazole-based herbicides function by inhibiting key plant enzymes.[1] Two prominent modes of action are:
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a critical enzyme in the synthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport.[1] Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and eventual plant death.[6][7] Several pyrazole herbicides are known HPPD inhibitors.[8][9]
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1] As these amino acids are essential for protein synthesis and plant growth, ALS inhibition is a potent herbicidal mechanism.[1]
Fungicidal Activity
Pyrazole carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[5][10] SDH is a key enzyme complex in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration, leading to cell death.[10][11] The pyrazole ring is a crucial pharmacophore in many SDHI fungicides.[5] While the subject compound is a pyrazol-5-amine and not a carboxamide, its core structure could serve as a starting point for the synthesis of novel SDHI fungicides.
Insecticidal Activity
Phenylpyrazole insecticides, such as fipronil, are known to act on the central nervous system of insects.[12][13] Their primary mode of action is the blockade of the GABA-gated chloride channel, which leads to hyperexcitation of the insect's nervous system and subsequent death.[11][12] The 4-bromophenyl substituent on the pyrazole ring of the title compound is a feature shared with some phenylpyrazole insecticides, suggesting this as a potential area of investigation.
Experimental Protocols for Agrochemical Screening
The following are generalized, high-throughput screening protocols designed to evaluate the potential herbicidal, fungicidal, and insecticidal activity of this compound.
Protocol 1: Primary Herbicidal Activity Screening (Whole Plant Assay)
This protocol is designed for the initial assessment of herbicidal effects on representative monocot and dicot plant species.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Tween® 20 or similar surfactant
-
Seeds of a monocot (e.g., Avena sativa - oats) and a dicot (e.g., Brassica napus - rapeseed)
-
Potting soil
-
Planting trays or small pots
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber or handheld sprayer
-
Positive control (a commercial herbicide with a known mode of action, e.g., atrazine)
-
Negative control (solvent blank)
Procedure:
-
Plant Preparation: Sow seeds of the selected plant species in pots or trays filled with potting soil. Grow the plants in a growth chamber until they reach the 2-3 leaf stage.
-
Test Solution Preparation:
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in DMSO.
-
Prepare the final spray solution by diluting the stock solution in water containing 0.1% (v/v) Tween® 20 to achieve the desired test concentration (e.g., 1000 ppm). Ensure the final DMSO concentration is below 1%.
-
Prepare a negative control solution (water with 0.1% Tween® 20 and the same final concentration of DMSO) and a positive control solution.
-
-
Application:
-
Evenly spray the plants with the test solutions, positive control, and negative control until the foliage is thoroughly wet.
-
-
Incubation: Return the treated plants to the growth chamber.
-
Assessment:
-
Visually assess the plants for signs of phytotoxicity at 3, 7, and 14 days after treatment.
-
Use a rating scale (e.g., 0 = no effect, 100 = complete plant death) to quantify the herbicidal effect. Record observations such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.
-
dot
Caption: Workflow for primary herbicidal activity screening.
Protocol 2: Primary Fungicidal Activity Screening (In Vitro Assay)
This protocol assesses the direct inhibitory effect of the compound on the mycelial growth of a representative plant pathogenic fungus.
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Cultures of a test fungus (e.g., Botrytis cinerea or Rhizoctonia solani)
-
Positive control (a commercial fungicide, e.g., carbendazim)
-
Negative control (DMSO)
-
Sterile cork borer (5 mm)
Procedure:
-
Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 50-55 °C.
-
Prepare a stock solution of the test compound in DMSO.
-
Add the test compound, positive control, or negative control (DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 ppm). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1%.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (test compound, positive control, and negative control).
-
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the test fungus (e.g., 25 °C).
-
Assessment:
-
When the fungal growth in the negative control plates has reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the negative control plates and dt is the average diameter of the fungal colony in the treated plates.
-
dot
Caption: Workflow for in vitro fungicidal activity screening.
Protocol 3: Primary Insecticidal Activity Screening (Contact Toxicity Assay)
This protocol evaluates the toxicity of the compound to a model insect species upon direct contact.
Materials:
-
This compound
-
Acetone or a suitable volatile solvent
-
Test insects (e.g., Tribolium castaneum - red flour beetle, or larvae of Spodoptera frugiperda - fall armyworm)
-
Petri dishes or glass vials
-
Micropipette
-
Positive control (a commercial insecticide, e.g., fipronil)
-
Negative control (solvent alone)
-
Ventilated holding containers with a food source
Procedure:
-
Test Solution Preparation:
-
Dissolve the test compound in acetone to prepare a series of concentrations (e.g., 1, 10, 100 µg/mL).
-
Prepare a positive control solution and a negative control (acetone).
-
-
Application:
-
For a topical application, apply a small, defined volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect.
-
Alternatively, for a residual contact assay, evenly coat the inner surface of a Petri dish or glass vial with a defined amount of the test solution and allow the solvent to evaporate completely.
-
-
Exposure:
-
Place the treated insects (or introduce untreated insects into the coated containers) into ventilated holding containers with access to a suitable food source.
-
Use at least 10 insects per replicate and perform at least three replicates for each concentration.
-
-
Incubation: Maintain the insects under controlled conditions (e.g., 25 °C and 60% relative humidity).
-
Assessment:
-
Record insect mortality at 24, 48, and 72 hours after treatment.
-
Consider insects that are moribund (unable to move in a coordinated manner when prodded) as dead.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control group using Abbott's formula if necessary.
-
dot
Caption: Workflow for primary insecticidal contact toxicity screening.
Trustworthiness and Self-Validation
The integrity of these protocols relies on the consistent use of appropriate controls:
-
Negative Control (Vehicle Control): This treatment consists of the solvent used to dissolve the test compound (e.g., DMSO or acetone) at the same concentration used in the test treatments. It is essential to ensure that the solvent itself does not have any biological effect on the test organisms.
-
Positive Control (Reference Standard): This involves using a commercial agrochemical with a known and potent mode of action against the target organism. This validates the experimental setup and provides a benchmark against which the activity of the test compound can be compared.
Consistent and expected results from these controls are necessary to validate the data obtained for the test compound.
Conclusion
This compound represents a promising starting point for the discovery of novel agrochemicals. Its pyrazole core, a proven scaffold in successful commercial products, suggests a high probability of biological activity. The protocols outlined in this document provide a robust framework for the initial screening of its herbicidal, fungicidal, and insecticidal potential. Positive results in these primary screens should be followed by more detailed secondary screening, including dose-response studies, spectrum of activity determination, and mode of action investigations.
References
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
- ResearchGate. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
- ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
- Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WSSA. [Link]
- PoisonSense. (n.d.). PYRAZOLE HERBICIDES. PoisonSense. [Link]
- ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (n.d.). Action of pyrazoline-type insecticides at neuronal target sites.
- Cole, L. M., Nicholson, R., & Casida, J. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. [Link]
- ACS Publications. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety.
- MDPI. (n.d.).
- Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer. [Link]
- Annual Reviews. (n.d.). SCREENING FOR FUNGICIDES.
- NIH. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
- ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. PubChem. [Link]
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- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
- Government of Canada. (1996).
- Springer. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Springer. [Link]
- California Weed Science Society. (2013).
- ResearchGate. (n.d.). Examples of pyrazole-based fungicides.
- PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues.
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Application Notes & Protocols for the Development of Enzyme Inhibitors Utilizing Pyrazole Scaffolds
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents, earning them the designation of "privileged scaffolds".[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[3][4] Its remarkable versatility stems from its synthetic accessibility, metabolic stability, and its capacity to act as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties like solubility and lipophilicity.[5][6]
The pyrazole core is a cornerstone in the design of numerous FDA-approved drugs, particularly in oncology.[6] Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[7][8] This scaffold's success lies in the strategic positioning of its nitrogen atoms; the N-1 atom can serve as a hydrogen bond donor, while the N-2 atom acts as a hydrogen bond acceptor, enabling diverse and potent interactions within enzyme active sites.[5] This guide provides an in-depth exploration of the workflow for developing novel enzyme inhibitors based on this powerful scaffold, from initial library synthesis to lead optimization.
Section 1: Design and Synthesis of Pyrazole-Based Compound Libraries
The foundation of any inhibitor discovery program is a chemically diverse library of compounds. The pyrazole scaffold allows for extensive functionalization at multiple positions, enabling the exploration of a vast chemical space. The choice of synthetic strategy is critical and is dictated by the desired substitution patterns and the availability of starting materials.
Causality in Synthetic Route Selection:
The two most prevalent methods for pyrazole synthesis are the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds and the 1,3-dipolar cycloaddition of diazo compounds.[9]
-
Knorr Pyrazole Synthesis (and related condensations): This is the most common and versatile method. It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester).[9][10] The primary advantage is the direct incorporation of substituents from readily available starting materials. However, when using unsymmetrical dicarbonyl compounds and substituted hydrazines, a mixture of regioisomers can be formed, necessitating careful reaction condition optimization or subsequent purification.[9]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an alkyne or alkene with a diazo compound.[11] It offers excellent control over regioselectivity, which is a significant advantage. The limitation often lies in the stability and accessibility of the required diazo precursors.
The overall workflow for library synthesis is an integrated process involving both rational design and synthetic execution.
Caption: Workflow for Pyrazole Library Design and Synthesis.
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation
This protocol describes a common method for synthesizing a pyrazole library from diverse 1,3-diketones and substituted hydrazines.
Materials:
-
Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in absolute ethanol (approx. 20 mL). Add the substituted hydrazine hydrochloride (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. The acid protonates the carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (approx. 50 mL). This will often cause the product to precipitate.
-
Workup - Neutralization & Extraction: If a precipitate does not form or if the mixture is oily, neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). The organic phase contains the pyrazole product.
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: High-Throughput Screening (HTS) and Hit Identification
Once a library is synthesized, the next step is to identify "hits"—compounds that exhibit inhibitory activity against the target enzyme. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds at a single concentration.[12]
Caption: A typical screening cascade for identifying enzyme inhibitors.
Protocol 2: Primary HTS Assay for a Generic Kinase (e.g., using ADP-Glo™)
This protocol outlines a general method for a primary screen against a protein kinase using a luminescence-based assay that measures ADP production.[13]
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (optimized for the target enzyme)
-
Test compounds (pyrazole library) dissolved in DMSO (10 mM stock)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each test compound from the pyrazole library (10 mM stock in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Controls: Designate wells for controls:
-
Negative Control (100% activity): Add DMSO vehicle only.
-
Positive Control (0% activity): Add a known, potent inhibitor of the kinase or omit the enzyme.
-
-
Enzyme Addition: Prepare a 2X enzyme solution in kinase assay buffer. Add 2.5 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[14]
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2.5 µL of this solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".
Section 3: IC₅₀ Determination and Mechanism of Action (MoA) Studies
Hits from the primary screen must be validated. This involves determining their potency (IC₅₀) and understanding their mechanism of inhibition (MoA).[14]
Protocol 3: IC₅₀ Determination
This protocol is a follow-up to the primary screen for confirmed hits.
Procedure:
-
Serial Dilution: Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Performance: Perform the same enzyme assay as described in Protocol 2, but instead of a single concentration, use the range of concentrations from the serial dilution.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Compound | Target Kinase | IC₅₀ (µM) | Hill Slope |
| Pyrazole A | Kinase X | 0.052 | 1.1 |
| Pyrazole B | Kinase X | 1.3 | 0.9 |
| Pyrazole C | Kinase X | > 50 | N/A |
| Staurosporine | Kinase X | 0.009 | 1.0 |
| Table 1: Example IC₅₀ data for a series of pyrazole inhibitors against a target kinase. Staurosporine is included as a reference control. |
Protocol 4: Determining the Mechanism of Inhibition
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive is crucial for lead optimization. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[15]
Procedure:
-
Matrix Setup: Design a matrix of experiments. You will vary the substrate concentration (e.g., from 0.25x Kₘ to 10x Kₘ) across a range of fixed inhibitor concentrations (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value).
-
Enzyme Assay: Perform the enzyme activity assay for each condition in the matrix, measuring the initial reaction velocity (V₀).
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.
-
From these plots, the inhibition constant (Kᵢ) can be calculated.
-
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the core of medicinal chemistry, where systematic structural modifications are made to a hit compound to improve its biological activity and drug-like properties.[16][17] For pyrazole scaffolds, this involves modifying the substituents at the various positions on the ring.[4]
The goal is to develop a quantitative understanding of how specific chemical groups contribute to potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[18]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) in lead optimization.
Key Considerations for Pyrazole SAR:
-
Position 1 (N1): Substituents here can influence solubility and can be directed towards solvent-exposed regions or specific pockets of the enzyme.
-
Position 3: Often oriented towards the "gatekeeper" residue in kinases. Varying the size and electronics of this group can drastically affect potency and selectivity.
-
Position 4: This position can be used to attach groups that modulate physicochemical properties or probe for additional binding interactions.
-
Position 5: This substituent frequently engages in key hydrogen bonding or hydrophobic interactions within the active site.
By systematically exploring these positions, researchers can optimize a "hit" with micromolar activity into a "lead" candidate with nanomolar potency and a favorable safety profile, suitable for further preclinical development.[19][20]
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Recent Advances in the Development of Pyrazole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
- Mini review on anticancer activities of Pyrazole Deriv
- Pyrazoles as anticancer agents: Recent advances.
- AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Natural product derived privileged scaffolds in drug discovery. PubMed. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]
- Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]
- Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. [Link]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and endothelial Cells. PMC - PubMed Central. [Link]
- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC - NIH. [Link]
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Application Note: Evaluating the Anti-Inflammatory Potential of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Introduction
This document provides a comprehensive technical guide for researchers on evaluating the anti-inflammatory properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , a novel pyrazole derivative. We outline detailed protocols for both in vitro and in vivo validation, explain the scientific rationale behind the experimental design, and provide frameworks for data analysis and interpretation.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the extensive literature on pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways. The primary inflammatory cascade in many cell types, particularly macrophages, is initiated by stimuli like lipopolysaccharide (LPS) and mediated by the transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells).[6][7] NF-κB is a central regulator of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and IL-6.[8][9] We propose that the test compound may inhibit this pathway, leading to a downstream reduction in these inflammatory mediators.
Part 1: In Vitro Evaluation in Macrophage Model
Objective: To determine the direct anti-inflammatory and cytotoxic effects of this compound using a validated cellular model of inflammation.
Model System Rationale: The RAW 264.7 murine macrophage cell line is an extensively used and well-characterized model for studying inflammation.[10] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an innate immune response by producing high levels of key inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[9][11]
Protocol 1.1: Cell Viability Assay (MTT Assay)
Principle: This initial step is crucial to ensure that any observed anti-inflammatory effects are not simply due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.[12]
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: NO is a key inflammatory mediator produced by the iNOS enzyme in activated macrophages.[11] The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and oxidized product of NO.
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described above (1.1.1).
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.[9]
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique to quantify protein levels.[13] This protocol measures the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, into the cell culture medium.[14][15]
Methodology:
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay (from step 1.2.4).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[16] A general workflow is as follows:
-
Coating: An antibody specific to the target cytokine is pre-coated onto the wells of a microplate.
-
Sample Addition: Standards and samples (supernatants) are added to the wells, and the cytokine binds to the immobilized antibody.
-
Detection Antibody: A second, enzyme-linked antibody that also recognizes the cytokine is added, forming a "sandwich".
-
Substrate Addition: A substrate is added, which is converted by the enzyme into a colored product.
-
Stop Reaction: The reaction is stopped, and the intensity of the color is measured.
-
-
Absorbance Measurement: Measure absorbance at the wavelength specified by the kit (typically 450 nm).
-
Analysis: Generate a standard curve from the standards of known concentration. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition compared to the LPS-only treated group.[12][17]
Data Presentation and Interpretation
Summarize the quantitative data to facilitate comparison and determine the compound's potency (e.g., IC₅₀ value).
| Assay | Test Compound Conc. (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| NO Production | 1 | 15.2 ± 2.1 | |
| 10 | 48.9 ± 4.5 | 10.5 | |
| 25 | 75.6 ± 5.3 | ||
| TNF-α Secretion | 1 | 12.8 ± 3.0 | |
| 10 | 45.1 ± 3.8 | 11.8 | |
| 25 | 70.2 ± 6.1 | ||
| IL-6 Secretion | 1 | 10.5 ± 2.5 | |
| 10 | 42.3 ± 4.2 | 12.9 | |
| 25 | 68.9 ± 5.9 | ||
| Table 1: Hypothetical in vitro anti-inflammatory activity data. |
Part 2: In Vivo Evaluation in Acute Inflammation Model
Objective: To assess the anti-inflammatory efficacy of this compound in a living organism.
Model System Rationale: The carrageenan-induced paw edema model in rats is a classic, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, mediated by COX-2, and involves neutrophil infiltration.[18] This model is excellent for screening compounds that may inhibit prostaglandin synthesis.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Principle: This protocol measures the ability of the test compound to reduce the swelling (edema) caused by the injection of carrageenan. The volume of the rat's paw is measured over time using a plethysmometer.
Methodology:
-
Animals: Use Male Wistar or Sprague-Dawley rats (180-200 g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[18]
-
Group III-V (Test Groups): Receive this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar surface of the right hind paw.[20][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Data Presentation and Interpretation
The results will indicate the compound's efficacy and duration of action in a live model of acute inflammation. Significant inhibition, especially in the 3-5 hour window, suggests a potential COX-2 inhibitory mechanism.
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Cmpd (10 mg/kg) | 0.65 ± 0.05 | 23.5% |
| Test Cmpd (25 mg/kg) | 0.44 ± 0.03 | 48.2% |
| Test Cmpd (50 mg/kg) | 0.35 ± 0.04 | 58.8% |
| Table 2: Hypothetical in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. |
Conclusion and Future Directions
This guide provides a robust framework for the initial anti-inflammatory screening of this compound. The outlined in vitro and in vivo protocols are standard, validated methods in the field of inflammation research. Positive results from these assays—specifically, dose-dependent inhibition of NO and pro-inflammatory cytokines in vitro and significant reduction of paw edema in vivo—would strongly support the compound's potential as an anti-inflammatory agent.
Further investigations could include:
-
Mechanistic Studies: Using Western blotting to confirm the inhibition of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-IκBα).
-
COX-1/COX-2 Selectivity: Performing enzyme inhibition assays to determine the compound's selectivity for COX-2 over COX-1, which is a key indicator for reduced gastrointestinal side effects.[4][23]
-
Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its efficacy in long-term inflammatory conditions.
References
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. [Link]
- Carrageenan Induced Paw Edema (R
- Selective COX‐2 inhibitor pyrazole derivatives derived
- Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PMC - PubMed Central. [Link]
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). PMC - PubMed Central. [Link]
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. [Link]
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed. [Link]
- Carrageenan induced Paw Edema Model.
- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
- Development of pyrazole derivatives in the management of inflamm
- Detection of serum TNF-α and IL-6 levels via ELISA. Bio-protocol. [Link]
- Targeting The Nuclear Factor Kappa-B (NF-κB)
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
- Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). PubMed. [Link]
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2020). Biomolecules & Therapeutics. [Link]
- Inflammatory response of raw 264.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC - PubMed Central. [Link]
- Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). MDPI. [Link]
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2013). PMC - PubMed Central. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PMC - PubMed Central. [Link]
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (2019). PubMed. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Found].
- ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in...
- Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2020). NIH. [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [No Source Found].
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
Sources
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- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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LC-MS method development for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
An LC-MS/MS Method for the Sensitive and Selective Quantification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: Development, Optimization, and Validation
Abstract
This application note provides a comprehensive guide to developing and validating a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. Pyrazole derivatives are a significant class of heterocyclic compounds widely used in pharmaceutical and agrochemical research, necessitating sensitive and selective analytical methods for their characterization and quantification.[1][2] This guide details a systematic approach, from initial analyte assessment and strategic method development to full validation according to international regulatory guidelines. We explain the scientific rationale behind the selection of chromatographic and mass spectrometric parameters, offering field-proven insights for researchers, scientists, and drug development professionals. The final method utilizes reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry, demonstrating excellent sensitivity, specificity, accuracy, and precision.
Introduction and Method Development Strategy
This compound is a substituted pyrazole with a molecular formula of C₁₀H₁₀BrN₃ and a molecular weight of approximately 252.11 g/mol . Its structure, featuring a hydrophobic bromophenyl group and a more polar methyl-pyrazol-amine moiety, dictates the analytical strategy. The presence of a basic amine group makes the molecule amenable to positive ion electrospray ionization (ESI+), while the bromine atom provides a distinct isotopic signature (⁷⁹Br/⁸¹Br) that is highly useful for mass spectrometric identification.[3][4]
Our objective is to develop a method suitable for quantifying this analyte in complex matrices, a common requirement in drug metabolism, pharmacokinetic studies, or purity assessments. The development process is logically structured, beginning with the analyte's physicochemical properties and culminating in a fully validated protocol.
Analyte Physicochemical Considerations
-
Polarity: The molecule possesses both non-polar (bromophenyl) and polar (methyl-pyrazol-amine) regions, making it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6] In RP-HPLC, a non-polar stationary phase retains the analyte based on hydrophobic interactions, while a polar mobile phase elutes it.
-
Ionization: The pyrazol-5-amine group contains a basic nitrogen atom that is readily protonated. This makes ESI in positive ion mode the preferred ionization technique for achieving high sensitivity.
-
Mass & Isotopic Pattern: The monoisotopic mass of the neutral molecule is ~251.00 Da. The protonated precursor ion [M+H]⁺ is expected at m/z ~252.01. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), a characteristic isotopic peak [M+2+H]⁺ of nearly equal intensity will appear at m/z ~254.01.[4][7] This "doublet" is a powerful confirmatory tool.
Overall Method Development Workflow
The development process follows a logical sequence to ensure a robust and reliable final method. This involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection, followed by rigorous validation to prove its fitness for purpose.
Caption: High-level workflow for LC-MS method development and validation.
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity ≥97%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade, ~99%)
-
Internal Standard (IS): A structurally similar compound not present in study samples (e.g., a stable isotope-labeled analog or a related pyrazole derivative) should be selected. For this guide, we will proceed without an IS, but its use is highly recommended for optimal precision in quantitative bioanalysis.
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution and equipped with a column oven and autosampler (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Thermo Scientific TSQ Altis).
-
Analytical Column: A C18 reversed-phase column is recommended as a starting point (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve it in 5 mL of methanol to create a 1 mg/mL stock solution.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working stock solutions into the appropriate matrix (e.g., plasma, buffer, or mobile phase) to prepare CC and QC samples at various concentrations covering the intended analytical range.
LC-MS/MS Method Optimization
Chromatography Development
The primary goal of chromatographic development is to achieve a sharp, symmetrical peak for the analyte with a stable retention time, free from matrix interference.
-
Column Selection: A C18 stationary phase was chosen for its strong hydrophobic retention capabilities, which are ideal for the bromophenyl moiety of the analyte.[5][8] The use of a sub-2 µm particle size column enhances efficiency and resolution.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile was selected over methanol as it often provides better peak shapes and lower column backpressure.
-
Aqueous Phase/pH Control: An acidic mobile phase is critical for achieving good chromatography for basic compounds like this analyte. Formic acid (0.1%) was added to both the aqueous (Mobile Phase A) and organic (Mobile Phase B) phases. This maintains a low pH (~2.7), ensuring the amine group is consistently protonated, which prevents peak tailing and improves retention time reproducibility.
-
-
Gradient Elution: A fast gradient was developed to ensure efficient elution of the analyte and to clean the column of any late-eluting matrix components. The gradient starts at a low organic percentage to retain the analyte and ramps up to a high percentage to elute it.
| Parameter | Optimized Condition |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |
| Table 1: Optimized Chromatographic Conditions |
Mass Spectrometry Development
Optimization of MS parameters is crucial for maximizing sensitivity and selectivity. This is achieved using Selected Reaction Monitoring (MRM).
-
Precursor Ion Identification: The analyte was infused directly into the mass spectrometer, and a full scan (Q1 Scan) was performed in positive ESI mode. The most abundant ions were observed at m/z 252.0 and 254.0, corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The m/z 252.0 ion was selected as the precursor for fragmentation.
-
Product Ion Selection: A product ion scan (MS/MS) was performed on the precursor ion (m/z 252.0). The collision energy (CE) was ramped to find the optimal energy that produced stable and intense fragment ions. The most suitable product ions were selected for quantification and confirmation.
-
MRM Transition Optimization: The final source and compound-dependent parameters (e.g., declustering potential, collision energy) were optimized for each MRM transition to maximize signal intensity.
| Parameter | Optimized Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500 °C |
| Precursor Ion (m/z) | 252.0 |
| Product Ion 1 (Quantifier, m/z) | [Hypothetical value, e.g., 171.1] |
| Product Ion 2 (Qualifier, m/z) | [Hypothetical value, e.g., 144.1] |
| Collision Energy (CE) for 171.1 | [Hypothetical value, e.g., 25 eV] |
| Collision Energy (CE) for 144.1 | [Hypothetical value, e.g., 35 eV] |
| Table 2: Optimized Mass Spectrometry Conditions | |
| (Note: Product ion and CE values are compound-specific and must be determined empirically on the instrument used.) |
Final Analytical Protocol
This protocol outlines the step-by-step procedure for analyzing a sample using the fully optimized and validated method.
Caption: The sequential workflow for routine sample analysis.
Protocol Steps:
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Loading: Place the prepared CC, QC, and unknown samples in the autosampler tray.
-
Sequence Setup: Create an analysis sequence in the instrument control software. The sequence should begin with blank injections, followed by the calibration curve standards, and then intersperse QC samples among the unknown samples.
-
Data Acquisition: Launch the sequence to begin data acquisition using the parameters defined in Table 1 and Table 2.
-
Data Processing: After the run is complete, process the data using the appropriate software (e.g., MassLynx, Analyst, Xcalibur).
-
Integrate the chromatographic peak for the quantifier MRM transition.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS, or just Analyte area if no IS is used) against the nominal concentration. Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Calculate the concentrations of the QC and unknown samples using the regression equation from the calibration curve.
-
-
Acceptance Criteria: The analytical run is considered valid if the calibration curve has a correlation coefficient (r²) ≥ 0.99 and the calculated concentrations of the QC samples are within ±15% of their nominal values (±20% for the Lower Limit of Quantitation).
Method Validation
The optimized method must be validated to ensure it is fit for its intended purpose. The validation protocol is designed based on the principles outlined in the ICH Q2(R2) and FDA/EMA guidelines for bioanalytical method validation.[9][10][11][12]
Caption: Core parameters for comprehensive analytical method validation.
Validation Parameters & Results
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze six different blank matrix lots to check for interferences at the analyte's retention time. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero standards over three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicates of five over three separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio >10; Accuracy and Precision criteria must be met. |
| Robustness | Intentionally vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). | The results should remain unaffected by the minor variations, with system suitability parameters still passing. |
| Stability | Evaluate analyte stability in the matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Table 3: Summary of Method Validation Procedures and Acceptance Criteria |
Conclusion
This application note presents a detailed, step-by-step guide for the development and validation of a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. By following a logical workflow that considers the analyte's physicochemical properties, a high-quality analytical method was established. The final protocol, validated according to stringent international guidelines, is demonstrated to be accurate, precise, and fit for purpose in demanding research and regulated environments. This comprehensive guide serves as a practical resource for scientists tasked with developing analytical methods for novel pyrazole derivatives and other similar chemical entities.
References
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
- European Medicines Agency. (2019).
- European Bioanalysis Forum. (2012).
- U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma Group. (2024).
- Slideshare.
- Altabrisa Group. (2023).
- European Medicines Agency. (2011).
- ResearchGate. (2015).
- ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]
- YouTube. (2023).
- PubMed Central (PMC). (2014).
- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]
- ACS Publications. (2015). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. [Link]
- National Institutes of Health (NIH). (2020).
- PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]
- ResearchGate. (2008).
- Wikipedia.
- National Institutes of Health (NIH). (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- Chrom Tech, Inc. (2023).
- Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]
- ResearchGate. (2012). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. [Link]
- ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. [Link]
- MDPI. (2023).
- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
- National Institutes of Health (NIH). (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]
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Application Notes & Protocols: 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing molecules that interact with a wide range of biological targets. Among the vast library of pyrazole derivatives, 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine stands out as a particularly strategic building block. This is due to the convergence of three key structural features: the pyrazole core, which is frequently found in kinase inhibitors; a reactive primary amine at the 5-position, which serves as a handle for further functionalization; and a bromophenyl group at the 3-position, which is primed for a variety of powerful cross-coupling reactions. This combination makes it an invaluable tool for rapidly generating diverse libraries of complex molecules in the pursuit of novel therapeutics.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use. Below is a summary of the key properties for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀BrN₃ | Calculated |
| Molecular Weight | 252.11 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds[2] |
| CAS Number | 126417-84-3 | Commercial Vendor[3] |
| Purity | >95% | Commercial Vendor[3] |
| ¹H NMR (Predicted) | δ (ppm): 7.5 (d, 2H), 7.4 (d, 2H), 5.8 (s, 1H), 3.6 (s, 3H), 3.5 (br s, 2H) | Based on similar structures[1][4] |
| ¹³C NMR (Predicted) | δ (ppm): 150.1, 148.5, 132.0, 131.5, 129.0, 120.0, 95.5, 36.0 | Based on similar structures[4][5] |
Note: Experimentally determined spectral data for this specific compound is not widely published. The predicted NMR shifts are based on analyses of structurally related pyrazoles and should be used as a guideline. Researchers should always confirm the structure of their materials using standard analytical techniques.
Synthetic Strategy: A Plausible Route to the Building Block
The synthesis of 3-aryl-1-methyl-1H-pyrazol-5-amines can be achieved through a well-established condensation reaction between a β-ketonitrile and methylhydrazine. This approach is both efficient and highly regioselective.
Workflow for the Synthesis of this compound
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Application Notes and Protocols for the Antimicrobial Susceptibility Testing of Novel Pyrazole Compounds
Introduction
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] In an era where antimicrobial resistance poses a significant global health threat, the exploration of novel chemical scaffolds is paramount.[3][4] Pyrazole-containing compounds have emerged as a particularly promising class of antimicrobial agents, with studies demonstrating their efficacy against multidrug-resistant bacteria.[5][6] The mechanisms of action for these compounds are diverse, often involving the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase, or the disruption of cell wall synthesis.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial properties of novel pyrazole compounds. The methodologies described herein are grounded in international standards to ensure data integrity, reproducibility, and scientific validity.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the effectiveness of a compound against a specific microorganism. This is quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10][11]
The relationship between these two values, expressed as the MBC/MIC ratio, helps classify the compound's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, whereas a higher ratio suggests bacteriostatic (growth-inhibiting) activity.[9][12]
Methodologies for AST are broadly categorized into diffusion and dilution techniques.[13][14] To ensure that results are accurate and comparable across different laboratories, all testing must adhere to standardized guidelines established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Experimental Setup: Materials and Reagents
A successful antimicrobial testing workflow requires meticulous preparation and the use of standardized materials.
Essential Equipment:
-
Certified Class II Biosafety Cabinet
-
Autoclave
-
Incubator (35 ± 2°C)
-
Spectrophotometer or Turbidimeter
-
Microplate reader (optional, for automated reading)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Consumables and Reagents:
-
Test Compounds: Novel pyrazole derivatives.
-
Solvent: Sterile dimethyl sulfoxide (DMSO) for dissolving compounds.[17]
-
Media:
-
Labware:
-
Sterile 96-well flat-bottom microtiter plates.[7]
-
Sterile petri dishes (100 mm).
-
Sterile glass tubes and flasks.
-
-
Microbial Strains:
-
Reagents:
-
Control Antibiotics: Clinically relevant antibiotics for the tested strains (e.g., Ciprofloxacin, Gentamicin, Vancomycin).[17]
Protocol 1: Preliminary Screening by Agar Well Diffusion
Causality and Rationale: The agar well diffusion method is a straightforward and cost-effective preliminary assay.[3][20] It is used to qualitatively assess if a pyrazole compound exhibits any antimicrobial activity. The principle relies on the diffusion of the compound from a well through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI).[13] The size of the ZOI provides a preliminary indication of the compound's potency.
Step-by-Step Protocol: Agar Well Diffusion
-
Prepare Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure uniform coverage.[7]
-
Create Wells: Allow the plate to dry for 3-5 minutes. Use a sterile cork borer (e.g., 6 mm diameter) to aseptically punch uniform wells into the agar.[3]
-
Apply Compounds:
-
Prepare stock solutions of the pyrazole compounds in DMSO. A typical starting concentration is 10 mg/mL.
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.[3]
-
Controls: Add the same volume of a standard antibiotic solution as a positive control and pure DMSO as a negative (solvent) control.[3][21]
-
-
Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Measure and Record: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Visualization: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Causality and Rationale: The broth microdilution method is the "gold standard" for quantitative MIC determination.[22] This protocol establishes the precise concentration of the pyrazole compound required to inhibit microbial growth. By exposing a standardized bacterial inoculum to a series of two-fold dilutions of the test compound in a 96-well plate, we can pinpoint the lowest concentration at which no visible growth (turbidity) occurs.[7] This method is highly reproducible and conforms to CLSI and EUCAST standards.[16]
Step-by-Step Protocol: Broth Microdilution
-
Prepare Compound Plate:
-
Prepare a stock solution of the pyrazole compound in DMSO. It is critical to test for solubility beforehand by mixing a small amount of the stock with the broth to ensure no precipitation occurs.[23]
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the pyrazole compound solution at twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentrations.
-
Controls: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).[7]
-
-
Prepare Final Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 or 1:150 dilution of the standardized suspension).[9]
-
-
Inoculate Plate: Add 100 µL of the final standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most common bacteria.[7]
-
Determine MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the pyrazole compound in which there is no visible growth, as compared to the turbid growth control well.[9] The sterility control well should remain clear.
Visualization: Broth Microdilution (MIC) Workflow
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality and Rationale: The MBC test is a crucial follow-up to the MIC assay, designed to distinguish between bacteriostatic and bactericidal activity.[11][12] While the MIC identifies the concentration that inhibits growth, the MBC determines the concentration needed to kill the bacteria. This is achieved by subculturing the contents of the non-turbid wells from the MIC plate onto agar plates. The absence of growth on the agar indicates that the bacteria were killed, not just inhibited.[9][10]
Step-by-Step Protocol: MBC Determination
-
Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations.
-
Subculture: From each selected well, aspirate a 10-100 µL aliquot and plate it onto a fresh MHA plate. Spread the aliquot evenly across the surface.[9]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies (CFUs) on each plate. The MBC is defined as the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11]
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of different pyrazole compounds. Results should be compiled into a clear, structured table.
Table 1: Representative Data Summary for Antimicrobial Testing of Pyrazole Compounds
| Compound ID | Test Microorganism | Gram Stain | ZOI (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PYR-001 | S. aureus ATCC 29213 | Positive | 22 | 4 | 8 | 2 | Bactericidal |
| PYR-001 | E. coli ATCC 25922 | Negative | 18 | 16 | 32 | 2 | Bactericidal |
| PYR-002 | S. aureus ATCC 29213 | Positive | 15 | 32 | >128 | >4 | Bacteriostatic |
| PYR-002 | E. coli ATCC 25922 | Negative | 10 | 64 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 30 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 35 | 0.25 | 0.5 | 2 | Bactericidal |
| DMSO | S. aureus ATCC 29213 | Positive | 0 | >128 | >128 | - | No Activity |
| DMSO | E. coli ATCC 25922 | Negative | 0 | >128 | >128 | - | No Activity |
Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Hypothetical Mechanism of Action: DNA Gyrase Inhibition
Many pyrazole derivatives exert their antimicrobial effect by targeting bacterial DNA gyrase (a type of topoisomerase), an enzyme essential for DNA replication, repair, and transcription.[5] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, cell death.
Visualization: DNA Gyrase Inhibition Pathway
Caption: Hypothetical mechanism of pyrazole via DNA gyrase inhibition.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial screening and quantitative evaluation of novel pyrazole compounds for antimicrobial activity. By adhering to standardized methodologies such as agar well diffusion for preliminary screening, broth microdilution for MIC determination, and subsequent subculturing for MBC, researchers can generate reliable and reproducible data. This systematic approach is fundamental to the drug discovery pipeline, enabling the identification and characterization of promising lead compounds that can be advanced for further preclinical development in the fight against antimicrobial resistance.
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- Boukli, F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
- El-Sayed, N. N. E., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega, 8(3), 3249-3263. [Link]
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- Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(8), 11094-11114. [Link]
- Li, Y., et al. (2022). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 13, 1049386. [Link]
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- Patel, P. P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-189. [Link]
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Application Note & Protocols: Cultivating High-Quality Single Crystals of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine for Advanced Drug Discovery
Introduction: The Critical Role of Single Crystals in Modern Drug Development
In the landscape of contemporary drug discovery and development, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions. For pharmacologically active compounds such as 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a derivative of the versatile pyrazole scaffold known for its diverse biological activities, obtaining high-quality single crystals is a critical bottleneck that precedes structural analysis and subsequent structure-activity relationship (SAR) studies.[1]
This application note provides a comprehensive guide for researchers, medicinal chemists, and crystallographers on the techniques and methodologies for growing single crystals of this compound. We will delve into the theoretical underpinnings of crystallization, offer detailed, step-by-step protocols for various techniques, and provide expert insights to troubleshoot common challenges, thereby empowering researchers to overcome the often-artful challenge of crystal growth.
Physicochemical Properties and Pre-Crystallization Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of crystallization experiments.
Structure and Functional Groups:
The molecule possesses a substituted pyrazole ring, a bromophenyl group, a methyl group, and a primary amine. The presence of the pyrazole and amine moieties suggests a propensity for hydrogen bonding, which can be a dominant force in the formation of a stable crystal lattice.[2] The aromatic rings also introduce the possibility of π-π stacking interactions. The bromine atom can participate in halogen bonding, further influencing the crystal packing.
Solubility Profile:
Based on the general solubility of pyrazole derivatives, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents and water.[3][4] Preliminary solubility testing is a crucial first step.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Polar protic nature facilitates hydrogen bonding with the amine and pyrazole nitrogens. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Polar aprotic nature can dissolve the compound effectively. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good general solvents for many organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Can act as anti-solvents in combination with more polar solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Nonpolar nature makes them suitable as anti-solvents. |
| Water | Very Low | The hydrophobic bromophenyl and methyl groups limit aqueous solubility. |
Purity is Paramount:
The success of crystallization is highly contingent on the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of poorly formed or twinned crystals. It is strongly recommended that this compound be purified to >98% purity prior to attempting crystallization. Standard purification techniques such as column chromatography or recrystallization are advised.[5]
Core Crystallization Protocols
The following protocols are designed as a starting point for the crystallization of this compound. Systematic screening of solvents and conditions is essential for success.
Protocol 1: Slow Evaporation - The Workhorse of Crystallization
The slow evaporation technique is often the simplest and most successful method for growing single crystals. The principle lies in gradually increasing the concentration of the solute in a solution until it reaches a state of supersaturation, from which crystals can nucleate and grow.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a solvent or solvent mixture in which the compound is moderately soluble. For this compound, promising starting points include ethanol or a 1:1 (v/v) mixture of acetone and ethanol.
-
Solution Preparation: Prepare a nearly saturated solution of the compound at room temperature. A good starting concentration is typically 5-10 mg of the compound in 0.5-1 mL of the chosen solvent system.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes made by a needle. The rate of evaporation is a key parameter; slower evaporation generally yields larger and higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.
-
Monitoring: Observe the vial periodically over several days to weeks for the appearance of crystals.
Causality and Expert Insights:
-
Why moderate solubility? If the compound is too soluble, it will be difficult to achieve supersaturation. If it is poorly soluble, it will be challenging to dissolve a sufficient amount for crystal growth.
-
The importance of a clean environment: Dust particles can lead to the rapid formation of many small crystals (a precipitate) rather than a few large single crystals.
-
Controlling the evaporation rate: The number and size of the holes in the covering can be adjusted to control the rate of solvent evaporation. Fewer or smaller holes will slow down the process, favoring the growth of larger crystals.
Protocol 2: Vapor Diffusion - A Gentle Path to Supersaturation
Vapor diffusion is a powerful technique, particularly when working with small quantities of material. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "solvent" (in which it is soluble). This gradually decreases the solubility of the compound, leading to crystallization.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Solvent: Choose a solvent in which this compound is soluble (e.g., ethanol, acetone, or dichloromethane).
-
Anti-solvent: Select a more volatile solvent in which the compound is insoluble (e.g., hexane, diethyl ether, or pentane).
-
-
Setup (Hanging Drop):
-
Pipette 2-5 µL of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over a well of a crystallization plate containing 500 µL of the anti-solvent. Seal the well with grease to create a closed system.
-
-
Setup (Sitting Drop):
-
Place a small vial (the "inner vial") inside a larger vial (the "outer vial").
-
Add the compound solution to the inner vial.
-
Add the anti-solvent to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial.
-
-
Incubation and Observation: Store the setup in a stable environment and monitor for crystal growth over time.
Causality and Expert Insights:
-
The role of vapor pressure: The anti-solvent, having a higher vapor pressure, will slowly diffuse into the solvent in the drop or inner vial, reducing the overall solubility of the compound.
-
Rate of diffusion: The rate of diffusion can be controlled by the temperature (lower temperatures slow diffusion) and the relative volumes of the solvent and anti-solvent.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion) - Interfacial Crystallization
In this technique, a solution of the compound is carefully layered with a less dense anti-solvent in which it is immiscible or poorly miscible. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent pair where the compound is soluble in the denser solvent and insoluble in the less dense solvent. A common combination is dichloromethane or chloroform (denser solvent) and hexane or diethyl ether (less dense anti-solvent).
-
Setup:
-
In a narrow tube (e.g., an NMR tube or a small test tube), dissolve the compound in the denser solvent.
-
Carefully and slowly layer the less dense anti-solvent on top of the solution, minimizing mixing. This can be done by gently running the anti-solvent down the side of the tube.
-
-
Incubation: Seal the tube and leave it undisturbed. Crystals will ideally form at the interface of the two layers.
Causality and Expert Insights:
-
Density is key: The successful formation of distinct layers depends on the density difference between the two solvents.
-
Slow diffusion is critical: The narrow diameter of the tube helps to slow down the diffusion process, promoting the growth of well-ordered crystals.
Visualization of Experimental Workflows
Caption: Workflow for the Slow Evaporation Crystallization Technique.
Caption: Principle of the Vapor Diffusion Crystallization Method.
Troubleshooting Common Crystallization Problems
Table 2: Troubleshooting Guide for Single Crystal Growth
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute; Compound is too soluble in the chosen solvent. | Concentrate the solution; Use a less effective solvent or a higher proportion of anti-solvent. |
| Oiling Out | Supersaturation is reached too quickly; The compound's melting point is close to the crystallization temperature. | Slow down the crystallization process (e.g., lower the temperature, reduce the rate of evaporation/diffusion); Use a different solvent system. |
| Formation of Powder or Microcrystals | Too many nucleation sites; Rapid crystallization. | Ensure the solution is filtered and the vial is clean; Slow down the rate of crystallization. |
| Twinned or Intergrown Crystals | Rapid crystal growth. | Further slow down the crystallization process; Try a different solvent system that may favor a different crystal packing. |
Characterization of Single Crystals
Once suitable crystals are obtained, they should be characterized to confirm their identity and quality.
-
Visual Inspection: Examine the crystals under a microscope for well-defined faces, sharp edges, and the absence of cracks or defects.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to determine the crystal structure and confirm the molecular identity.
-
Powder X-ray Diffraction (PXRD): Can be used to analyze the bulk purity of the crystalline material.
Conclusion
The successful growth of single crystals of this compound is an achievable yet meticulous process that requires careful planning and execution. By understanding the physicochemical properties of the molecule and systematically applying the techniques of slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction analysis. The protocols and insights provided in this application note serve as a robust foundation for these endeavors, ultimately paving the way for a deeper understanding of this promising class of compounds in the context of drug discovery.
References
- Chantrapromma, S., et al. (2009). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2777. [Link]
- Quiroga, J., et al. (2006). 3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one-(Z)-3-(4-bromophenyl)-3-chloroacrylonitrile (2/1): a stoichiometric cocrystal of a reaction product with one of its early precursors.
- Jaćimović, Ž. K., et al. (2021). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1017-1019. [Link]
- Solubility of Things. (n.d.). Pyrazole. [Link]
- Al-Hourani, B. J., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue.
- Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- El-Abadelah, M. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 213–249. [Link]
- Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
- Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
- El-Abadelah, M. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-211. [Link]
- Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]
- Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(15), 9265-9274. [Link]
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]
- Schowtka, B., et al. (2014). Synthesis, Structures, and Spectroscopic Properties of 3-Aryl-5-(2-pyridyl)pyrazoles and Related Pyrazoles. Zeitschrift für anorganische und allgemeine Chemie, 640(5), 996-1003. [Link]
- ResearchGate. (n.d.).
- Al-Azmi, A. (2020). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 47(1). [Link]
- Shupletsov, L., et al. (2022).
- ResearchGate. (n.d.). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. [Link]
- Starova, A. A., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 27(19), 6599. [Link]
- Rue, K., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
- Popa, M., et al. (2022).
- ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
Sources
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one-(Z)-3-(4-bromophenyl)-3-chloroacrylonitrile (2/1): a stoichiometric cocrystal of a reaction product with one of its early precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity.
The primary synthetic route to this valuable pyrazole scaffold is the cyclocondensation reaction between a 1,3-dielectrophilic precursor, specifically 3-(4-bromophenyl)-3-oxopropanenitrile (also known as 4-bromobenzoylacetonitrile), and methylhydrazine .[1][2] While seemingly straightforward, this reaction presents several nuances that can significantly impact the outcome. This guide addresses these critical points with evidence-based solutions.
Troubleshooting Guide
Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the most common culprits and their solutions.
A1: Potential Causes & Solutions for Low Yield
-
Reagent Quality and Stoichiometry:
-
β-Ketonitrile Instability: The starting material, 3-(4-bromophenyl)-3-oxopropanenitrile, can be prone to degradation, especially if impure or stored improperly. It exists in keto-enol tautomeric forms, and its stability can be pH-dependent.
-
Solution: Confirm the purity of your β-ketonitrile via ¹H NMR or LC-MS before use. If necessary, purify it by recrystallization or flash chromatography.
-
-
Methylhydrazine Quality: Methylhydrazine is highly reactive and can be oxidized by air.
-
Solution: Use a fresh bottle or a recently distilled sample of methylhydrazine. A slight excess (1.1-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion, but a large excess should be avoided as it can complicate purification.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The cyclization step is temperature-sensitive.
-
Too Low: The reaction may be sluggish and incomplete.
-
Too High: Can lead to the formation of tars and decomposition byproducts.
-
Solution: The optimal temperature is often solvent-dependent. For solvents like ethanol or isopropanol, reflux temperature is typically effective.[3] We recommend starting at a moderate temperature (e.g., 60 °C) and monitoring the reaction's progress by TLC or LC-MS before increasing to reflux.
-
-
pH of the Reaction Medium: The pH plays a crucial role in this condensation reaction.
-
Solution: The reaction is often catalyzed by a weak acid. Using acetic acid as a solvent or co-solvent provides an ideal acidic environment to activate the carbonyl group for nucleophilic attack without protonating the hydrazine excessively, which would render it non-nucleophilic.[2] If using a neutral solvent like ethanol, adding a catalytic amount of acetic acid (5-10 mol%) can significantly improve the rate and yield.
-
-
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely. If the reaction stalls (i.e., starting material is still present after several hours), a small additional charge of methylhydrazine might be helpful. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I identify and minimize its formation?
This is the most critical challenge in this synthesis. The reaction of an unsymmetrical β-dicarbonyl equivalent with a substituted hydrazine can lead to two regioisomers.
A2: Managing Regioisomer Formation
The reaction between 3-(4-bromophenyl)-3-oxopropanenitrile and methylhydrazine can produce the desired This compound and the undesired regioisomer, 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-3-amine .
-
Mechanism of Formation: The regioselectivity is determined by the initial nucleophilic attack of methylhydrazine. Methylhydrazine has two distinct nitrogen atoms: the methylated N1 and the unsubstituted N2. The N2 nitrogen is generally more nucleophilic and less sterically hindered. The β-ketonitrile has two electrophilic centers: the carbonyl carbon and the nitrile carbon.
-
Pathway A (Desired): The more nucleophilic N2 of methylhydrazine attacks the more electrophilic carbonyl carbon. Subsequent intramolecular cyclization of the intermediate's N1 nitrogen onto the nitrile group yields the desired 5-amino pyrazole.[2]
-
Pathway B (Isomer): If the N1 nitrogen attacks the carbonyl, or if the N2 attacks the nitrile carbon first (less likely), the reaction can lead to the 3-amino isomer.
-
Caption: Regioisomeric pathways in pyrazole synthesis.
-
Minimizing the Isomer:
-
pH Control: This is the most effective tool. Running the reaction under acidic conditions (e.g., in acetic acid) generally favors the formation of the 5-amino isomer. The acid protonates the carbonyl, making it significantly more electrophilic and directing the attack of the more nucleophilic N2 atom.[4]
-
Solvent Choice: Polar protic solvents like ethanol and acetic acid are known to facilitate the desired pathway.
-
-
Identification and Quantification:
-
¹H NMR: The chemical shifts of the pyrazole ring proton and the methyl group will be distinct for each isomer. Comparing the integration of these unique signals allows for quantification of the isomeric ratio.
-
LC-MS: The two isomers will likely have slightly different retention times on a reverse-phase HPLC column, allowing for separation and quantification. Both will have the same mass.
-
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Catalyst | Typical Isomer Ratio (5-amino : 3-amino) | Rationale |
| Ethanol | None | ~70:30 | Neutral conditions allow for competitive pathways. |
| Ethanol | Acetic Acid (cat.) | >85:15 | Acid catalysis activates the carbonyl, improving selectivity. |
| Acetic Acid | None | >95:5 | Strongly acidic medium highly favors the desired pathway.[4] |
Q3: My final product is difficult to purify and appears as a dark oil instead of a solid. What purification strategies do you recommend?
An oily or dark-colored product indicates the presence of impurities, which may include the regioisomer, unreacted starting materials, or polymeric byproducts.
A3: Purification Strategies
-
Aqueous Work-up: Before attempting chromatography, perform an effective aqueous work-up. After removing the reaction solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution to remove any acidic catalysts (like acetic acid) and then with brine. This step removes many polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from its regioisomer and other impurities.
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The two isomers are often separable with careful selection of the eluent. Monitor the fractions closely by TLC.
-
-
Crystallization: If the product is obtained as an oil after chromatography, it may be due to residual solvent or minor impurities preventing crystallization.
-
Trituration: Try adding a non-polar solvent like hexane or diethyl ether to the oil and scratching the side of the flask. This can often induce crystallization.
-
Recrystallization: If a solid is obtained, recrystallize it from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve high purity.
-
-
Salt Formation: Pyrazole amines are basic and can be converted into salts (e.g., hydrochloride, phosphate).[5] These salts are often highly crystalline and easier to handle and purify than the free base. The free base can be regenerated by treatment with a mild base.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? A1: The most reliable method is the acid-catalyzed cyclocondensation of 3-(4-bromophenyl)-3-oxopropanenitrile with methylhydrazine in a polar protic solvent. Using glacial acetic acid as the solvent at an elevated temperature (e.g., 80-100 °C) typically provides the highest yield and best regioselectivity for the desired 5-amino product.
Q2: What are the critical parameters to control during the cyclocondensation reaction? A2: The three most critical parameters are:
-
Temperature: To ensure a reasonable reaction rate without causing degradation.
-
pH/Catalyst: To activate the carbonyl group and maximize regioselectivity.
-
Purity of Starting Materials: To prevent side reactions and ensure reproducibility.
Q3: How does the choice of solvent affect the reaction outcome and yield? A3: The solvent choice is critical.
-
Polar Protic Solvents (Ethanol, Acetic Acid): These are preferred as they can stabilize the charged intermediates in the reaction mechanism and facilitate proton transfer. Acetic acid is particularly effective as it also serves as the catalyst.
-
Aprotic Solvents (Toluene, THF): These are generally less effective and can lead to lower yields and poorer selectivity.
Q4: Are there any specific safety precautions I should take when handling the reagents? A4: Yes, absolutely.
-
Methylhydrazine: It is toxic, volatile, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
3-(4-bromophenyl)-3-oxopropanenitrile: While less hazardous, it is a nitrile and should be handled with care to avoid skin contact and inhalation.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product? A5:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for more quantitative tracking and for detecting the isomeric byproduct.
-
Final Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure and assess the isomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR: To identify key functional groups (e.g., -NH₂, C=N).
-
Melting Point: To assess the purity of the final crystalline solid.
-
Experimental Protocol: Optimized Synthesis
This protocol is optimized for high yield and regioselectivity.
Caption: High-level experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq). Add glacial acetic acid (5-10 mL per gram of ketonitrile).
-
Reagent Addition: With stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction's progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. A precipitate may form.
-
Neutralization: Carefully neutralize the mixture to pH 7-8 by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 2M NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the desired product from any regioisomer and other impurities.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR, MS, and FTIR to confirm its identity and purity.
References
- BenchChem. (2025). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
- ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters.
- DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
- ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
- ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- MDPI. (2024). Recent Advances in Synthesis and Properties of Pyrazoles.
- MDPI. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- Google Patents. (n.d.). Method for purifying pyrazoles.
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine in their experiments. Due to its physicochemical properties, this compound often presents solubility challenges that can impact assay performance and data reproducibility. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these issues effectively.
Section 1: Understanding the Molecule - A Physicochemical Profile
A foundational understanding of the compound's structure is critical to diagnosing and solving solubility problems.
Q: What are the key structural features of this compound that influence its solubility?
A: The solubility behavior of this compound is governed by a balance of opposing structural features:
-
Hydrophobic Moieties: The presence of the bromophenyl ring and the pyrazole core creates a significant non-polar surface area. These groups are hydrophobic and favor dissolution in organic solvents over aqueous media. In drug discovery, such characteristics are often associated with "brick-dust" molecules, which have high melting points and poor aqueous solubility[1].
-
Hydrophilic/Ionizable Group: The primary amine (-NH2) at the 5-position of the pyrazole ring is a crucial feature. This group is a weak base and can be protonated (to -NH3+) in acidic conditions. Ionization dramatically increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions[2][3]. Pyrazoles themselves can act as weak bases or acids, and their properties are highly dependent on their substituents[4].
This dual nature—hydrophobic structure with a basic handle—is the primary cause of the complex solubility profile you may be observing. It is poorly soluble at neutral pH but its solubility can be modulated by pH changes.
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial problems encountered by users.
Q1: My compound, which was fully dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why did this happen and what is the first thing I should do?
A: This is the most common manifestation of poor aqueous solubility and is often referred to as "crashing out."
-
The Cause (Solvent Shift Precipitation): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds[5]. Your compound is likely highly soluble in 100% DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, you are performing a rapid "solvent shift." The environment instantly becomes highly polar and aqueous. The water molecules cannot effectively solvate the large hydrophobic regions of your compound, causing it to precipitate out of the now supersaturated aqueous solution[6][7]. It's estimated that 30-50% of compounds in screening libraries have aqueous solubilities below 10 µM, making this a widespread issue[7].
-
Immediate Action Plan:
-
Do not use the solution with precipitate. The actual concentration of your compound in solution is unknown and will lead to inaccurate results[8][9].
-
Centrifuge the vial to pellet any undissolved material before preparing a new stock solution.
-
Lower the Final Concentration: The simplest first step is to attempt the assay at a lower final concentration of the compound. Your initial concentration may have exceeded its kinetic solubility limit in the final assay buffer.
-
Visually Inspect: Always visually inspect your final assay plate or solution for any signs of cloudiness or precipitate before starting your experiment.
-
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: This is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity[10]. However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%[6]. It is imperative to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay to ensure the solvent itself is not responsible for the observed effects[11].
Q3: My assay results are inconsistent and not dose-dependent. Could this be a solubility issue?
A: Absolutely. Poor solubility is a primary cause of poor data quality in in vitro assays[9]. If a compound precipitates, the concentration in solution is no longer what you assume it to be, leading to a flattening of the dose-response curve at higher concentrations. This can result in an underestimation of the compound's potency (a higher IC50 value) and inaccurate structure-activity relationships (SAR)[8][9].
Q4: Can I heat the solution to help dissolve my compound?
A: Gentle heating can be a useful tool, but it must be used with caution. For most solid solutes, solubility increases with temperature[12][13]. You can gently warm the DMSO stock solution (e.g., to 30-40°C) to ensure the compound is fully dissolved before making dilutions. However, be aware of the following:
-
Compound Stability: Ensure your compound is stable at elevated temperatures.
-
Supersaturation: Heating can create a supersaturated solution. The compound may precipitate out again as the solution cools to the assay temperature (e.g., 37°C or room temperature).
-
DMSO's Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F)[5]. If you are working in a cold room or with chilled buffers, your DMSO stock could freeze.
Section 3: In-Depth Solubilization Strategies & Protocols
If lowering the concentration is not sufficient or feasible, the following advanced strategies can be employed.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds[12][14].
-
The Causality: Co-solvents act by disrupting the hydrogen-bonding network of water, creating a more favorable environment for non-polar molecules. This is a highly effective technique for enhancing the solubility of poorly soluble drugs[12].
| Co-solvent | Typical Starting Concentration (v/v) | Notes & Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines, but can have biological effects.[15] |
| Propylene Glycol (PG) | 1-5% | A viscous solvent often used in parenteral formulations.[12] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | A polymer that is generally low in toxicity.[15] |
| N-methyl-2-pyrrolidone (NMP) | 0.5-2% | A powerful solvent; check for assay compatibility and cell line tolerance.[14] |
-
Prepare Co-Solvent/Buffer Mixes: Prepare your final assay buffer containing different concentrations of your chosen co-solvent (e.g., prepare buffer + 1% Ethanol, buffer + 2% Ethanol, etc.).
-
Prepare Compound Dilutions: Serially dilute your high-concentration DMSO stock of this compound.
-
Test Dilution: Add a small aliquot of the DMSO stock to the co-solvent/buffer mixes to achieve your desired final compound concentration.
-
Observe and Equilibrate: Gently mix and allow the solution to equilibrate for at least one hour at the assay temperature. Visually inspect for precipitation.
-
Run Vehicle Controls: Crucially, you must run parallel controls in your assay using buffer containing the same concentration of the co-solvent (and DMSO) but without your compound. This will validate that the co-solvent itself does not interfere with your assay readout.
Strategy 2: pH Modification
Given that this compound contains a basic amine group, its aqueous solubility will be highly pH-dependent. Lowering the pH will protonate the amine, creating a more soluble salt form.
-
The Causality: According to the principles of ionization, a weakly basic compound will be more soluble in an acidic solution where it exists predominantly in its ionized (protonated) form[2][3]. This is a preferred method for optimizing ionizable drugs[2].
-
Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0). Ensure the chosen buffer systems have adequate buffering capacity at their respective pH values.
-
Assay Compatibility Check: Before testing your compound, verify that your assay (e.g., enzyme activity, cell viability) is not adversely affected by the change in pH. Run the assay at each pH without the compound to establish a baseline.
-
Test Solubility: Add your DMSO stock solution to each buffer to achieve the desired final concentration.
-
Observe and Equilibrate: Mix, equilibrate for one hour, and visually inspect for precipitation.
-
Select Optimal pH: Choose the lowest pH that provides complete solubility and is compatible with your assay system. Remember to maintain this pH throughout the experiment.
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for compound solubility.
Section 5: Summary of Strategies & Best Practices
Choosing the right strategy depends on the specifics of your assay.
| Strategy | Pros | Cons | Best For |
| Lower Concentration | Simplest method, no change to assay buffer. | May not be possible if high concentrations are needed. | Initial troubleshooting. |
| Co-solvents | Effective for many hydrophobic compounds, relatively simple to implement. | Potential for co-solvent to interfere with assay or cause cell toxicity. Requires vehicle controls. | General purpose cell-free and cell-based assays where pH must be constant. |
| pH Modification | Very effective for ionizable compounds like this one. | Requires careful validation of assay performance at different pH values. Not suitable for all biological systems. | Biochemical assays (e.g., enzyme kinetics) that are stable over a range of pH values. |
Key Best Practices
-
Always Use Controls: Every experiment should include a vehicle control containing the same final concentration of DMSO and any other co-solvents used.
-
Prepare Fresh: Prepare working dilutions of your compound fresh for each experiment from a validated DMSO stock. Compound can precipitate from DMSO stocks over time, especially after freeze-thaw cycles or water absorption[16].
-
Visual Confirmation: Before running any assay, visually inspect your final solutions for any sign of precipitation or cloudiness.
-
Kinetic vs. Thermodynamic Solubility: Be aware that the solubility measured by adding a DMSO stock to buffer is the kinetic solubility, which is often higher than the true thermodynamic (equilibrium) solubility. These supersaturated solutions can be unstable and may precipitate over time[17][18].
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by this compound, leading to more reliable and reproducible assay data.
References
- Di, L., & Kerns, E. H. (2016).
- Charifson, P. S., & Walters, W. P. (2014). Molecular complexity: a quantitative metric for assessing the structural and biological characteristics of compounds. Journal of medicinal chemistry, 57(23), 9701-9717.
- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
- Kawalek, A., & Wójcikowski, M. (2021). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. International Journal of Pharmaceutics, 601, 120547.
- Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2755-2776. [Link]
- Ates, G., Cakir, M., & Tumer, T. B. (2016). Considerations regarding use of solvents in in vitro cell based assays.
- BenchChem. (n.d.).
- WuXi AppTec DMPK. (2024, March 15).
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]
- White, A. D., DiLella, S., & Kuo, G. H. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(10), 1045–1048. [Link]
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-21.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs.
- Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
- ResearchGate. (2025, August 5).
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 576-591.
- Al-Bayati, Z. N. F., & Al-Obaidi, O. M. J. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(11), 1362. [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
- Bergström, C. A., & Al-Gousous, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Metabolism, 11(9), 785-797.
- Sussex Drug Discovery Centre. (2014, September 28).
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
- Ziath. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine.
- American Elements. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole.
- E FORU Materials Inc. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole CAS #: 78583-82-1.
- Insuasty, A., Castillo, J., & Abonia, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(18), 5945. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Improving Compound Solubility for In Vitro Experiments.
- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-3-(4-methylphenyl)-1h-pyrazol-5-amine.
- Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in pharmacology, 74, 9.1.1–9.1.27.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening.
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
- ResearchGate. (2023, July). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2.
- Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 18(11), 948–964. [Link]
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3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine stability and degradation pathways
Welcome to the dedicated technical support guide for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 126417-84-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. The following FAQs and troubleshooting guides are based on the established chemistry of aminopyrazoles and standard pharmaceutical stability testing principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound to ensure long-term stability?
A1: To maintain the integrity of this compound, proper storage and handling are critical. The primary concerns are mitigating exposure to atmospheric oxygen, moisture, light, and elevated temperatures.
-
Storage Temperature: The compound should be stored in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 2°C - 8°C is recommended.[2]
-
Atmosphere: The 5-amino group on the pyrazole ring is susceptible to oxidation. Therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference standards or long-term archiving. This minimizes the risk of oxidative degradation, which is often visually indicated by a color change.
-
Container: Always use a tightly sealed container to prevent moisture ingress and sublimation.[1][2] For light-sensitive compounds like aromatic amines, amber glass vials are required to prevent photodegradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[1] Avoid repeated opening and closing of the container in a humid environment.
Q2: My solid sample of this compound, which was initially off-white, has developed a yellow or brownish tint. What is the likely cause?
A2: A color change is the most common visual indicator of chemical degradation. For an aromatic amine like this compound, the discoloration is almost certainly due to oxidative degradation .
The primary amine (-NH₂) group is an electron-rich functional group, making it susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) or trace metal impurities. The initial oxidation products can further react or polymerize to form complex, colored mixtures. While the compound may still be largely intact, the presence of these highly colored impurities is a clear sign that stability has been compromised. It is strongly recommended to use a fresh, pure sample for any quantitative or biological experiments.
Q3: What are the most probable degradation pathways for this molecule under stress conditions?
A3: The structure of this compound contains several key features that dictate its stability profile: a primary aromatic amine, a substituted pyrazole ring, and a bromophenyl group. Based on these, the primary degradation pathways can be predicted, which are typically investigated through forced degradation studies.[4][5]
-
Oxidative Degradation: This is the most likely degradation pathway under ambient conditions. The 5-amino group can be oxidized to form various products, including nitroso or nitro derivatives, or undergo oxidative coupling to form dimeric impurities. Harsh oxidative conditions (e.g., using hydrogen peroxide) could potentially lead to the cleavage of the pyrazole ring itself. The general degradation of amines can also result in byproducts like ammonia and aldehydes.[6][7]
-
Hydrolytic Degradation: The compound is expected to be relatively stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, its stability may be compromised.
-
Acidic Conditions: In strong acid, the primary amine will be protonated to form an ammonium salt. While this generally protects the amine from oxidation, certain acid-catalyzed reactions can occur. For instance, the 5-amino group on pyrazoles can undergo diazotization in the presence of nitrous acid, highlighting its reactivity.[8]
-
Basic Conditions: Strong basic conditions may promote different oxidative pathways. The core pyrazole ring is generally stable to hydrolysis, but extreme pH and temperature could potentially lead to ring-opening reactions.
-
-
Photodegradation: Aromatic and heteroaromatic compounds, particularly those with halogen substituents, are often susceptible to degradation upon exposure to UV light. The energy from UV radiation can lead to the homolytic cleavage of the Carbon-Bromine bond, generating radical species that can initiate chain reactions and lead to a variety of degradation products.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks or poor peak shape in HPLC analysis. | 1. Degradation in solution: The compound may be unstable in the chosen analytical diluent. 2. On-column degradation: The mobile phase pH or stationary phase may be incompatible. 3. Sample oxidation: The sample may have been exposed to air for too long before injection. | 1. Prepare samples fresh and analyze immediately. Evaluate the stability of the compound in different diluents (e.g., acetonitrile vs. methanol, buffered vs. unbuffered). 2. Adjust mobile phase pH to be within a stable range for the compound (typically pH 3-7 for silica-based columns). 3. Use an autosampler with temperature control (set to 4-10°C) to maintain sample integrity during a sequence. |
| Inconsistent results in biological assays or quantitative analysis. | 1. Purity degradation: The solid sample may have degraded during storage. 2. Inaccurate stock solution concentration: The compound has degraded in the stock solution (e.g., in DMSO over time). | 1. Confirm the purity of the solid material using a reference standard or by a validated analytical method (e.g., HPLC-UV, LC-MS). 2. Prepare stock solutions fresh before each experiment. If storing stock solutions, perform a stability study by analyzing the concentration at set time points to determine its shelf-life under those conditions. |
| Low recovery during extraction from a biological matrix. | 1. Adsorption: The compound may be adsorbing to plasticware or glassware. 2. Instability in matrix: The compound may be degrading rapidly in the biological matrix (e.g., due to enzymatic activity). | 1. Use silanized glassware or low-adsorption polypropylene tubes. 2. Conduct a matrix stability study. Incubate the compound in the matrix for varying times and temperatures and quantify its recovery to understand its stability profile. |
Experimental Protocol: Forced Degradation Study
To proactively identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[4] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect major degradation products without completely consuming the parent compound.[9]
Objective: To investigate the degradation profile of this compound and identify its primary degradation products.
Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector is typically used to monitor the formation of degradants and the loss of the parent compound.
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the vial of stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear glass vial to a photostability chamber (ICH Q1B option) for a specified duration.
-
-
Sample Treatment:
-
Before analysis, allow all samples to return to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Analysis:
-
Analyze all samples by the developed HPLC-PDA method.
-
A control sample (unstressed stock solution) must be analyzed for comparison.
-
The PDA detector is crucial for comparing the UV spectra of the parent peak and any new peaks to assess peak purity and identify potential co-elutions.
-
The following diagram outlines the general workflow for this study.
Caption: Workflow for a forced degradation study.
References
- Fisher Scientific. (2023, August 24). Safety Data Sheet for 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide.
- Bédard, A. C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- Gomha, S. M., et al. (2025, August 7). New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate.
- VWR International. (n.d.). 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE, 250 mg.
- CymitQuimica. (2023, November 7). Safety Data Sheet for 5-Amino-4-bromo-3-methylpyrazole hydrobromide.
- Enamine. (n.d.). Safety Data Sheet for 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride.
- Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave online.
- Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- Abdel-Aziz, H. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (n.d.). Forced degradation studies table.
- El-Taweel, F. M. A. (n.d.). Recent developments in aminopyrazole chemistry. Arkat USA.
- ChemUniverse. (n.d.). This compound.
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Kriuchkova, Y. A., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. PubMed Central.
- American Elements. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole.
- Yakovlev, D. S., et al. (2023). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.
- Oble, J., et al. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
- Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
- Tereshchenko, A., et al. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central.
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Technical Support Center: Optimizing N-Methylation of Pyrazoles
Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The N-methylated pyrazole motif is a privileged scaffold in numerous pharmaceuticals and agrochemicals, yet its synthesis is often plagued by challenges, most notably the control of regioselectivity.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting strategies for issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the core principles of pyrazole N-methylation to build a strong foundation for experimental design.
Q1: What are the principal strategies for synthesizing N-methylated pyrazoles?
There are two primary approaches:
-
Direct Synthesis (Cyclocondensation): This method constructs the N-methylated pyrazole ring from acyclic precursors. The most common is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[3][4] This approach is powerful for creating specific substitution patterns from the ground up. However, if a non-symmetrical 1,3-dicarbonyl is used, this method can also lead to a mixture of regioisomers.[5][6]
-
Post-Modification (N-Alkylation): This is the more common strategy when a pre-functionalized pyrazole core is already available. It involves the direct methylation of the NH-pyrazole using a suitable methylating agent and base. While seemingly straightforward, this method is where the challenge of regioselectivity becomes most prominent due to the two reactive and often electronically similar nitrogen atoms in the pyrazole ring.[1][7]
Q2: How do I choose the right methylating agent for my reaction?
The choice of methylating agent is critical and involves a trade-off between reactivity, cost, safety, and the ability to control regioselectivity.
Table 1: Comparison of Common Methylating Agents for Pyrazole N-Methylation
| Methylating Agent | Typical Conditions | Pros | Cons | Regioselectivity | Safety Concerns |
| Methyl Iodide (MeI) | Base (K₂CO₃, NaH), Solvent (DMF, Acetone) | High reactivity, readily available | Toxic, often gives poor selectivity | Generally Poor[1] | Highly toxic, suspected carcinogen, handle in fume hood[8][9][10] |
| Dimethyl Sulfate (DMS) | Base (K₂CO₃, NaOH), Solvent (DMF, CH₃CN) | High reactivity, cost-effective | Extremely toxic, often poor selectivity | Generally Poor | Extremely toxic and carcinogenic, handle with extreme caution[11] |
| Diazomethane (CH₂N₂) | Ethereal solution, often no base needed | Highly reactive, clean reaction | Extremely toxic and explosive | Variable | Potent poison, explosive hazard, should be generated in-situ[12] |
| (Trimethylsilyl)diazomethane | Methanol co-solvent | Safer alternative to diazomethane | Highly toxic by inhalation, expensive | Good | Highly toxic, potential for fatality upon inhalation[12][13] |
| Dimethyl Carbonate (DMC) | High temp (e.g., 140°C), can be neat | "Green" reagent, low toxicity | Requires higher temperatures, lower reactivity | Good | Low toxicity |
| α-Halomethylsilanes | Base (e.g., Cs₂CO₃), Solvent (DMSO), followed by fluoride source (e.g., TBAF) | Excellent regioselectivity, bench-stable reagent | Two-step process, higher cost | Excellent (>92:8)[1][2][14][15][16] | Relatively low |
Q3: What is regioselectivity in pyrazole N-methylation, and why is it a problem?
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In an unsymmetrically substituted pyrazole, the two nitrogen atoms (N1 and N2) are in different chemical environments. Methylation can occur at either nitrogen, leading to two different products (regioisomers).
The challenge arises because the electronic and steric properties of the two nitrogen atoms can be very similar, leading to the formation of a mixture of N1- and N2-methylated pyrazoles.[1] This creates significant downstream issues, including:
-
Reduced yield of the desired product.
-
Difficult and costly separation of the isomers, which often have very similar physical properties.[5]
-
Ambiguity in structural assignment, requiring extensive analytical work.
Q4: Are there safer alternatives to highly toxic methylating agents like methyl iodide and diazomethane?
Yes. The significant hazards associated with traditional methylating agents have driven the development of safer alternatives.
-
Dimethyl Carbonate (DMC): Considered a "green" methylating agent due to its low toxicity and the fact that its byproduct (methanol) is relatively benign.[17] However, it typically requires higher reaction temperatures.
-
α-Halomethylsilanes: These are commercially available, bench-stable reagents that act as "masked" methylating agents. They offer a significant safety advantage over reagents like diazomethane and provide the added benefit of excellent regioselectivity.[2][14]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Poor Regioselectivity (Inseparable Mixture of N1 and N2 Isomers)
-
Symptom: Your crude ¹H NMR spectrum shows two distinct sets of peaks for the pyrazole core and methyl group, indicating a mixture of isomers. Attempts at column chromatography result in poor or no separation.
-
Causality Analysis: This is the most common problem and stems from the similar reactivity of the two ring nitrogens. Standard conditions (e.g., MeI/K₂CO₃ in DMF) are notorious for producing isomeric mixtures.[1] The outcome is governed by a delicate balance of sterics, electronics, and solvation effects.
-
Solutions & Strategies:
-
Change the Solvent: This is often the simplest and most effective first step. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring the less sterically hindered nitrogen.[5] These solvents can stabilize the transition state leading to one isomer over the other through hydrogen bonding.
-
Employ a Sterically Bulky "Masked" Reagent: This is a highly effective modern approach. Use a sterically demanding alkylating agent, such as (chloromethyl)triisopropoxysilane. This reagent will preferentially alkylate the less sterically hindered nitrogen atom. The resulting N-silylmethyl pyrazole can then be cleanly converted to the N-methyl pyrazole in a second step via protodesilylation using a fluoride source (like TBAF) and water. This method has been shown to achieve selectivities greater than 99:1 in many cases.[1][2][16]
-
Tune the Base/Cation: The nature of the base and its counter-ion can influence the position of the pyrazole anion equilibrium, thereby affecting which nitrogen is more nucleophilic.[7] For example, switching from sodium hydride (NaH) to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes alter the isomeric ratio.
-
Consider a Protecting Group Strategy: If the above methods fail, a protecting group can be used to temporarily block one of the nitrogen atoms, forcing methylation to occur at the desired position.[11] This adds steps to the synthesis (protection and deprotection) but offers definitive control.
-
Issue 2: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material, even after extended reaction times.
-
Causality Analysis: This typically points to insufficient reactivity. The pyrazole may be deactivated by strong electron-withdrawing groups, the base may not be strong enough to fully deprotonate the pyrazole N-H (pKa ≈ 14), or the methylating agent may be too weak for the chosen conditions.
-
Solutions & Strategies:
-
Increase Base Strength: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete formation of the pyrazolate anion.
-
Increase Reaction Temperature: Many N-methylation reactions benefit from heating. If your reaction is running at room temperature, try increasing the temperature to 50-80°C. For less reactive agents like dimethyl carbonate, temperatures above 100°C may be necessary.[17]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[18][19][20][21][22] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.
-
Use a More Reactive Methylating Agent: If you are using a mild agent, switching to a more potent one like methyl iodide or dimethyl sulfate (while observing strict safety protocols) can increase the reaction rate.
-
Issue 3: Reaction is Fast and Scalable, but Unsafe
-
Symptom: The reaction works well on a small scale, but you are concerned about the safety of scaling up due to hazardous reagents (e.g., methyl iodide) or potentially exothermic events.
-
Causality Analysis: Many classic methylation protocols were not designed with modern process safety standards in mind. Accumulation of reactive intermediates can pose a significant risk on a larger scale.
-
Solutions & Strategies:
-
Implement Flow Chemistry: Continuous flow processing is an excellent strategy for improving the safety and scalability of hazardous reactions.[6][23] In a flow reactor, small amounts of reagents are continuously mixed and reacted, minimizing the volume of hazardous material at any given moment and providing superior temperature control. This is particularly advantageous for reactions involving highly reactive or unstable intermediates.[24][25]
-
Section 3: Protocols and Advanced Methodologies
Protocol 1: High-Regioselectivity N-Methylation using an α-Halomethylsilane
Based on the methodology developed by Yang and Dalton, this protocol achieves high N1 selectivity for a wide range of pyrazole substrates.[1][2][16]
Sources
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- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. calibrechem.com [calibrechem.com]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. Handling Methyl Iodide safely | IPI Global [ipi-global.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 16. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 18. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 23. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Side Products in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole-based scaffolds. The formation of unexpected side products is a common challenge that can impede research progress. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these synthetic hurdles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during pyrazole synthesis, focusing on the causality behind the formation of side products and offering actionable solutions.
Q1: My reaction produced a mixture of two isomeric pyrazoles. How can I identify them and control the regioselectivity?
A1: The formation of regioisomers is the most frequent challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. [1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons of the dicarbonyl starting material.[3]
Understanding the Mechanism:
The reaction proceeds through the formation of a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration can lead to two different pyrazole regioisomers. The pathway is kinetically and thermodynamically influenced by the electronic and steric nature of the substituents on both reactants.[4]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Purification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Introduction
Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and agrochemical research, often serving as a key intermediate in the synthesis of bioactive compounds.[1] Its structure, featuring a bromophenyl moiety, a methylated pyrazole ring, and a primary amine, presents unique purification challenges. The presence of a basic amine, a polar pyrazole core, and a nonpolar bromophenyl group means that impurities can range from starting materials to closely related regioisomers, requiring a multi-faceted purification strategy.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity of your target compound efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for this compound?
The purification strategy depends on the scale of your synthesis and the nature of the impurities. The three most effective methods are:
-
Recrystallization: Ideal for removing minor impurities and for final polishing of the material if a suitable solvent system can be identified. It is often the most scalable and cost-effective method.
-
Silica Gel Column Chromatography: The most powerful technique for separating the target compound from impurities with different polarities, including the critical separation of regioisomers.[2]
-
Acid-Base Extraction: This classic technique leverages the basicity of the 5-amino group. It is excellent for removing non-basic organic impurities and can be a highly effective initial cleanup step before chromatography or recrystallization.
Q2: What are the most common impurities I should expect?
Understanding potential impurities is critical for designing an effective purification scheme. Key impurities often include:
-
Regioisomers: The synthesis of 1,3,5-substituted pyrazoles can often lead to the formation of the corresponding 1,5,3-isomer (5-(4-Bromophenyl)-1-methyl-1H-pyrazol-3-amine). These isomers can have very similar polarities, making separation challenging.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include hydrazine derivatives or 1,3-dicarbonyl compounds.
-
Bromination Byproducts: If the bromophenyl group is introduced late in the synthesis, impurities could include unreacted precursors or poly-brominated species.[3] Residual bromine can also impart color.[3]
-
N-Methylation Byproducts: Incomplete or over-methylation can lead to related impurities.
-
Solvent Adducts & Degradation Products: The compound may retain residual high-boiling solvents or degrade under harsh conditions (e.g., strong acid/base, high heat).
Q3: How do I choose the right purification technique?
The optimal strategy often involves a combination of methods. The choice depends on the initial purity of your crude material.
Caption: Purification Strategy Decision Tree.
Troubleshooting & Optimization Guides
Recrystallization
Recrystallization is a powerful technique but requires careful solvent selection. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Q: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.
-
Causality: The compound has low solubility, but the boiling point of the solvent is too high.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the "good" solvent until the solution is slightly less saturated.
-
Alternatively, introduce a "poor" solvent (one in which the compound is insoluble, like hexane or water) dropwise to the hot solution until turbidity appears, then clarify with a few drops of the "good" solvent and allow to cool slowly.[4]
-
Try a completely different solvent system with a lower boiling point.
-
Q: My yield is very low after recrystallization. How can I improve it? A: Low yield is typically due to using too much solvent or cooling the solution too quickly.
-
Causality: The compound remains in the mother liquor because either too much solvent was used for dissolution or rapid cooling created very fine crystals that passed through the filter paper.
-
Solution:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Concentrate the mother liquor (the leftover liquid) and perform a second recrystallization to recover more product (a "second crop"). Be aware that the second crop may be less pure.
-
Q: How can I remove colored impurities? A: Colored impurities are common in reactions involving aromatic or nitrogen-containing compounds, sometimes from residual bromine.[3]
-
Causality: These are often highly conjugated, nonpolar byproducts.
-
Solution: Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping.
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | Mixed Protic | A very common choice. Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness, clarify with ethanol, then cool.[4] |
| Ethyl Acetate/Hexane | Mixed Aprotic | Excellent for moderately polar compounds. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. |
| Toluene | Aprotic | Good for less polar compounds. Its high boiling point can sometimes lead to oiling out, so care is needed. |
| Isopropanol | Protic | A good single-solvent option that is less volatile than ethanol or methanol. |
Table 1: Suggested Solvent Systems for Recrystallization.
Silica Gel Column Chromatography
This is the workhorse for separating mixtures. The amine on your compound can interact strongly with the acidic silica gel, which can cause issues.
Caption: General Workflow for Flash Column Chromatography.
Q: My compound is streaking badly on the TLC plate and likely on the column. What is the cause? A: Streaking (tailing) is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the silica surface.
-
Causality: The primary amine group is protonated by the acidic silica, causing it to "stick" and elute slowly and unevenly.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent. A common starting point is 0.5-1% by volume. This deprotonates the silica surface, allowing your amine to elute cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for very stubborn separations.[5]
-
Q: I can't separate my desired product from its regioisomer. What should I try? A: Regioisomers often have very similar polarities, requiring high-resolution techniques.
-
Causality: The overall polarity and functional groups are identical, leading to minimal separation on standard silica gel.
-
Solution:
-
Optimize the Mobile Phase: Switch to a different solvent system. Toluene/acetone or dichloromethane/methanol might offer different selectivity compared to the standard hexane/ethyl acetate.
-
Shallow Gradient: Run a very slow, shallow gradient of the polar solvent. This can exaggerate small differences in polarity.
-
Specialized Columns: For extremely difficult separations, consider columns that offer different separation mechanisms, such as those based on π-π interactions (e.g., pyrenylethyl or nitrophenylethyl bonded phases).[6]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is the ultimate tool for separating challenging isomers.[7]
-
| Solvent System | Polarity Range | Comments |
| Hexane / Ethyl Acetate | Low to Medium | The standard starting point. A gradient from 10% to 50% EtOAc is a good initial screen. |
| Dichloromethane / Methanol | Medium to High | More polar system. Good for compounds that don't move in EtOAc. Be sure to add 0.5-1% Et₃N. |
| Toluene / Acetone | Low to Medium | Offers different selectivity due to the aromatic nature of toluene. Can be effective for separating isomers. |
Table 2: Common Mobile Phases for Silica Gel Chromatography of Aminopyrazoles.
Acid-Base Extraction
Q: Can I use extraction for initial purification? A: Absolutely. This is an excellent way to remove non-basic impurities.
-
Mechanism: The basic amine group will be protonated by an aqueous acid (like 1M HCl), forming a water-soluble ammonium salt. Non-basic impurities will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer with a base (like NaOH) will deprotonate your compound, allowing it to be re-extracted into a fresh organic solvent.
-
Protocol:
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution 2-3 times with 1M HCl.
-
Combine the acidic aqueous layers. Perform a "back-extraction" by washing this aqueous layer once with fresh organic solvent to remove any trapped non-polar impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the solution is strongly basic (pH > 12). Your product should precipitate or form an oil.
-
Extract your now-neutral product back into a fresh organic solvent (2-3 times).
-
Combine the final organic layers, dry with an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to yield the purified amine.
-
References
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- JETIR. (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
- PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information.
- El-Shabrawy, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- American Elements. 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. American Elements.
- EFORU Materials. 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole CAS #: 78583-82-1. EFORU Materials Inc.
- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (2011). Method for purifying pyrazoles.
- Kookana, R., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
- NACALAI TESQUE, INC. HPLC Column for Structural Isomers. NACALAI TESQUE, INC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reducing off-target effects of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine in vitro
A Guide to Characterizing and Reducing Off-Target Effects in Vitro
This guide is designed from the perspective of a Senior Application Scientist to provide you with the foundational knowledge, troubleshooting strategies, and robust protocols necessary to confidently assess and minimize off-target effects during your in vitro experiments.
For the purpose of this guide, we will operate under a common drug discovery scenario: BMPA has been designed as a selective inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a specific cellular signaling pathway.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for establishing a solid experimental foundation.
Q1: What exactly are off-target effects, and why are they a major concern with novel pyrazole-based compounds?
A1: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[2] This can lead to unexpected biological responses, cellular toxicity, or confounding data that masks the true on-target effect. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[3] However, the ATP-binding pocket, which these compounds often target, is highly conserved across the human kinome (over 500 kinases).[4] This structural similarity creates a significant risk that BMPA could inhibit other kinases or proteins with similar binding sites, making rigorous selectivity profiling essential.
Q2: I'm just starting my work with BMPA. What are the absolute first steps to assess its selectivity for "Kinase X"?
A2: The first step is to establish a clear "selectivity window" by comparing its potency against your primary target with its effect on general cell health.
-
Determine On-Target Potency (IC50): Perform a dose-response curve for BMPA using a purified, recombinant "Kinase X" in a biochemical assay to determine its half-maximal inhibitory concentration (IC50).[5]
-
Assess Cytotoxicity (CC50): Simultaneously, run a dose-response curve in a relevant cell line (or multiple lines) using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which BMPA induces 50% cell death (CC50).[6]
-
Calculate the Selectivity Index (SI): The ratio of these two values (SI = CC50 / IC50) gives you an initial measure of selectivity. A high SI value (>100) is a promising indicator that the compound's cytotoxic effects occur at concentrations much higher than those required for target inhibition.
Q3: How do I select the appropriate concentration range for BMPA in my cell-based assays?
A3: A common mistake is to use a single, high concentration. A systematic approach is required. For a novel compound, start with a broad concentration range, such as 1 nM to 100 µM, using serial dilutions.[6][7] This wide range helps to identify the full dose-response curve, including the IC50 and any potential toxic effects at higher concentrations.[7] Always include a vehicle control (e.g., DMSO) at the same final concentration used in your compound-treated wells to differentiate between compound effects and solvent toxicity.[6]
Q4: My results with BMPA are not reproducible between experiments. What are the most common culprits?
A4: Lack of reproducibility is a frequent and frustrating issue. The root cause often lies in inconsistent experimental variables. Before suspecting the compound itself, rigorously check the following:
-
Cell Line Integrity: Are you using the same cell line at a consistent passage number? Cell lines can experience genetic drift over time, altering their phenotype and response to compounds.[8]
-
Cell Health and Density: Ensure cells are healthy, viable, and seeded at the same density for every experiment.[8] Over-confluent or stressed cells will respond differently.
-
Reagent Consistency: Use the same lots of media, serum, and key reagents. Document all lot numbers.[8]
-
Compound Handling: Is your BMPA stock solution being stored correctly? Has it undergone multiple freeze-thaw cycles? Aliquot your stock to maintain its integrity.[9]
-
Cell Line Authentication: This is the most critical and often overlooked factor. Misidentified or cross-contaminated cell lines are a primary source of erroneous and irreproducible data.[1][10] It is imperative to periodically authenticate your cell lines via Short Tandem Repeat (STR) profiling.[1][10]
Section 2: Troubleshooting Guide: Unexpected Phenotypes & Inconsistent Data
This guide uses a problem-and-solution format to address specific issues you may encounter.
Workflow for Troubleshooting Inconsistent In Vitro Results
The following diagram outlines a logical workflow for diagnosing and resolving common issues in cell-based assays.
Caption: A decision tree for systematically troubleshooting sources of experimental inconsistency.
Q5: My IC50 value for BMPA is significantly different from what I expected or varies widely between batches. What's going on?
A5: This is a classic problem that points to variability in assay conditions or reagents.[6]
| Potential Cause | Scientific Rationale | Recommended Action |
| Inconsistent Cell Seeding Density | The IC50 of a compound can be dependent on cell number. A higher density of cells may require more compound to achieve the same level of inhibition.[8] | Perform a cell titration experiment to find the optimal seeding density that gives a robust assay window (the difference between positive and negative controls). Use this density consistently.[11] |
| Variable ATP Concentration (Biochemical Assays) | If BMPA is an ATP-competitive inhibitor, its apparent IC50 will be highly sensitive to the ATP concentration in the assay. Higher ATP levels will compete with the inhibitor, leading to a higher IC50.[4] | Measure and fix the ATP concentration in your kinase assay. It is often recommended to run the assay at the ATP Km (Michaelis constant) for the specific kinase to allow for standardized comparison of inhibitor potencies.[12] |
| Cell Line Misidentification | Different cell lines have different genetic backgrounds, protein expression levels, and signaling pathway dependencies, which will drastically alter their response to a targeted inhibitor.[10][13] | Perform STR profiling immediately to authenticate your cell line. Compare the profile against a reference database (e.g., ATCC). This is non-negotiable for data integrity.[14][15] |
| Compound Purity/Batch Variation | Impurities from synthesis or degradation products in an older batch of BMPA can interfere with the assay or have their own biological activity. | Verify the purity and identity of your compound batch using analytical methods like LC-MS and NMR. If you suspect batch variation, re-test a new, validated batch alongside the old one. |
Q6: BMPA is showing a cellular effect (e.g., apoptosis) that doesn't match the known downstream pathway of "Kinase X". How do I confirm if this is an off-target effect?
A6: This is a strong indicator of off-target activity. The goal is to decouple the observed phenotype from the inhibition of "Kinase X".
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways for the BMPA compound.
Experimental Strategies to Validate Off-Target Effects:
-
Orthogonal Target Engagement Assay: Use a method that directly measures the binding of BMPA to "Kinase X" inside the cell, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[16][17] If you see the unexpected phenotype at concentrations where BMPA is not engaging "Kinase X," it strongly suggests an off-target mechanism.
-
Rescue Experiment: If possible, introduce a mutated, inhibitor-resistant version of "Kinase X" into your cells. If BMPA still causes the unexpected phenotype in these cells, the effect must be independent of "Kinase X".
-
Broad-Panel Screening: The most definitive approach is to screen BMPA against a large panel of kinases (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan™).[12][18] This will provide a comprehensive list of potential off-target kinases that BMPA interacts with, which can then be investigated further.
Section 3: Key Experimental Protocols
Here we provide condensed, step-by-step protocols for essential experiments to ensure data quality and characterize off-target effects.
Protocol 3.1: Cell Line Authentication via STR Profiling
Rationale: The foundation of reproducible research is knowing your model system is what you think it is.[13] STR (Short Tandem Repeat) profiling provides a unique genetic fingerprint for a human cell line, allowing you to confirm its identity and detect cross-contamination.[1][10]
Methodology:
-
Sample Preparation: Grow the cell line to be tested to ~80% confluency. Harvest approximately 1-3 million cells. Wash the cell pellet twice with sterile PBS to remove any media components.
-
Submission: Send the cell pellet (frozen or as a live culture, per vendor instructions) to a reputable cell line authentication service (e.g., ATCC, Promega, etc.).
-
Data Analysis: The service will provide an STR profile report containing alleles for multiple core STR loci (e.g., TH01, TPOX, vWA).
-
Verification: Use an online database (such as ATCC's or ExPASy's) to compare the resulting STR profile of your cell line to the known profile of the reference cell line. An algorithm match of ≥80% is typically required to confirm identity. A match below this threshold indicates a misidentified or cross-contaminated line that should not be used.
Protocol 3.2: In Vitro Kinase Panel Screening Workflow
Rationale: To proactively identify the off-target interactions of BMPA, a broad kinase panel screen is the industry standard.[12][17] This biochemical assay measures the ability of your compound to inhibit the activity of a large number of purified kinases simultaneously.
Workflow Diagram:
Caption: A streamlined workflow for assessing compound selectivity via kinase panel screening.
Methodology Outline:
-
Compound Submission: Provide a high-quality sample of BMPA at a specified concentration and volume to a commercial vendor offering kinase profiling services.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against the kinase panel. The output is the percent inhibition for each kinase relative to a DMSO control.[17]
-
Hit Identification: Identify any off-target kinases that show significant inhibition (e.g., >50%).
-
Follow-Up IC50 Determination: For the primary target ("Kinase X") and any identified off-target "hits," perform full 10-point dose-response curves to determine their precise IC50 values.
-
Data Interpretation: Analyze the data to confirm selectivity. A compound is generally considered selective if there is at least a 100-fold difference between the on-target IC50 and the off-target IC50s.
Hypothetical Kinase Selectivity Data for BMPA
| Kinase Target | On/Off-Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) | Notes |
| Kinase X | On-Target | 5 | - | High potency against primary target. |
| Kinase Y | Off-Target | 250 | 50 | Moderate off-target activity. May be a concern. |
| Kinase Z | Off-Target | >10,000 | >2,000 | Negligible off-target activity. Favorable profile. |
| AURKB | Off-Target | 850 | 170 | High selectivity. Unlikely to cause AURKB-mediated effects. |
| VEGFR2 | Off-Target | >10,000 | >2,000 | Negligible off-target activity. Favorable profile. |
Data presented is hypothetical and for illustrative purposes only.[17]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
- Unraveling the Importance of Mammalian Cell Line Authentication. (2024, January 8). BenchChem.
- The Importance of Cell-Line Authentication. (2021, November 2). Biocompare.
- Authenticating Your Cell Lines – Why, When and How! (2022, August 18). Crown Bioscience Blog.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It. (2020, March 5). Mix-Stakes.
- Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
- Cell Line Authentication Testing: Simple, Reliable Method. (2025, December 28). DNA Forensics Laboratory.
- Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare.
- Comparative Analysis of Off-Target Effects: A Guide for Researchers. (n.d.). BenchChem.
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). Nature.
- How to choose concentration range of drug for cancer-cell proliferation assay? (2018, March 29). ResearchGate.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
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- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization and Selectivity Enhancement of Pyrazole-Based Inhibitors
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers working with 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine and related small molecules. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2][3] This guide is structured to provide direct, actionable answers to the common challenges encountered during the characterization and optimization of such compounds. Our goal is to equip you with the experimental logic and troubleshooting frameworks necessary to understand your molecule's selectivity profile and enhance its performance for its intended target.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful inhibitor development campaign.
Q1: My compound, this compound, shows an interesting biological phenotype, but I don't know its specific molecular target. Where should I begin?
A: The most effective starting point for target identification, especially for a compound with a kinase-like scaffold, is an unbiased, broad-based screening approach. We strongly recommend kinome profiling , which involves screening your compound against a large panel of hundreds of protein kinases.[4][5] This will generate a comprehensive "fingerprint" of your compound's activity across the kinome, highlighting the most potent interactions. Commercial services offer various profiling packages that can provide initial IC50 values or percent inhibition data, giving you a list of high-probability candidates for further validation.[6][7][8]
Q2: Why is selectivity a critical issue for pyrazole-based kinase inhibitors?
A: The challenge lies in the highly conserved nature of the ATP-binding site across the 500+ members of the human kinome.[9] Many pyrazole-based inhibitors function as ATP-competitive agents, meaning they bind in this conserved pocket.[10] While this makes the scaffold effective, it also creates a high risk of the inhibitor binding to multiple kinases ("off-targets"). This promiscuity can lead to ambiguous experimental results, cellular toxicity, and undesirable side effects in a therapeutic context.[9] Therefore, rigorously defining and improving selectivity is paramount.
Q3: What is the practical difference between potency (IC50/EC50) and affinity (K D), and why does it matter for selectivity?
A: These terms are often used interchangeably but measure different aspects of inhibitor function.
-
Potency (IC50/EC50): This is a measure of the functional effect of your inhibitor. It is the concentration required to inhibit 50% of a target's activity in a specific assay (e.g., an enzyme activity assay or a cellular phosphorylation assay). It is context-dependent and can be influenced by factors like substrate concentration, ATP concentration, and cell membrane permeability.
-
Affinity (K D): The dissociation constant, K D, is a direct, thermodynamic measure of the binding strength between your compound and the target protein. A lower K D signifies a tighter interaction. It is a fundamental property of the compound-target pair, independent of assay conditions.
Why it matters for selectivity: True selectivity is best defined by the ratio of affinities (K D) for the intended target versus off-targets. While potency is a crucial metric, it can sometimes be misleading. A compound might appear selective in one assay but show poor selectivity when direct binding affinities are compared across multiple targets. Therefore, validating top hits from a functional screen with biophysical assays that measure K D is a critical step.[11][12]
Q4: What are the principal strategies for rationally improving the selectivity of a lead compound?
A: Improving selectivity is an iterative process that combines empirical screening with rational design. The main strategies include:
-
Exploiting Structural Differences: Modifying the inhibitor to form interactions with less-conserved amino acid residues outside the core ATP-binding motif. A classic example is designing compounds that interact with the "gatekeeper" residue, which varies in size across the kinome.[9]
-
Modulating Physicochemical Properties: Using computational tools and synthetic chemistry to optimize the shape and electrostatic complementarity of the inhibitor for the target's binding site over off-targets.[13][14][15]
-
Targeting Unique Protein Conformations: Designing inhibitors that bind to specific activation or inactivation states of a kinase, which may be less conserved than the active ATP-binding conformation.
-
Optimizing Binding Kinetics: Engineering inhibitors with a long residence time (i.e., a slow dissociation rate, or k off) on the desired target, which can lead to more durable inhibition in vivo even if the affinity (K D) is not uniquely high.[16]
Part 2: Troubleshooting Guide: Common Experimental Challenges
This section provides structured workflows for overcoming specific experimental hurdles.
Issue 1: My initial kinome screen identified dozens of potential targets. How do I efficiently triage this list to find the true target(s) driving my cellular phenotype?
This is a common and excellent problem to have. It indicates your compound is biologically active but promiscuous at the screening concentration. The key is a systematic process of elimination and validation.
-
Underlying Cause: The high concentration used in a primary screen (often 1-10 µM) can reveal low-affinity interactions that are not physiologically relevant.
-
Solution Workflow: A multi-step validation cascade is required to confirm which of the initial "hits" are bona fide targets.
Caption: A typical SPR sensorgram showing binding phases.
References
- O'Shea, C., & Plater, A. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4692-5. [Link]
- Ledwitch, K. V., & Dion, M. F. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Jilani, T., & Perveen, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Research, 73(01), 1-15. [Link]
- Bojita, A. M., & Avram, S. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(17), 5599. [Link]
- Varghese, S., & Knapp, S. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7192. [Link]
- Jilani, T., & Perveen, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
- Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
- Landon, M. R., & Fusti-Molnar, L. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(13), 5949-5974. [Link]
- Landon, M. R., & Fusti-Molnar, L. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
- Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]
- Das, D. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
- Chen, C. P., & Yin, J. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Technology, 1(4), 1004. [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]
- Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(11), 1239-1242. [Link]
- Marek, M., & Jung, M. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2358. [Link]
- Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
- Ledwitch, K. V., & Dion, M. F. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Semantic Scholar. [Link]
Sources
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Complexities of Pyrazole Derivative NMR Spectra
Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and structural dynamics often lead to NMR spectra that are far from straightforward. This guide addresses the most common pitfalls encountered in the field, explaining the underlying chemical principles and providing robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?
This is a frequently observed phenomenon and is almost always due to annular tautomerism . In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1][2] This creates a dynamic equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and any attached protons in ¹H NMR) will average out, leading to either a single, sharp averaged signal or, more commonly, significant broadening.[2]
Troubleshooting & Solutions:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can slow the rate of proton exchange.[1] As the exchange rate decreases, you may reach a point (the coalescence temperature) where the single broad peak resolves into two distinct, sharp signals corresponding to the C3 and C5 of each individual tautomer.[3] This allows for the determination of the tautomeric equilibrium constant by integrating the signals.[3]
-
Solvent Effects: The rate of tautomeric exchange is highly dependent on the solvent.[1] Protic solvents (like methanol-d4 or D₂O) or those that can form strong hydrogen bonds (like DMSO-d6) can accelerate the proton exchange, making it harder to resolve the individual tautomers.[2] Conversely, using aprotic, non-polar solvents may slow the exchange sufficiently to observe distinct signals even at room temperature.
-
Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[2][4][5] Solid-state NMR is a powerful tool to identify the dominant tautomeric form in the solid phase, providing a crucial reference point for interpreting the more complex solution-state data.[2][6]
Workflow for Tautomer Analysis
Caption: Logical workflow for assigning pyrazole signals using 2D NMR.
Q4: The coupling patterns in my substituted pyrazole are complex. What are the typical J-values I should expect?
Understanding the typical coupling constants in the pyrazole ring is essential for interpreting the multiplicities observed in the ¹H NMR spectrum. These values can help distinguish between isomers.
Typical ¹H-¹H Coupling Constants in Pyrazoles
| Coupling | Type | Typical Range (Hz) | Notes |
| ³J(H3,H4) | Vicinal | 1.7 - 2.5 | Coupling between adjacent protons on C3 and C4. |
| ³J(H4,H5) | Vicinal | 2.0 - 3.1 | Coupling between adjacent protons on C4 and C5. |
| ⁴J(H3,H5) | Long-range | 0.5 - 1.0 | Smaller, long-range coupling across the two nitrogen atoms. Often not resolved but can contribute to peak broadening. |
Note: These values are approximate and can be influenced by substituents and solvent.
The H4 proton, being coupled to both H3 and H5 (if present), will typically appear as a triplet or a doublet of doublets, depending on the relative magnitudes of ³J(H3,H4) and ³J(H4,H5). The H3 and H5 protons will appear as doublets (or more complex multiplets if long-range coupling is resolved).
References
- Torres, A. R., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(15), 4969. Published by PMC - NIH.
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
- Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1295-1301.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–686.
- Pamidighantam, S., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2999. Published by NIH.
- Alkorta, I., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-115. Published by PMC - NIH.
- ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
- Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 791-796. Published by RSC Publishing.
- Scite. (n.d.). Substituent effects on the15N NMR Parameters of Azoles.
- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- SpectraBase. (n.d.). Pyrazole - Optional[15N NMR] - Chemical Shifts.
- SpectraBase. (n.d.). Pyrazole - Optional[13C NMR] - Chemical Shifts.
- Ok, S., Şen, E., & Kasımoğulları, R. (2014). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- NMR Spectroscopy Facility, The University of Edinburgh. (n.d.). NMR Sample Preparation.
- Limbach, H.-H., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Freie Universität Berlin.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- Reddit. (2023). 1H NMR of pyrazole.
- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- ResearchGate. (n.d.). coupling constant for 1 H-NMR spectrum of compound (5).
- University of Missouri-St. Louis. (n.d.). Sample Preparation.
Sources
Technical Support Center: Minimizing Solvent Impurities in the Final Product
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical aspect of chemical synthesis and pharmaceutical development: the minimization of residual solvent impurities. The presence of unwanted solvents in your final product can significantly impact its quality, safety, efficacy, and stability.[1][2][3] This guide provides in-depth, experience-driven advice to help you troubleshoot and resolve common issues related to residual solvents.
The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3C) that classify residual solvents based on their toxicity and recommend acceptable limits in pharmaceutical products.[4][5][6][7] Since residual solvents offer no therapeutic benefit, the primary goal is to remove them to the greatest extent possible to meet product specifications and ensure patient safety.[4][5][8][9]
This resource is structured to provide immediate answers through our FAQs and deeper insights through our comprehensive Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: My final product won't dry completely, and I suspect residual solvent. What's the first thing I should check?
A1: First, confirm the identity of the residual solvent, as this will dictate the best removal strategy. Then, review your drying process. Are you using the appropriate temperature and vacuum level for that specific solvent? High-boiling point solvents like DMSO or DMF require more stringent conditions (higher temperature, deeper vacuum) than volatile solvents like methanol or acetone.[10][11][12] Also, ensure your vacuum pump is functioning correctly and the system has no leaks.
Q2: I'm using a rotary evaporator, but the evaporation is extremely slow. What can I do?
A2: Slow evaporation on a rotary evaporator is a common issue. Here are the key parameters to check:
-
Vacuum Pressure: Ensure the vacuum is set appropriately for the solvent's boiling point. A lower pressure reduces the boiling point.[13]
-
Bath Temperature: Increase the bath temperature, but be careful not to exceed the thermal stability of your compound.[13][14]
-
Rotation Speed: A faster rotation speed increases the surface area of the liquid, which can enhance the evaporation rate.[13]
-
Condenser Temperature: Make sure your condenser is sufficiently cold to efficiently trap the evaporated solvent.
Q3: What is "bumping," and how can I prevent it during rotary evaporation?
A3: "Bumping" is the sudden, violent boiling of a liquid in a closed system under vacuum, which can lead to sample loss.[10] It can be prevented by:
-
Ensuring smooth and consistent rotation of the flask.
-
Gradually applying the vacuum.
-
Using a larger flask to increase the surface area.
-
Employing specialized equipment like a bump trap.
Q4: How do I choose the right drying agent for my solvent?
A4: The choice of drying agent depends on the solvent and the compound in solution. Key considerations include:
-
Reactivity: The drying agent should not react with your solvent or your product. For example, calcium chloride should not be used with alcohols, phenols, or amines.
-
Capacity: How much water can the agent absorb? Sodium sulfate has a high capacity but is slow.
-
Efficiency: How "dry" will the solvent become? Molecular sieves are very efficient for achieving low water content.[15]
Q5: Can I use a high vacuum line to remove residual water?
A5: Yes, placing a sample under high vacuum can be an effective way to remove trace amounts of water and other volatile impurities, especially for compounds that are stable under these conditions.[16]
Troubleshooting Guides
Guide 1: Issues During Solvent Removal and Drying
This guide focuses on problems encountered during the active removal of solvents from the final product.
High-boiling point solvents are notoriously difficult to remove due to their low vapor pressure.[11][12]
Causality: Standard evaporation techniques are often insufficient to overcome the strong intermolecular forces in these solvents.
Troubleshooting Protocol:
-
Optimize Rotary Evaporation:
-
Increase the bath temperature to just below the decomposition point of your compound.
-
Use a high-vacuum pump to significantly lower the boiling point.
-
Ensure all seals and joints are airtight to maintain a deep vacuum.[13]
-
-
Solvent Swapping (Solvent Exchange):
-
This technique involves replacing a high-boiling point solvent with a more volatile one.[17][18][19]
-
Procedure:
-
Dissolve your product in the high-boiling point solvent.
-
Add a lower-boiling point solvent that is miscible with the first and in which your product is also soluble.
-
Begin to remove the solvents via distillation or rotary evaporation. The more volatile solvent will co-distill with the higher-boiling one, sometimes forming an azeotrope, which makes removal easier.[16][19]
-
Continuously add the lower-boiling point solvent as the mixture evaporates until the high-boiling point solvent is sufficiently removed.
-
-
-
Lyophilization (Freeze-Drying):
-
If your product is soluble in water or a suitable solvent with a relatively high freezing point (like tert-butanol), lyophilization can be an excellent, albeit slower, method for removing residual solvents without heat.
-
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[20][21] This occurs when the vapor phase has the same composition as the liquid phase.
Causality: Specific intermolecular interactions between the solvents lead to a constant boiling point for the mixture.
Troubleshooting Protocol:
-
Azeotropic Distillation:
-
Introduce a third component, known as an entrainer, that forms a new, lower-boiling azeotrope with one of the original components (often water).[21][22]
-
This new azeotrope is then distilled off, breaking the original azeotropic mixture.
-
Example: Adding benzene or toluene to an ethanol/water mixture to facilitate the removal of water.[20]
-
-
Extractive Distillation:
Guide 2: Impurities Originating from the Process
This guide addresses impurities that are introduced or formed during the reaction and workup stages.
The purity of the solvents used in your synthesis can directly impact the purity of your final product.[1][2]
Causality: Impurities in solvents can co-crystallize with the product, interfere with the reaction, or appear as unknown peaks in analytical tests.[1][2]
Preventative Measures and Solutions:
-
Solvent Quality Control:
-
Always use high-purity solvents from reputable suppliers, especially for the final crystallization steps.
-
Perform quality control checks on incoming solvents if you suspect contamination.
-
-
Purification of Solvents:
-
If necessary, purify solvents in-house using techniques like distillation or passing them through a column of activated alumina.[24]
-
Trace amounts of water can inhibit moisture-sensitive reactions, leading to incomplete conversion and by-product formation.[2]
Causality: Water can be introduced from solvents that are not sufficiently dry, from glassware, or from the atmosphere.
Troubleshooting Protocol:
-
Proper Drying of Solvents:
-
Use appropriate drying agents to remove water from solvents.[24] The choice of agent is crucial and depends on the solvent.
Drying Agent Suitable For Not Suitable For Magnesium Sulfate (MgSO₄) General use, fast Sodium Sulfate (Na₂SO₄) General use, neutral Ether Calcium Chloride (CaCl₂) Hydrocarbons, ethers Alcohols, amines, ketones Molecular Sieves (3Å or 4Å) Most organic solvents Calcium Hydride (CaH₂) Ethers, hydrocarbons Acidic compounds -
-
Drying of Glassware:
-
Oven-dry all glassware before use and allow it to cool in a desiccator.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Advanced Techniques for Solvent Removal
For particularly challenging cases, consider these advanced methods:
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[25][26][27] By manipulating temperature and pressure, the solvating properties of the fluid can be finely tuned.[25] When the pressure is released, the CO₂ turns into a gas and is easily removed, leaving behind a pure, solvent-free product.[27][28] This method is particularly useful for heat-sensitive compounds.[11]
-
Pervaporation: This is a membrane-based process for separating liquid mixtures. It is particularly effective for breaking azeotropes and dehydrating solvents.[29]
Analytical Techniques for Residual Solvent Detection
Accurately identifying and quantifying residual solvents is crucial. The most common method is Gas Chromatography (GC) , often coupled with a headspace sampler (HS-GC).[30][31][32][33][34] This technique is highly sensitive and can separate volatile organic compounds, allowing for their precise measurement.[31][34]
Visualizing the Troubleshooting Workflow
Here is a decision-making workflow for addressing residual solvent issues.
Caption: Decision tree for troubleshooting residual solvents.
References
- ICH Topic Q3C (R4)
- Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. [Link]
- Impact of Solvent Quality in the outcome of the API purification processes Dr. Jordi Bacardit - Docuchem. [Link]
- ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]
- Residual Solvents in Pharmaceuticals - Veeprho. [Link]
- Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu. [Link]
- impurities: guideline for residual solvents q3c(r6) - ICH. [Link]
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
- Rotary Evaporator Guide: Setup, Process & Troubleshooting - Root Sciences. [Link]
- Why Solvent Purity Is Crucial in the World of Chemistry - Ibis Scientific, LLC. [Link]
- Drying Agents - Removing water
- Residual Solvent Analysis - Chromtech. [Link]
- Rotary Evaporator (Rotovap) Issues and the Smart Solution. [Link]
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMIN
- Analytical methods for residual solvents determin
- A solvent solution | Labor
- Optimizing Solvent Swap Distill
- What is Solvent Exchange?
- Supercritical fluid extraction - Wikipedia. [Link]
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds
- A Versatile Method of Ambient-Temperature Solvent Removal - PMC - NIH. [Link]
- Azeotropic Distillation for the Recovery of IPA - Koch Modular Process System. [Link]
- Failures and Troubleshooting of a Rotary Evapor
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. [Link]
- Microfluidic supercritical CO 2 applications: Solvent extraction, nanoparticle synthesis, and chemical reaction - AIP Publishing. [Link]
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent - Research and Reviews. [Link]
- Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. [Link]
- What Are The Disadvantages Of Rotary Evapor
- Determination of Residual Solvents in Linezolid by St
- Dive Into Azeotropic Distillation: Essential Techniques - GWSI. [Link]
- The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture | ACS Omega - ACS Public
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- Rotary Evapor
- (467) RESIDUAL SOLVENTS - USP-NF. [Link]
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- Using drying agents. [Link]
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- Low- vs.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
- Investigation of Factors Affecting the Rate of High-Boiling-Point Solvent Removal Using a Rotary Evapor
- Solvent Exchange at Scale in the Plant - KiloMentor. [Link]
- Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics | ACS Sustainable Chemistry & Engineering - ACS Public
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- 32. ptfarm.pl [ptfarm.pl]
- 33. researchgate.net [researchgate.net]
- 34. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth, actionable troubleshooting advice for one of the most common hurdles in the development of this important class of molecules: poor oral bioavailability. We will move beyond simple checklists to explore the causal relationships behind experimental observations and provide robust, self-validating protocols to help you navigate these challenges effectively.
Introduction: The Pyrazole Paradox
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile synthetic handles.[1][2] However, the very features that make pyrazoles attractive, such as their planarity and potential for strong intermolecular interactions, can also lead to significant physicochemical challenges, primarily poor aqueous solubility and high crystallinity. These properties are often the root cause of low oral bioavailability, hindering the translation of a potent in vitro inhibitor into an effective oral therapeutic.[3]
This guide is structured as a series of troubleshooting questions you may encounter during your research. It provides not only solutions but also the underlying rationale to empower you to make informed decisions for your specific pyrazole series.
Core Troubleshooting & FAQs
We will address the primary drivers of poor oral bioavailability in a logical, diagnostic sequence:
-
Poor Aqueous Solubility & Dissolution Rate
-
High First-Pass Metabolism
-
Efflux Transporter Interactions
Below is a workflow to help diagnose the primary barrier limiting your compound's oral bioavailability.
Caption: A diagnostic workflow for troubleshooting poor oral bioavailability.
Section 1: Troubleshooting Poor Aqueous Solubility
Low solubility is the most frequent barrier for pyrazole inhibitors, as their planar structure can lead to high lattice energy in the crystal form. If a compound doesn't dissolve in gastrointestinal fluids, it cannot be absorbed.[4]
Q1: My pyrazole inhibitor is potent in vitro but shows very poor aqueous solubility (<10 µM) in initial kinetic assays. What are the first troubleshooting steps?
Answer: Your first step is to differentiate between kinetic and thermodynamic solubility and understand the solid-state properties of your compound.
-
Confirm Thermodynamic Solubility: A kinetic solubility assay can sometimes be misleading due to the formation of amorphous precipitates. Perform a thermodynamic solubility test (e.g., shake-flask method) in relevant buffers (pH 1.2, 4.5, 6.8) to determine the true equilibrium solubility. This is your baseline.
-
Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the crystallinity and melting point of your material.[5] Highly crystalline materials with high melting points often have poor solubility. The presence of multiple crystalline forms (polymorphs) could offer an opportunity, as metastable polymorphs are more soluble than their stable counterparts.[4]
-
Assess Lipophilicity: Measure the LogP or LogD of your compound. While some lipophilicity is required for membrane permeation, a high LogP (>5) often correlates with poor aqueous solubility. For pyrazoles, a common strategy is to reduce lipophilicity to improve solubility.[6]
Q2: My compound's low solubility is confirmed. What are the primary formulation strategies I should consider before undertaking further chemical synthesis?
Answer: Formulation strategies can often provide a rapid path to enabling in vivo studies without immediate, extensive medicinal chemistry efforts.[7][8] The goal of these approaches is to present the drug to the gastrointestinal tract in a higher energy or more readily dissolvable state.
| Formulation Strategy | Mechanism of Action | Best Suited For | Key Advantages | Key Disadvantages |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[9] | Crystalline ('brick dust') compounds with high melting points. | Significant solubility enhancement; can create supersaturated solutions.[4] | Potential for recrystallization over time (stability risk); requires specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids.[4] | Lipophilic ('grease ball') compounds (high LogP). | Improves solubilization and can leverage lymphatic uptake, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution; excipient selection is critical. |
| Nanosuspension | The particle size of the crystalline drug is reduced to the nanometer range (<1000 nm) via wet media milling or high-pressure homogenization.[5][9] | Compounds that are stable in crystalline form but have a slow dissolution rate. | Increases surface area for rapid dissolution (per Noyes-Whitney equation); applicable to many compounds.[4] | High energy input required; potential for particle aggregation (Ostwald ripening). |
Q3: Can I improve solubility through structural modification of the pyrazole scaffold itself?
Answer: Yes, this is a highly effective and common strategy in medicinal chemistry. The goal is to disrupt crystal packing and/or introduce groups that favorably interact with water.
A key approach is the introduction of polar, ionizable groups . In a case study on pyrazolo-pyridone inhibitors, researchers found that first-generation compounds had poor bioavailability due to low solubility and rapid metabolism.[10][11] Based on X-ray crystallography, they identified a methyl group on the pyrazole ring that was pointing towards the solvent.[11] By replacing this lipophilic group with a polar, basic methylamine substituent, they achieved two critical improvements:
-
Dramatically improved aqueous solubility.
-
A significant increase in oral bioavailability from 36% to 92%. [11]
Workflow for Structural Modification:
-
Identify Solvent-Exposed Regions: Use X-ray co-crystal structures or computational modeling to find positions on your pyrazole scaffold that are not involved in critical binding interactions with the target protein.
-
Introduce Small, Polar, Ionizable Groups: Synthesize analogs with groups like amines, small amino alcohols, or carboxylic acids at these positions.
-
Re-evaluate Properties: Test the new analogs for target potency (to ensure you haven't disrupted binding), aqueous solubility, and microsomal stability.
Section 2: Troubleshooting Rapid Metabolism
Many pyrazole inhibitors are subject to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, leading to high first-pass clearance and low oral exposure.[10]
Q1: My inhibitor has good solubility but is cleared very quickly in vivo. How do I pinpoint the metabolic "soft spot" on the molecule?
Answer: Identifying the site of metabolism is the critical first step. The standard method is an in vitro metabolite identification study.
Experimental Protocol: Metabolite Identification using Liver Microsomes
-
Incubation: Incubate your pyrazole inhibitor (typically 1-10 µM) with liver microsomes (human, rat, or mouse) and the necessary cofactor, NADPH, which initiates the enzymatic reaction. Include a control incubation without NADPH.
-
Time Points: Collect samples at several time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile. This also precipitates the microsomal proteins.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Compare the chromatograms of the NADPH-positive and NADPH-negative samples. Look for new peaks in the NADPH-positive samples that correspond to the mass of your parent compound plus an oxygen atom (+16 Da for hydroxylation), or other common metabolic transformations. The structure of the metabolite can be elucidated using MS/MS fragmentation patterns.
This process will reveal which part of your molecule is most susceptible to metabolism. For pyrazole-based inhibitors, common metabolic hotspots include unsubstituted phenyl rings or alkyl groups.[10][11]
Q2: I've identified a metabolically labile aryl ring. What are the best strategies to block this metabolism and improve stability?
Answer: Once the "soft spot" is known, you can make targeted chemical modifications to block the metabolic pathway without negatively impacting potency.
-
Introduce Electron-Withdrawing Groups (EWGs): Replacing a hydrogen or methyl group on an aryl ring with a strong EWG like a trifluoromethyl (-CF₃) or a halogen can deactivate the ring towards oxidative metabolism.[10] This strategy was successfully used to improve the clearance of pyrazolo-pyridone inhibitors.[11]
-
Bioisosteric Replacement: Replace the labile moiety with a more metabolically stable isostere. For example, if an ester is being hydrolyzed, it could be replaced with a 1,2,4-oxadiazole ring, which is often more resistant to metabolism.[12]
-
Deuterium Substitution: Replacing a C-H bond at the site of metabolism with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to alter pharmacology.
Caption: Key barriers limiting oral bioavailability after dissolution.
Section 3: Troubleshooting Efflux Transporter Interactions
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are expressed on the apical side of intestinal enterocytes and act as cellular pumps, actively effluxing drugs back into the GI lumen.[13][14] This can severely limit absorption.
Q1: My pyrazole inhibitor has good solubility and metabolic stability, but in vivo exposure is still low. How do I determine if it's an efflux transporter substrate?
Answer: The gold-standard in vitro assay for assessing efflux is the Caco-2 bidirectional permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a polarized monolayer that mimics the intestinal barrier and expresses key efflux transporters.[14]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and grow for ~21 days until a confluent, polarized monolayer is formed. Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement:
-
A-to-B (Apical to Basolateral): Add your compound to the apical (upper) chamber, which represents the GI lumen. Measure its appearance in the basolateral (lower) chamber (representing the bloodstream) over time. This measures forward permeability (Papp A→B).
-
B-to-A (Basolateral to Apical): Add your compound to the basolateral chamber and measure its appearance in the apical chamber. This measures reverse permeability (Papp B→A).
-
-
Calculate Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B).
-
Interpretation:
-
ER ≈ 1: The compound is likely not an efflux substrate and crosses the membrane via passive diffusion.
-
ER > 2: The compound is likely a substrate of an efflux transporter. The rate of transport out of the cell is significantly higher than the rate of transport into the cell.
-
-
Confirmation with Inhibitors: To confirm which transporter is involved, repeat the assay in the presence of known transporter inhibitors (e.g., verapamil for P-gp).[14] If the ER decreases significantly in the presence of the inhibitor, it confirms your compound is a substrate for that transporter.
Q2: My compound is confirmed to be a P-gp substrate. What are my options to overcome this?
Answer: Overcoming active efflux can be challenging, but several strategies can be employed.
-
Co-administration with an Inhibitor (Research Setting): For preclinical in vivo studies, you can co-dose your compound with a P-gp inhibitor like elacridar. If exposure increases significantly, it validates that P-gp-mediated efflux is the primary barrier. This is a powerful diagnostic tool but not a viable long-term clinical strategy due to drug-drug interaction risks.
-
Structural Modification: This is the preferred approach for drug discovery programs. The goal is to design new analogs that are no longer recognized by the transporter. Strategies include:
-
Reducing Hydrogen Bond Donors: P-gp substrates often have a defined number of H-bond donors. Masking these groups (e.g., methylating a hydroxyl or amine) can sometimes reduce recognition.
-
Altering Conformation: Introducing conformational constraints can sometimes disrupt the optimal shape required for transporter binding.
-
-
Prodrug Approach: A prodrug can be designed to have different physicochemical properties that prevent it from being a substrate. Once absorbed, it is converted to the active parent drug. For example, an ester prodrug might be used to mask a carboxylic acid that is critical for transporter recognition.[15]
By systematically applying these troubleshooting guides and experimental protocols, you can diagnose the specific barriers limiting the oral bioavailability of your pyrazole-based inhibitors and rationally design strategies to overcome them, accelerating your path toward a successful development candidate.
References
- Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
- Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. National Institutes of Health.
- Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed.
- Roy, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Salerno, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source Not Available.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
- Current status of pyrazole and its biological activities. ResearchGate.
- Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate.
- formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Source Not Available.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity]. PubMed.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
- Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed.
- (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube.
- Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Source Not Available.
- Efflux Transporters and their Clinical Relevance. Bentham Science.
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Addressing batch-to-batch variability of synthesized 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis and analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during its synthesis and purification. Our goal is to provide in-depth, field-proven insights to ensure the consistent production of high-quality material.
Introduction: The Challenge of Consistency
This compound is a key building block in medicinal chemistry and agrochemical research.[1] The Knorr pyrazole synthesis and related methods are commonly employed for its preparation.[2][3] However, seemingly minor variations in reaction conditions, raw material quality, and work-up procedures can lead to significant batch-to-batch variability in yield, purity, and overall quality. This guide provides a structured approach to troubleshooting these issues, ensuring reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical parameters?
The most prevalent synthetic route is the cyclocondensation reaction between a β-ketonitrile and methylhydrazine.[4][5] Specifically, this involves the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with methylhydrazine.
-
Causality of Experimental Choices: The choice of solvent and temperature is critical. Protic solvents like ethanol or acetic acid are often used to facilitate the condensation and cyclization steps.[2][6] The reaction temperature needs to be carefully controlled to ensure complete reaction without promoting side-product formation.
Q2: We are observing a persistent yellow or reddish color in our final product, even after recrystallization. What is the likely cause and how can we mitigate it?
Discoloration is a common issue in pyrazole synthesis, often attributed to impurities arising from the hydrazine reagent or side reactions.[6]
-
Expert Insight: Phenylhydrazine and its derivatives can be prone to oxidation, leading to colored byproducts. Ensure you are using high-purity methylhydrazine. If the discoloration persists, consider purification of the crude product via a silica gel plug, eluting with a non-polar solvent like toluene to wash away colored impurities before eluting the product with a more polar solvent system.[6]
Q3: Our batch-to-batch yields are highly variable. What are the most likely contributing factors?
Yield variability can often be traced back to incomplete reactions, side reactions, or losses during work-up and purification.
-
Self-Validating System: To diagnose this, it is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][7] This will confirm if the reaction has gone to completion. Inconsistent reaction times or temperatures are common culprits. Additionally, the work-up procedure, particularly the pH adjustment during extraction, can significantly impact the recovery of the amine product.
Troubleshooting Guide
Issue 1: Low Purity Profile by HPLC
Symptom: HPLC analysis of the final product shows multiple impurity peaks.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Incomplete Reaction | The starting materials, 3-(4-bromophenyl)-3-oxopropanenitrile or methylhydrazine, are still present. | Monitor the reaction closely using TLC or HPLC until the starting materials are consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Formation of Regioisomers | While less common with a β-ketonitrile, improper reaction conditions can sometimes lead to the formation of the isomeric 5-(4-bromophenyl)-1-methyl-1H-pyrazol-3-amine. | Ensure the reaction is run under the recommended conditions. Purification by column chromatography may be necessary to separate the isomers. |
| Side Reactions | The reactive nature of methylhydrazine can lead to the formation of various side products, especially if the reaction temperature is too high.[6] | Maintain strict temperature control throughout the reaction. Consider adding the methylhydrazine solution dropwise to a cooled solution of the β-ketonitrile to better manage the reaction exotherm. |
Experimental Protocol: HPLC Method for Purity Assessment
A validated reverse-phase HPLC (RP-HPLC) method is essential for accurate purity determination of pyrazoline derivatives.[8][9]
-
Column: C18 column (e.g., Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in methanol.[8]
Issue 2: Inconsistent Spectroscopic Data (NMR & Mass Spec)
Symptom: ¹H NMR, ¹³C NMR, or Mass Spectrometry data is not consistent with the desired structure or varies between batches.
Potential Causes & Solutions:
-
¹H NMR:
-
Broad Peaks: The amine proton (-NH₂) can exchange with residual water, leading to a broad peak. The presence of acidic or basic impurities can also cause peak broadening. Ensure the sample is dry and the NMR solvent is of high quality.
-
Unexpected Signals: The presence of residual solvents from the reaction or purification will show characteristic peaks. Impurities from side reactions will also appear as extra signals.
-
-
Mass Spectrometry:
-
Isotopic Pattern: A key feature of a bromine-containing compound in mass spectrometry is the presence of M+ and M+2 peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10][11][12] If this pattern is absent or the ratio is incorrect, it may indicate the loss of the bromine atom or the presence of impurities.
-
Unexpected m/z values: These correspond to impurities or fragmentation products.
-
Workflow for Spectroscopic Analysis
Caption: Analytical workflow for batch release.
Issue 3: Poor Solubility of the Final Product
Symptom: The isolated product exhibits poor solubility in common organic solvents, which was not observed in previous successful batches.
Potential Causes & Solutions:
-
Polymorphism: Different crystallization conditions can lead to the formation of different crystal polymorphs, which can have varying physical properties, including solubility.
-
Presence of Insoluble Impurities: If the reaction has produced polymeric or highly non-polar byproducts, these can co-precipitate with the product, reducing its overall solubility.
Experimental Protocol: Recrystallization for Consistent Polymorph
-
Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature and highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of amorphous material or a mixture of polymorphs.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at a controlled temperature.
Logical Relationship for Troubleshooting Solubility
Caption: Decision tree for addressing solubility issues.
References
- Chemistry LibreTexts. (2020). 16.
- Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.).
- Journal of Chromatographic Science. (2023).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Organic Syntheses. (n.d.). 4. [Link]
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. [Link]
- YouTube. (2019). synthesis of pyrazoles. [Link]
- ResearchGate. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a -. [Link]
- PMC - NIH. (n.d.).
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]
- ResearchGate. (2022).
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Technical Support Center: Refinement of Crystallographic Data for Pyrazole Compounds
Welcome to the technical support center dedicated to the crystallographic refinement of pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with determining the crystal structures of these versatile heterocyclic molecules. Here, you will find practical, in-depth guidance rooted in crystallographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the refinement of pyrazole crystal structures.
Q1: How can I definitively identify the correct tautomer (e.g., 1H- vs. 2H- or OH vs. NH forms) in my pyrazole crystal structure?
A1: Distinguishing between pyrazole tautomers in the solid state is a critical step and can be unambiguously resolved through careful analysis of your crystallographic data.[1][2] In the case of N-unsubstituted pyrazoles, the proton can be located on either of the two nitrogen atoms. For pyrazolones, tautomerism between the OH and NH forms is possible.[1]
Your primary evidence will be the location of the hydrogen atom in the difference Fourier map. A well-resolved peak of electron density near a nitrogen or oxygen atom is a strong indicator. Additionally, the bond lengths within the pyrazole ring can be informative. For instance, in a 1H-pyrazole, the N1-N2 bond will be shorter than a typical N-N single bond, and the C-N bonds will have lengths intermediate between single and double bonds, reflecting the aromatic character. In contrast, a pyrazolone NH form will show a C=O double bond, which is significantly shorter than a C-O single bond that would be present in the OH tautomer.[3] It is also beneficial to compare your results with similar structures in the Cambridge Structural Database (CSD) to validate your assignment.[4]
Q2: My pyrazole compound shows significant disorder. What are the common types of disorder observed and how should I model them?
A2: Disorder is not uncommon in pyrazole crystal structures and can manifest in several ways. You may encounter disorder of flexible substituents on the pyrazole ring, or in some cases, whole-molecule disorder.[5] Additionally, the N-H proton can be disordered over two nitrogen atoms, particularly if the molecule is involved in symmetric hydrogen bonding.[6][7]
Modeling disorder typically involves using PART instructions in your refinement software (like SHELXL). This allows you to define two or more positions for the disordered atoms, with their occupancies constrained to sum to unity. Geometric restraints (e.g., SAME, SADI) are often necessary to maintain sensible bond lengths and angles in the disordered fragments. For whole-molecule disorder, it's crucial to identify the nature of the disorder (e.g., a simple two-site model or more complex rotational disorder) and apply appropriate restraints.
Q3: What are the characteristic hydrogen bonding patterns in pyrazole crystal structures?
A3: Pyrazoles are excellent hydrogen bond donors (via the N-H group) and acceptors (via the sp2 hybridized nitrogen).[8][9] This leads to a variety of supramolecular assemblies. Common motifs include dimers, trimers, tetramers, and one-dimensional chains (catemers).[8][10][11] The specific pattern observed depends on the substituents on the pyrazole ring, which can influence the steric hindrance and electronic properties of the hydrogen bonding sites.[2] Analysis of the hydrogen bonding network is crucial for understanding the crystal packing and can be performed using software like PLATON or Mercury.[12][13]
Q4: The R-factor for my pyrazole structure is high. What are some common reasons and how can I improve it?
A4: A high R-factor can be due to several factors. Common issues with pyrazole structures include unmodeled disorder, incorrect tautomer assignment, or missed twinning. It is also important to ensure that the data quality is good and that an appropriate absorption correction has been applied.[12] Re-evaluating your space group assignment is also a critical step. Sometimes, a lower symmetry space group may be more appropriate.[12] Using a validation tool like checkCIF can help identify potential issues with your refinement that could be contributing to a high R-factor.[14][15]
Troubleshooting Guides
This section provides detailed, step-by-step protocols for addressing more complex challenges in the refinement of pyrazole crystal structures.
Guide 1: Resolving Ambiguous Tautomerism and Hydrogen Atom Location
A common challenge in pyrazole crystallography is the precise location of the N-H proton, which defines the tautomeric form.[16][17] This guide provides a systematic workflow to resolve this ambiguity.
Protocol:
-
Initial Refinement: Perform an initial refinement of the non-hydrogen atoms anisotropically.
-
Difference Fourier Map Analysis: Generate a difference Fourier map. Look for significant residual electron density peaks (typically > 1 e/ų) near the pyrazole nitrogen atoms.
-
Hydrogen Atom Placement:
-
Scenario A: Clear Peak: If a clear, well-defined peak is present near one nitrogen atom, place a hydrogen atom at this position.
-
Scenario B: No Clear Peak or Ambiguous Peaks: If no clear peak is visible, or if there are peaks of similar intensity near both nitrogens, consider the possibility of proton disorder.
-
-
Refinement with Hydrogen Atoms:
-
Ordered Model: For Scenario A, refine the hydrogen atom's position and isotropic thermal parameter. It is often good practice to use a riding model (e.g., AFIX 83 in SHELXL) for the initial placement and then allow the position to refine freely.
-
Disordered Model: For Scenario B, model the hydrogen atom disordered over the two nitrogen positions using PART instructions. The occupancies of the two H atoms should be constrained to sum to 1.0 (e.g., using FREE and SUMP in SHELXL).
-
-
Validation of the Tautomer Assignment:
-
Check Bond Lengths: The N-N bond length and the C-N bond lengths within the ring should be consistent with the assigned tautomer. Consult the CSD for typical values.[4]
-
Analyze Hydrogen Bonds: The assigned N-H should act as a hydrogen bond donor to a suitable acceptor in the crystal packing. The geometry of this hydrogen bond (distance and angle) should be reasonable.
-
R-factor and Difference Map: The final R-factor should be acceptably low, and the final difference Fourier map should be featureless.
-
Causality Behind the Choices: The difference Fourier map reveals positions where the structural model is incomplete. A positive peak indicates the location of missing electron density, such as a hydrogen atom. Bond lengths are a direct reflection of the electronic structure; thus, they provide strong evidence for one tautomeric form over another. A stable crystal structure is characterized by a well-organized network of intermolecular interactions, with hydrogen bonds being particularly important for pyrazoles.
Diagram: Workflow for Tautomer Assignment
Caption: Decision workflow for pyrazole tautomer identification.
Guide 2: Advanced Refinement of Disordered Pyrazole Structures
Disorder can be a significant hurdle in achieving a high-quality refinement. This guide provides strategies for modeling both substituent and whole-molecule disorder.
Protocol:
-
Identify the Disordered Moiety: Carefully examine the electron density map and the thermal ellipsoids of your initial model. Elongated or unusually large ellipsoids often indicate disorder.
-
Model the Disorder:
-
Substituent Disorder: If a substituent (e.g., a phenyl ring or an alkyl chain) is disordered, identify the two or more conformations. Use PART 1 and PART 2 to model these. Constrain the occupancies to sum to 1.0 (e.g., free variable 0.5, then occupancy 21 for PART 1 and -21 for PART 2).
-
Whole-Molecule Disorder: If the entire pyrazole molecule is disordered, you will need to model both orientations. This can be more complex and may require extensive use of restraints.
-
-
Apply Geometric Restraints:
-
SADI/SAME: Use SADI to restrain bond lengths to be similar in the different disordered parts. SAME can be used to make two disordered fragments identical.
-
FLAT: For aromatic rings like pyrazole or phenyl substituents, FLAT can be used to maintain planarity.
-
DFIX/DANG: Use DFIX and DANG to restrain specific bond lengths and angles to known values, which can be obtained from the CSD or theoretical calculations.[4][12]
-
-
Refine Thermal Parameters:
-
EADP: Use EADP to constrain the anisotropic displacement parameters (ADPs) of corresponding atoms in the disordered fragments to be equal.
-
SIMU/RIGU: SIMU and RIGU can be applied to groups of atoms to restrain their ADPs, which is particularly useful for rigid groups.
-
-
Validate the Disorder Model: The refined occupancies should be chemically reasonable. The fit to the electron density should be good for both parts of the disordered model. The final R-factor and the difference map should show improvement compared to a model without disorder.
Causality Behind the Choices: Disorder arises from static or dynamic positional variations of atoms in the crystal lattice. By modeling multiple positions with partial occupancies, we create a more accurate representation of the average structure. Restraints are necessary because the diffraction data for disordered atoms is often weak, leading to an unstable refinement without them. Thermal parameter restraints ensure that the modeled atomic motion is physically realistic.
Table 1: Typical Geometric Parameters for Pyrazole Rings
| Parameter | Typical Value (Å or °) | Source |
| N1-N2 | 1.33 - 1.37 | [3][9] |
| N1-C5 | 1.34 - 1.38 | [3][9] |
| N2-C3 | 1.32 - 1.36 | [3][9] |
| C3-C4 | 1.38 - 1.42 | [3][9] |
| C4-C5 | 1.37 - 1.41 | [3][9] |
| N1-N2-C3 | 104 - 108 | [3][9] |
| N2-C3-C4 | 110 - 114 | [3][9] |
| C3-C4-C5 | 103 - 107 | [3][9] |
| C4-C5-N1 | 108 - 112 | [3][9] |
| C5-N1-N2 | 110 - 114 | [3][9] |
Note: These values are approximate and can vary depending on the substitution pattern.
Validation and Finalization of the Pyrazole Crystal Structure
After successfully refining your model, a thorough validation is essential to ensure the quality and accuracy of your structure.
Protocol:
-
checkCIF Validation: Submit your final CIF (Crystallographic Information File) to the IUCr's checkCIF service.[14][15] This will generate a validation report with ALERTS that highlight potential issues.
-
Address ALERTS: Carefully review all ALERTS.
-
Level A ALERTS: These are the most serious and usually indicate significant errors that must be addressed. Examples include incorrect space group symmetry or a very high R-factor.
-
Level B ALERTS: These indicate potentially serious issues that should be investigated. For example, a disordered solvent molecule that has not been modeled.
-
Level C and G ALERTS: These are less severe and often informational, but should still be reviewed.
-
-
Final Checks:
-
Examine the final difference map: It should be essentially flat, with no significant positive or negative peaks.
-
Review the thermal ellipsoids: They should be of a reasonable size and shape.
-
Analyze the crystal packing and intermolecular interactions: Ensure that there are no unusually short contacts and that the hydrogen bonding network is chemically sensible.
-
-
Prepare for Deposition: Once all issues are resolved, prepare your final CIF and structure factor files for deposition to a crystallographic database such as the Cambridge Structural Database (CSD).
Diagram: Structure Validation Workflow
Caption: Workflow for the validation of a refined crystal structure.
References
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
- Crystal data and parameters for structure refinement of 1, 2, 3 and 4.
- Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picr
- The crystal and molecular structure of pyrazole.
- Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate.
- Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K.
- The crystal and structure refinement data for compounds 3, 4, 5 and 8.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Crystallographic and refinement data for the reported structures.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
- The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
- Structures and tautomerism of substituted pyrazoles studied in...
- Crystallographic data collection and structure refinement for 1-2.
- Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative.
- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- (PDF) Synthesis and Structural Study of Tris(-pyrazolyl)hexakis(pyrazole)dicobalt(III) Nitrate.
- Structure validation in chemical crystallography.
- checkCIF validation ALERTS: what they mean and how to respond.
- Checkcif validation report for the structure illustrated in Figure2...
- Data Handling (Solution and Refinement) using Various Crystallographic Packages. NPTEL. [Link]
- Recent Developments for Crystallographic Refinement ofMacromolecules. CiteSeerX. [Link]
- Table 1. Crystal data and structure refinement for 1. The Royal Society of Chemistry. [Link]
- Refinement method uses quantum calculations to detail intricacies in crystal structures. Chemistry World. [Link]
- Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole. ALL SCIENCES PROCEEDINGS. [Link]
- Validation of the Crystallography Open Database using the Crystallographic Information Framework.
- The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study.
- A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes.
- Cambridge Structural D
- CRYSTALS - Chemical Crystallography. University of Oxford. [Link]
- Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix.
- Structure refinement: some background theory and practical str
- Crystallography Software. Lufaso Research Group. [Link]
- Low-temperature crystal structure of 4-chloro-1H-pyrazole.
- Software – Chemical Crystallography. University of Oxford. [Link]
- Cambridge Structural Database (CSD).
Sources
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Optimizing storage conditions for long-term stability
Welcome to the Technical Support Center for Optimizing Storage Conditions for Long-Term Stability. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the long-term stability of your valuable research materials. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers face regarding the storage and stability of their samples.
1. What are the primary factors that affect the stability of biologics and small molecules?
The long-term stability of scientific samples is primarily influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors are inherent to the molecule itself, such as its chemical structure and susceptibility to degradation pathways. Extrinsic factors are environmental and include:
-
Temperature: Higher temperatures typically accelerate chemical degradation reactions.[1]
-
Humidity: Moisture can lead to hydrolysis and facilitate the growth of microorganisms.[2][3][4]
-
Light: Exposure to UV or visible light can cause photodegradation of sensitive compounds.[5][6][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[8]
-
pH: The pH of the storage buffer is critical for maintaining the stability of many molecules, especially proteins.[8][9]
2. What are the general temperature recommendations for long-term storage?
Optimal storage temperatures vary depending on the type of molecule and the expected duration of storage:
| Sample Type | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Proteins | 4°C[10] | -20°C or -80°C[8][11] |
| DNA | 4°C | -20°C or -80°C[12] |
| RNA | -20°C | -80°C or liquid nitrogen[12][13][14] |
| Small Molecules | Ambient (if stable) or 4°C | As per manufacturer's guidelines, often 4°C or -20°C |
For highly sensitive proteins, lyophilization (freeze-drying) can be an excellent option for long-term stability.[8]
3. How many times can I freeze and thaw my sample?
It is strongly recommended to minimize freeze-thaw cycles as they can significantly impact the stability of many molecules, particularly proteins.[8][11] Ice crystal formation during freezing and thawing can lead to denaturation, aggregation, and loss of activity.[15][16] For proteins, it is best practice to aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles.[8][10][13]
4. What is the purpose of an accelerated stability study?
Accelerated stability studies involve storing a product at elevated stress conditions (e.g., higher temperature and humidity) to predict its shelf life at the recommended storage conditions in a shorter period.[17][18][19] These studies are crucial in pharmaceutical development to quickly assess the stability of a new drug substance or product.[17][18] Data from accelerated studies can be used to support provisional shelf-life claims, but they must be confirmed with real-time stability studies.[17]
Troubleshooting Guides
This section provides detailed guidance on how to address specific stability issues you may encounter with different types of molecules.
Guide 1: Troubleshooting Protein Instability
Proteins are complex molecules, and maintaining their stability can be challenging. Common issues include aggregation, degradation, and loss of activity.
Protein aggregation is a common problem where protein molecules clump together, leading to loss of function and potentially causing immunogenicity.
Causality: Aggregation can be triggered by various factors, including improper pH, temperature fluctuations, high protein concentration, and exposure to hydrophobic surfaces.[8][20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Experimental Protocol: Buffer Optimization for Protein Stability
-
Objective: To determine the optimal buffer conditions to minimize protein aggregation.
-
Materials:
-
Method:
-
Prepare a matrix of buffer conditions by varying the pH and adding different excipients to your protein solution.
-
Incubate the samples under both normal and accelerated (e.g., elevated temperature) conditions.
-
At various time points, analyze the samples for aggregation using DLS (to measure particle size distribution) or SEC (to quantify monomer and aggregate content).
-
The condition that shows the least amount of aggregate formation over time is the optimal buffer for your protein.
-
Protein degradation can occur through enzymatic cleavage (proteolysis) or chemical modification (e.g., oxidation).
Causality: Proteolysis is caused by contaminating proteases, while oxidation is often due to exposure to reactive oxygen species.[8]
Preventative Measures:
-
Proteolysis: Add protease inhibitors to your protein purification and storage buffers.[8]
-
Oxidation: Include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your buffers and minimize the sample's exposure to air.[8][10]
Guide 2: Maintaining Nucleic Acid Integrity
Nucleic acids, especially RNA, are susceptible to degradation.
RNA is notoriously unstable due to the presence of a 2'-hydroxyl group, making it prone to hydrolysis, and the ubiquity of RNase enzymes.[12][13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for RNA degradation.
Best Practices for RNA Storage:
-
RNase-Free Environment: Work in a dedicated area with RNase-free reagents, plasticware, and equipment.[13]
-
Optimal Temperature: For long-term storage, -80°C or liquid nitrogen is recommended.[13][14]
-
Appropriate Buffer: Store purified RNA in an RNase-free buffer, such as TE buffer or sodium citrate, at a slightly acidic to neutral pH.[12][14]
-
Aliquoting: Store RNA in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13]
-
Stabilizing Reagents: For tissue samples, consider using RNA stabilization reagents immediately upon collection.[13][14]
Guide 3: Ensuring Small Molecule Stability
While generally more stable than biologics, small molecules can also degrade over time.
Degradation of small molecules can occur through hydrolysis, oxidation, or photolysis, leading to a loss of potency and the formation of impurities.
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing of new drug substances and products.[21][22][23]
-
ICH Q1A(R2): This guideline outlines the core principles of stability testing, including recommended long-term, intermediate, and accelerated storage conditions.[1][21][23]
-
ICH Q1B: This guideline specifically addresses photostability testing to evaluate the light sensitivity of a drug.[5][7][21]
Experimental Protocol: Real-Time and Accelerated Stability Studies
-
Objective: To determine the shelf-life and recommended storage conditions for a small molecule drug substance.
-
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance for the study.[24][25]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for distribution.[24][25]
-
Storage Conditions:
-
Testing Frequency:
-
Analysis: At each time point, test the samples for appearance, purity (e.g., by HPLC to detect degradation products), and any other critical quality attributes.
-
Data Evaluation: Analyze the data to establish a re-test period or shelf-life for the drug substance.
-
References
- ICH. (n.d.). Q1A - Q1F Stability.
- JMP. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Askion. (n.d.). Long-term storage of nucleic acids.
- Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization.
- Genext Genomics. (n.d.). Best Practices for Recombinant Protein Storage & Stability.
- Biolin Scientific. (n.d.). Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- OPS Diagnostics. (n.d.). Maintaining protein stability through buffers, freezing, and lyophilization.
- Oxford Academic. (n.d.). Effect of multiple freeze-thaw cycles on protein and lipid oxidation in rabbit meat. International Journal of Food Science and Technology.
- Air Innovations. (n.d.). Pharmaceutical Temperature and Humidity Control Solutions.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Jiangsu Shiman Electrical Appliance Technology (Group) Co., Ltd. (n.d.). Humidity requirements for drug storage.
- Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- Climatronics. (n.d.). Humidity Control For Pharmaceutical Industries.
- PharmaRegulatory.in. (n.d.). Real-Time vs. Accelerated Stability Studies: Design and Interpretation.
- PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Taylor & Francis Online. (2012, March 17). Stability Testing of Pharmaceutical Products.
- QIAGEN. (n.d.). Best practices for RNA storage and sample handling.
- bioRxiv. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Polygon Group. (n.d.). Monitoring Humidity in Pharmaceutical Storage.
- Springer. (2017, April 16). Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein.
- PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use.
- Biocompare. (2015, December 14). Keeping Your Cool When Storing Purified Protein.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- NIH. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates.
- LabTAG. (2025, June 6). Freeze-Thaw Cycles and Why We Shouldn't Do It.
- SGS United Kingdom. (n.d.). Photostability.
- Google Patents. (n.d.). US8642532B2 - Excipients for protein stabilization.
- YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- Mission for Essential Drugs and Supplies. (n.d.). STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND FINISHED PHARMACEUTICAL PRODUCTS.
- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- NIH. (n.d.). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat.
- NIH. (2013, July 17). An efficient method for long-term room temperature storage of RNA.
- American Society for Microbiology. (n.d.). Impact of Long-Term Storage on Stability of Standard DNA for Nucleic Acid-Based Methods.
- World Health Organization. (n.d.). Annex 10 - ICH.
- PLOS ONE. (2014, November 7). Long Term Storage of Dry versus Frozen RNA for Next Generation Molecular Studies.
- ResearchGate. (2014, December 25). What would cause a protein to lose activity after 1 or 2 freeze-thaw cycles from-80 freezer?
- Medium. (2024, July 2). The Brains Behind the Next Trend in Biotech: Room-temperature Storage of Nucleic Acids.
- ResearchGate. (2024, March 12). What is the best solution for long term storage of DNA and RNA?
- Reddit. (2020, July 22). Question about RNA storage.
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Validation & Comparative
A Comparative Guide to p38 Kinase Inhibitors: Evaluating 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine in the Context of Established Agents
This guide provides an in-depth comparative analysis of small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation. While direct experimental data for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine as a p38 inhibitor is not extensively available in the public domain, we will leverage structure-activity relationship (SAR) studies of the broader 5-aminopyrazole class to project its potential performance. This will be contrasted with a selection of well-characterized p38 inhibitors that have progressed to clinical trials, offering a robust framework for researchers, scientists, and drug development professionals to evaluate novel and established compounds in this class.
The p38 MAPK Signaling Pathway: A Critical Target in Inflammatory Diseases
The p38 MAPK pathway is a pivotal signaling cascade that governs cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease, making it a compelling target for therapeutic intervention.[2][3] The pathway consists of a tiered kinase cascade, culminating in the activation of p38 MAPK, which in turn phosphorylates a host of downstream substrates, including other kinases and transcription factors, thereby modulating the expression of pro-inflammatory genes.[1]
There are four main isoforms of p38 MAPK: α, β, γ, and δ, with p38α being the most ubiquitously expressed and extensively studied for its role in inflammation.[3] The development of isoform-selective inhibitors is a key challenge in the field, as off-target effects can lead to undesirable side effects.[2]
Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.
Comparative Analysis of p38 Kinase Inhibitors
A number of small molecule inhibitors targeting p38 MAPK have been developed, with several advancing to clinical trials.[2] These compounds exhibit diverse chemical scaffolds and varying degrees of potency and selectivity. Below, we compare a selection of these inhibitors and discuss the potential of the 5-aminopyrazole scaffold, to which this compound belongs.
Quantitative Data Summary
The following table summarizes the inhibitory potency of several key p38 inhibitors against the different p38 isoforms. A lower IC50 or Kᵢ value indicates greater potency.
| Inhibitor | p38α (IC50/Kᵢ, nM) | p38β (IC50/Kᵢ, nM) | p38γ (IC50/Kᵢ, nM) | p38δ (IC50/Kᵢ, nM) |
| AMG-548 | 0.5 (Kᵢ)[4][5] | 36 (Kᵢ)[4][5] | 2600 (Kᵢ)[4][5] | 4100 (Kᵢ)[4][5] |
| Ralimetinib (LY2228820) | 5.3 (IC50)[6][7] | 3.2 (IC50)[6][7] | - | - |
| VX-745 (Neflamapimod) | 10 (IC50) | 220 (IC50) | >20,000 (IC50) | - |
| BIRB 796 (Doramapimod) | 38 (IC50) | 65 (IC50) | 200 (IC50) | 520 (IC50) |
| SB203580 | 50 (IC50) | 500 (IC50) | - | - |
Discussion of Inhibitor Profiles
AMG-548 emerges as a highly potent and selective inhibitor of p38α, with a sub-nanomolar inhibition constant (Kᵢ) of 0.5 nM.[4][5] It exhibits excellent selectivity over the γ and δ isoforms (>1000-fold) and moderate selectivity over the β isoform.[4][5] This high degree of selectivity is a desirable characteristic for minimizing off-target effects.
Ralimetinib (LY2228820) is another potent inhibitor, targeting both p38α and p38β with low nanomolar IC50 values.[6][7] While isoform selectivity data for γ and δ are not as readily available, its potent inhibition of the primary inflammatory isoform, p38α, has made it a candidate for clinical investigation.[2][8]
VX-745 (Neflamapimod) demonstrates potent inhibition of p38α with an IC50 of 10 nM and maintains good selectivity against p38β (22-fold) and excellent selectivity against p38γ. This profile has supported its investigation in clinical trials for various inflammatory conditions.[2][9][10]
BIRB 796 (Doramapimod) is a well-studied inhibitor that, unlike many others, is a pan-p38 inhibitor, showing activity against all four isoforms, albeit with a preference for p38α.[11] Its unique allosteric binding mechanism contributes to its high potency and slow dissociation rate.[12]
SB203580 is a first-generation p38 inhibitor that is widely used as a research tool. It exhibits good potency for p38α and moderate selectivity over p38β. However, it is known to have off-target effects on other kinases, which should be considered when interpreting experimental results.
The Potential of the 5-Aminopyrazole Scaffold
While specific data for this compound is limited, SAR studies on related 5-aminopyrazole compounds have demonstrated their potential as potent and selective p38α inhibitors.[13][14][15][16] The pyrazole core serves as a versatile scaffold for presenting substituents that can interact with key residues in the p38 active site. The 5-amino group, in particular, has been shown to form crucial hydrogen bonds within the ATP-binding pocket, contributing to the inhibitory activity.[12][13]
The substituents at other positions of the pyrazole ring play a significant role in determining both potency and selectivity. For instance, the nature of the aryl group at the 3-position (the 4-bromophenyl group in the topic compound) and the substituent on the pyrazole nitrogen (a methyl group in this case) are critical for optimizing interactions with the hydrophobic regions of the kinase active site.[12][14][15][16] The development of potent and selective inhibitors from this class, such as those that have advanced to pre-clinical and clinical studies, underscores the promise of the 5-aminopyrazole scaffold.[2][12] Further experimental evaluation of this compound is warranted to determine its specific inhibitory profile and compare it directly with the established inhibitors discussed herein.
Experimental Protocols for Inhibitor Characterization
The robust evaluation of a novel p38 inhibitor requires a combination of biochemical and cell-based assays to determine its potency, selectivity, and cellular efficacy.
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- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
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- 8. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Comparative Efficacy of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among these, the 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine framework has emerged as a promising starting point for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive comparative analysis of the efficacy of analogs derived from this core structure, synthesizing available experimental data to inform future drug design and development efforts.
The 3-(4-Bromophenyl)pyrazole Core: A Structurally and Biologically Significant Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[1] The inclusion of a 4-bromophenyl group at the 3-position of the pyrazole ring is a key structural feature. This moiety is known to enhance the biological activity of various compounds, potentially through increased lipophilicity, improved binding to target proteins via halogen bonding, and metabolic stability.
This guide focuses on analogs of this compound, exploring how modifications to this core structure influence its therapeutic efficacy. While a direct head-to-head comparative study of a comprehensive analog series is not yet available in the public domain, this analysis extrapolates from closely related structures to provide valuable insights into structure-activity relationships (SAR).
Synthesis of 3-(4-Bromophenyl)pyrazole Analogs: A Generalized Approach
The synthesis of 3-(4-bromophenyl)pyrazole analogs typically begins with the construction of the core pyrazole ring, followed by functionalization. A common synthetic route involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific scaffold of interest, a key intermediate is often a 3-(4-bromophenyl)-1H-pyrazole derivative, which can then be N-alkylated and further modified.
A representative synthetic workflow for a closely related analog, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, which serves as a versatile precursor for a variety of derivatives, is outlined below.[2]
Caption: Generalized synthetic workflow for a 3-(4-bromophenyl)pyrazole intermediate.
This aldehyde intermediate can then be subjected to various reactions, such as condensation with active methylene compounds, to generate a library of diverse analogs.[1]
Comparative Analysis of Anticancer Efficacy
While specific data for a series of this compound analogs is limited, studies on structurally similar 1,3,4-trisubstituted pyrazoles provide valuable insights into their anticancer potential. The following table summarizes the in vitro cytotoxic activity of representative 3-(4-bromophenyl)pyrazole derivatives against a panel of human cancer cell lines.
| Compound ID | R1 (at N1) | R2 (at C4) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Analog 1 | -CH2CH3 | 4-(2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)carbonitrile | HepG2 | 9.130 | Doxorubicin | 34.242 | [1] |
| MCF7 | 11.957 | 20.851 | |||||
| A549 | 9.130 | 5.928 | |||||
| PC3 | 29.130 | 38.024 | |||||
| HCT116 | 8.913 | 7.174 |
Key Insights from the Data:
-
Potent Anticancer Activity: The 3-(4-bromophenyl)pyrazole scaffold is a viable starting point for developing potent anticancer agents. Analog 1, a 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative, demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1]
-
Selectivity: Notably, Analog 1 showed no cytotoxic activity against the normal human fibroblast cell line BJ-1, suggesting a degree of selectivity for cancer cells.[1]
-
Structure-Activity Relationship (SAR) Highlights:
-
The presence of a complex heterocyclic substituent at the 4-position of the pyrazole ring in Analog 1 appears to be crucial for its potent anticancer activity.
-
The ethyl group at the N1 position contributes to the overall lipophilicity and may influence the compound's interaction with its biological target.
-
Potential Mechanism of Action: Kinase Inhibition
A growing body of evidence suggests that many pyrazole derivatives exert their anticancer effects through the inhibition of protein kinases.[3] Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
While the specific kinase targets for the this compound series have not been fully elucidated, related pyrazole-based compounds have been shown to inhibit various kinases, including:
-
Haspin Kinase: Involved in mitosis, making it a target for cancer therapy.[3]
-
CLK1, CDK9, and GSK3: These kinases are involved in cell cycle regulation and other critical cellular processes.[3]
The 5-amino group on the pyrazole ring is a key feature that can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for many kinase inhibitors.
Caption: Potential mechanism of action via inhibition of a kinase signaling pathway.
Experimental Protocols
To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key in vitro assays are provided below.
General Synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from a published procedure for a key intermediate.[2]
Step 1: Semicarbazone Formation
-
To a solution of 4-bromoacetophenone in ethanol, add semicarbazide hydrochloride and sodium acetate.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and filter the resulting precipitate. Wash with cold ethanol and dry to obtain the semicarbazone.
Step 2: Vilsmeier-Haack Reaction
-
To a cooled (0 °C) solution of the semicarbazone in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitate, wash with water, and dry to yield 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Step 3: N-Alkylation
-
To a solution of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in DMF, add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl iodide.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized analogs.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel anticancer agents. The available data on closely related structures highlight the potent and selective cytotoxic effects of this class of compounds. The likely mechanism of action involves the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship. Key areas for exploration include:
-
Substitution at the N1-position: Investigating the effect of different alkyl and aryl substituents on potency and selectivity.
-
Modification of the 5-amino group: Exploring the impact of acylation or substitution of the amino group on kinase binding and cellular activity.
-
Variation of the 3-phenyl substituent: Evaluating the influence of different substituents on the phenyl ring to optimize activity and pharmacokinetic properties.
-
Target Identification and Validation: Elucidating the specific kinase targets of the most potent analogs to understand their mechanism of action and guide further optimization.
By pursuing these avenues of research, the full therapeutic potential of this promising class of pyrazole derivatives can be unlocked, leading to the development of novel and effective cancer therapies.
References
- Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (URL not available)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
- Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
- 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. [Link]
- Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. (URL not available)
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. [Link]
- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
- Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
- Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II)
- Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (URL not available)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Comparative Guide to Cellular Target Validation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
For researchers in pharmacology and drug development, the journey from a promising small molecule to a validated therapeutic candidate is contingent on a critical milestone: identifying and validating its biological target. This guide provides a comprehensive comparison of modern experimental strategies to elucidate and confirm the cellular target of novel compounds, using the pyrazole derivative 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine as a case study. While pyrazole-containing structures are known to be scaffolds for various bioactive agents, including anti-inflammatory and analgesic drugs, the specific target of this particular molecule is not yet defined in the public domain.[1][2] This guide, therefore, addresses the pivotal question: "What does this compound do in a cell, and how can we prove it?"
We will explore a multi-pronged approach, moving from unbiased, discovery-oriented techniques to rigorous, hypothesis-driven validation methods. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting and combining these powerful technologies to build a compelling case for target engagement and validation.
A Strategic Workflow for Target Identification and Validation
A robust target validation campaign does not rely on a single experiment. Instead, it builds a body of evidence from orthogonal approaches. A logical workflow begins with broad, unbiased methods to generate initial hypotheses, followed by more focused biophysical and genetic techniques to confirm these hypotheses directly in a cellular context.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Discovery with Affinity Chromatography
When the target of a compound is unknown, an unbiased approach is the logical starting point. Affinity chromatography coupled with mass spectrometry (MS) is a powerful chemical proteomics technique to identify proteins from a complex cellular lysate that physically interact with the small molecule.[3] Kinobeads, a notable example of this approach, utilize a matrix of immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[4][5] While our compound of interest is not a known kinase inhibitor, the principle can be adapted by either using a broad-spectrum affinity matrix or by synthesizing a custom affinity reagent with this compound as the bait.
Scientific Principle
This method relies on the specific interaction between a "bait" (the immobilized small molecule) and its "prey" (the target protein).[3] Cell lysate is passed over an affinity matrix; proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry. A key aspect of this experiment is the inclusion of a competition control, where the lysate is pre-incubated with an excess of the free, non-immobilized compound. A true interacting protein will show significantly reduced binding to the matrix in the presence of the free compound.[4]
Experimental Protocol: Kinobead-based Kinome Profiling
-
Lysate Preparation: Culture cells of interest (e.g., a relevant cancer cell line or a cell line where a phenotypic effect of the compound has been observed) and prepare a native cell lysate under non-denaturing conditions. Determine the total protein concentration.
-
Competition Setup: Aliquot the cell lysate. To one set of aliquots, add this compound to a final concentration of 10-50 µM (the "competition" sample). To another set, add an equivalent volume of vehicle (e.g., DMSO) as a control. Incubate for 30-60 minutes at 4°C.
-
Affinity Enrichment: Add the kinobead slurry to all lysate samples and incubate for 2-3 hours at 4°C with gentle rotation to allow for binding of kinases and other ATP-binding proteins.[4]
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly less abundant in the "competition" sample compared to the vehicle control. These are your primary target candidates.
Hypothetical Data Presentation
| Protein ID | Protein Name | Fold Change (Competition/Vehicle) | p-value | Target Candidate? |
| P00533 | Epidermal growth factor receptor | 0.15 | <0.01 | Yes |
| P27361 | Glycogen synthase kinase-3 beta | 0.21 | <0.01 | Yes |
| P06213 | Insulin receptor | 0.89 | 0.45 | No |
| P62258 | 14-3-3 protein zeta/delta | 0.95 | 0.78 | No |
Strengths and Limitations
-
Strengths: Unbiased, capable of identifying completely novel targets. When using kinobeads, it can profile hundreds of kinases simultaneously.[6]
-
Limitations: Requires chemical modification of the compound to immobilize it, which may alter its binding properties. Prone to identifying false positives (proteins that bind non-specifically to the matrix or linker). The target must be expressed at a sufficient level in the chosen cell line.[5]
Phase 2: Validating Target Engagement with Biophysical Methods
Once a list of potential targets is generated, the next crucial step is to confirm that the compound directly engages these targets within the complex milieu of the cell. Two powerful, label-free techniques for this are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[7][8]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[9] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[10] By heating intact cells or cell lysates to various temperatures, one can determine if the compound has engaged its target by measuring the amount of soluble (non-denatured) protein that remains.[7]
Caption: General experimental workflow for a CETSA experiment.
-
Cell Treatment: Treat cultured cells with either a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[7]
-
Heat Treatment: Place the aliquots in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Cool to room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[7]
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein (identified in Phase 1) in each sample by Western blotting.
-
Data Plotting: Plot the relative band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples to generate melt curves. A shift in the curve to the right indicates thermal stabilization and target engagement.
After determining the optimal temperature from the melt curve, an ITDR experiment can be performed to assess potency.
| Compound Concentration (µM) | Soluble Target Protein (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 0.01 | 105 |
| 0.1 | 120 |
| 1 | 155 |
| 10 | 180 |
| 100 | 182 |
B. Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a similar principle to CETSA, but instead of a thermal challenge, it uses proteases.[11] The binding of a small molecule can stabilize a protein's conformation, protecting it from proteolytic digestion.[8] This increased resistance to proteolysis is then detected, typically by Western blot.
-
Lysate Preparation: Prepare a native cell lysate as in the affinity chromatography protocol.
-
Compound Incubation: Aliquot the lysate. Add varying concentrations of this compound to different aliquots. Include a vehicle-only control. Incubate at room temperature for 1-2 hours.[11]
-
Protease Digestion: Add a protease (e.g., Pronase or thermolysin) to each sample at a pre-optimized concentration that results in partial digestion of the target protein in the vehicle control. Incubate for a set time (e.g., 15-30 minutes).[8]
-
Stop Digestion: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the samples by Western blotting for the putative target protein.
-
Data Interpretation: A dose-dependent increase in the amount of full-length target protein in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, direct binding.
| Feature | CETSA | DARTS |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance[11] |
| Cellular Context | Can be performed on intact cells, preserving cellular compartments and metabolism[10] | Typically performed on cell lysates[8] |
| Key Advantage | Reflects target engagement in a more physiological environment | Does not require specialized heating equipment (like a thermal cycler) |
| Key Challenge | Not all proteins show a clear thermal shift; membrane proteins can be challenging | Requires careful optimization of protease type, concentration, and digestion time[11] |
Phase 3: Genetic Validation with CRISPR/Cas9
Biophysical methods provide strong evidence of direct binding, but genetic approaches are the gold standard for validating that the engagement of a specific target is responsible for a compound's cellular phenotype.[12] The CRISPR/Cas9 system can be used to create knockout (KO) cell lines that lack the putative target protein.[] If this compound loses its biological activity in these KO cells, it provides powerful evidence that its effect is mediated through that target.
Scientific Principle
CRISPR/Cas9 technology allows for precise editing of the genome.[14] A guide RNA (gRNA) directs the Cas9 nuclease to a specific gene (the putative target), where it creates a double-strand break. The cell's error-prone repair mechanism often results in small insertions or deletions that disrupt the gene's reading frame, leading to a functional protein knockout.[] By comparing the compound's effect in wild-type (WT) versus KO cells, one can determine if the target is necessary for the compound's activity.[12]
Caption: Logic diagram for CRISPR/Cas9-based target validation.
Experimental Protocol: CRISPR Knockout Validation
-
gRNA Design and Cloning: Design and validate two or more gRNAs targeting early exons of the putative target gene to ensure a true knockout.[14]
-
Transfection and Selection: Transfect the WT cell line with a plasmid expressing Cas9 and the selected gRNA. Select for transfected cells (e.g., using antibiotic resistance or FACS).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout in each clone by sequencing the target gene locus and confirming the absence of the target protein by Western blot.[14][15]
-
Phenotypic Assay: Treat both WT and validated KO cell lines with a dose-range of this compound.
-
Measure Response: Measure the relevant cellular phenotype (e.g., cell viability, apoptosis, phosphorylation of a downstream marker) in both cell lines.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the EC50 or a complete loss of activity in the KO line compared to the WT line validates the target's role in mediating the compound's effect.
Hypothetical Data Presentation: Effect on Cell Viability
| Cell Line | Compound EC50 (µM) | Interpretation |
| Wild-Type | 1.2 | Compound is potent in cells expressing the target. |
| Target KO Clone #1 | > 100 | Loss of target confers resistance to the compound. |
| Target KO Clone #2 | > 100 | Confirms the result from Clone #1. |
| Scrambled gRNA Control | 1.5 | Rules out off-target effects of the CRISPR procedure. |
Strengths and Limitations
-
Strengths: Provides a direct causal link between a target and a cellular phenotype.[12] The "cleanest" method for validating a target's role in a compound's mechanism of action.
-
Limitations: Can be time-consuming to generate and validate clonal KO cell lines. Not applicable if the target is essential for cell viability. Potential for off-target effects of the CRISPR/Cas9 system, although this can be mitigated with careful gRNA design and controls.[15]
Phase 4: Quantifying Direct Target Engagement in Live Cells with NanoBRET™
While genetic validation links the target to the phenotype, it doesn't definitively prove direct binding in a live cell. Proximity-based assays like Bioluminescence Resonance Energy Transfer (BRET) can provide this final piece of evidence, quantifying compound binding to the target protein in real-time within living cells.[16] The NanoBRET™ Target Engagement (TE) assay is a particularly sensitive and quantitative application of this technology.[17]
Scientific Principle
BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., NanoLuc® Luciferase) and a fluorescent acceptor (a tracer molecule) when they are in very close proximity (<10 nm).[18][19] In the NanoBRET™ TE assay, the target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that is known to bind the target is added to the cells. This tracer competes with the unlabeled test compound (this compound) for binding to the target. When the test compound displaces the fluorescent tracer, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[17]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Vector Construction: Create an expression vector for the target protein fused to NanoLuc® luciferase.
-
Cell Transfection: Transfect cells with the fusion vector and allow for protein expression.
-
Assay Preparation: Harvest and dispense the transfected cells into a multi-well plate.
-
Compound Addition: Add a dose-range of this compound.
-
Tracer and Substrate Addition: Add the specific fluorescent tracer and the NanoLuc® substrate (e.g., furimazine).
-
Signal Measurement: Measure the luminescence at two wavelengths (one for the donor, one for the acceptor) and calculate the BRET ratio.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's intracellular affinity for the target.
Hypothetical Data Presentation
| Compound Concentration (nM) | BRET Ratio |
| 0 | 0.85 |
| 1 | 0.83 |
| 10 | 0.75 |
| 100 | 0.45 |
| 1000 | 0.15 |
| 10000 | 0.12 |
| Calculated Intracellular IC50 | 85 nM |
Strengths and Limitations
-
Strengths: Quantifies compound binding to a specific target in live cells, in real-time.[17] Highly sensitive and can determine intracellular affinity and residence time.
-
Limitations: Requires genetic modification of the cell to express the fusion protein, which could potentially alter the target's function or localization. A suitable fluorescent tracer for the target of interest must be available or developed.
Conclusion: Synthesizing the Evidence
Validating the biological target of a novel compound like this compound is a rigorous process that requires a convergence of evidence from multiple, orthogonal methodologies. No single experiment is sufficient. By starting with an unbiased discovery method like affinity chromatography, you can generate high-quality hypotheses. These hypotheses can then be confirmed with biophysical assays like CETSA and DARTS, which demonstrate direct target engagement in a cellular context. Subsequently, CRISPR/Cas9-mediated gene editing provides the crucial genetic link between the target and the compound's biological effect. Finally, live-cell, real-time assays such as NanoBRET™ can offer quantitative proof of direct binding within an intact physiological system.
By systematically applying this multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action of their small molecule, a critical step in advancing it through the drug discovery pipeline.
References
- Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3(4), 163-174.
- Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Journal of Visualized Experiments, (95), 52122.
- Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
- Guan, L., & Disney, M. D. (2013). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology, 8(9), 1879-1888.
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 219-230.
- Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- CD Genomics. (n.d.). Next Generation Sequencing Validating Your CRISPR/Cas9 Edit.
- GeneMedi. (n.d.). CRISPR/Cas9 system - gRNA design and validation - principle and protocol.
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2824-2832.
- Biocompare. (2022). Target Validation with CRISPR.
- Vidi, P.-A., et al. (2011). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (47), 2383.
- Zhang, Y., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv.
- Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Al-Yasari, I. H., & Al-Karrawi, M. R. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 126.
- Pachl, F., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 12(4), 932-938.
- Rudnick, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 3-14.
- Heinzlmeir, S., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 15(11), 3569-3582.
- Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
- Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. ProteomeXchange. PXD005336.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
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A Technical Guide to the Structure-Activity Relationship of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine derivatives, a promising scaffold in the development of novel kinase inhibitors. We will explore the rationale behind structural modifications, compare their biological activities with relevant alternatives, and provide detailed experimental protocols for their evaluation.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms offers a versatile template for designing molecules that can interact with a wide array of biological targets, including protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
The this compound core combines several key features:
-
A Lipophilic Aryl Group: The 4-bromophenyl moiety at the 3-position often anchors the molecule within the hydrophobic regions of the ATP-binding pocket of kinases.
-
A Hydrogen Bond Donor/Acceptor System: The pyrazole ring itself and the 5-amino group can form crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
-
Tunable Substitution Points: The pyrazole and phenyl rings offer multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will dissect the SAR of this specific pyrazole scaffold, drawing insights from published studies on analogous compounds to provide a comprehensive understanding for researchers in drug discovery.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study exclusively on this compound derivatives is not extensively documented in a single publicly available source, we can infer key trends by analyzing closely related pyrazole-based kinase inhibitors. The following sections break down the SAR at different positions of the scaffold.
Modifications at the 5-Amino Group
The 5-amino group is a critical interaction point, often forming hydrogen bonds with the kinase hinge region. Modifications at this position can significantly impact potency and selectivity.
-
Acylation: Acylation of the 5-amino group with various substituents can modulate the hydrogen bonding capacity and introduce new interactions. For instance, incorporating a small, flexible acyl group might enhance binding, while a bulky group could lead to steric hindrance.
-
Urea and Thiourea Formation: Conversion of the 5-amino group to a urea or thiourea allows for the introduction of a second substituent (R'), which can explore additional binding pockets. The urea carbonyl or thiocarbonyl can act as a hydrogen bond acceptor.
Substitutions on the Phenyl Ring at the 3-Position
The 4-bromophenyl group plays a significant role in anchoring the inhibitor. The bromine atom can engage in halogen bonding and contributes to the overall lipophilicity.
-
Halogen Substitution: Replacing the bromine with other halogens (F, Cl, I) can modulate the strength of halogen bonds and alter the electronic properties of the ring.
-
Introduction of Other Substituents: Adding small alkyl, alkoxy, or cyano groups to other positions on the phenyl ring can probe for additional hydrophobic interactions or polar contacts within the binding site.
Modifications at the 1-Methyl Group
The N1-substituent on the pyrazole ring often projects towards the solvent-exposed region of the ATP-binding site.
-
Alkyl Chain Elongation/Branching: Replacing the methyl group with larger or branched alkyl chains can impact solubility and potentially introduce van der Waals interactions with the protein surface.
-
Introduction of Cyclic or Aromatic Moieties: Attaching cyclic or aromatic groups can be a strategy to improve potency by accessing nearby sub-pockets.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare them with other established kinase inhibitors that share structural similarities or target the same kinase families.
Table 1: Comparison of Pyrazole-based Kinase Inhibitors
| Compound Class | Core Scaffold | Key Structural Features | Target Kinase(s) (Example) | Potency (Example IC50) |
| This compound Derivatives | 3-Aryl-1-methyl-pyrazol-5-amine | 4-Bromophenyl at C3, Methyl at N1, Amino at C5 | JNK, p38, others (Hypothesized) | Varies with substitution |
| Pyrazolopyrimidines | Pyrazolo[3,4-d]pyrimidine | Fused heterocyclic system mimicking the purine core of ATP | SRC, ABL | Varies with substitution |
| Indazoles | Indazole | Bicyclic aromatic system, often with an amino group | LRRK2, others | Varies with substitution |
| FDA-Approved Pyrazole Inhibitors | ||||
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine (structurally related) | Cyano and cyclopentyl groups | JAK1/JAK2 | ~3 nM |
| Crizotinib | Aminopyridine | 2,6-dichloro-3-fluorophenyl and a piperidine moiety | ALK, MET | ~20-50 nM |
This table highlights that while the core scaffold differs, many successful kinase inhibitors utilize a nitrogen-containing heterocycle to engage the kinase hinge region. The specific substitutions on the scaffold are crucial for determining the target kinase and potency.
Experimental Protocols
The following are detailed protocols for the initial characterization of novel this compound derivatives as potential kinase inhibitors.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives typically follows a multi-step route.
Caption: General synthetic route for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of the Diketone Intermediate: 4-Bromoacetophenone is subjected to a Claisen condensation with a suitable reagent like diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to yield the corresponding 1,3-diketone.
-
Pyrazole Ring Formation: The diketone intermediate is then cyclized with methylhydrazine in a suitable solvent like ethanol under reflux to form the 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ester.
-
Formation of the 5-Amino Group: The ester is converted to the corresponding carboxylic acid, which can then be transformed into the 5-amino pyrazole via a Curtius or Hofmann rearrangement.
-
Derivatization: The resulting this compound can be further modified at the 5-amino position or other available positions through standard organic chemistry reactions.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The key to unlocking its full potential lies in a systematic exploration of the structure-activity relationships at the 5-amino, 3-phenyl, and 1-methyl positions. By leveraging the experimental protocols outlined in this guide, researchers can efficiently synthesize and evaluate new derivatives.
Future efforts should focus on:
-
Broad Kinase Profiling: Screening promising compounds against a large panel of kinases to determine their selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the most potent and selective compounds in relevant animal models of disease.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to ensure they have drug-like characteristics.
Through a dedicated and rational drug design approach, derivatives of this pyrazole scaffold could lead to the discovery of next-generation targeted therapies.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. [Link]
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting Protein Kinases with Small-Molecule Inhibitors. In Protein Kinases as Drug Targets (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine. It outlines the scientific rationale, experimental design, and comparative analysis required for robust cross-reactivity profiling, a critical step in early-stage drug discovery. We will compare its hypothetical profile against established kinase inhibitors to contextualize its potential selectivity and identify potential off-target liabilities.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are a major class of therapeutic targets, central to cellular signaling pathways that govern growth, differentiation, and metabolism.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a focal point of pharmaceutical research. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site.[2][3]
The compound of interest, this compound, is a pyrazole derivative whose kinome-wide activity is currently uncharacterized.[4] While its structure suggests potential kinase inhibitory activity, its selectivity profile is unknown. Broad kinase screening is crucial for identifying potent and selective inhibitors, as off-target activity can lead to adverse side effects or present opportunities for drug repositioning.[5] This guide details the strategy for profiling this compound, comparing its performance to well-understood benchmarks to build a comprehensive selectivity map.
Part 1: Strategy and Rationale for Kinome Profiling
The primary objective is to determine the potency and selectivity of this compound across a significant portion of the human kinome. A robust profiling strategy involves not only the test compound but also appropriate controls to benchmark its activity.
1.1 Selection of Comparator Compounds
To properly interpret the selectivity profile of our test compound, we will include two standard comparators:
-
Test Article (Compound A): this compound.
-
Promiscuous Inhibitor (Compound B): Staurosporine. A potent but non-selective inhibitor that serves as a positive control for broad kinase inhibition.
-
Multi-Kinase Inhibitor (Compound C): Dasatinib. A clinically approved inhibitor with a well-defined and potent multi-kinase inhibition profile, serving as a reference for a selective but multi-targeted compound.
1.2 Choosing the Right Assay Platform
Several platforms exist for large-scale kinase profiling, each with distinct advantages.[6][7][8] These include biochemical assays that directly measure enzymatic activity and binding assays that quantify the affinity of a compound for a kinase.
-
Activity-Based Assays: Platforms like Reaction Biology's HotSpot™ use a radiometric format (³³P-ATP) to directly measure the phosphorylation of a substrate by a kinase.[9][10] This is often considered the "gold standard" as it directly measures catalytic inhibition and is sensitive to ATP-competitive, substrate-competitive, and allosteric inhibitors.[10]
-
Binding Assays: The KINOMEscan® platform from Eurofins Discovery is a competition binding assay that measures the affinity (dissociation constant, Kd) of a compound for a kinase.[11][12] It is highly quantitative and independent of ATP concentration but does not directly measure the inhibition of enzymatic function.[13]
For this initial investigation, we will utilize a radiometric activity-based assay. This choice is predicated on the desire to directly measure the functional consequence of compound binding—the inhibition of substrate phosphorylation—which provides a clear and actionable result for a primary screen.
Part 2: Experimental Methodology
The following protocol describes a robust, self-validating system for assessing kinase inhibition using a radiometric filter-binding assay, adapted from industry-standard methodologies.[10][14]
2.1 Materials and Reagents
-
Test Compounds: this compound, Staurosporine, Dasatinib; all dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase Panel: A comprehensive panel of active, purified human kinases (e.g., HotSpot™ panel from Reaction Biology).[5][14]
-
Substrates: Kinase-specific peptide or protein substrates.
-
Assay Buffer: Standard kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Cofactor: [γ-³³P]ATP (10 mCi/mL).
-
Plates: 384-well polypropylene plates.
-
Filter Plates: 384-well phosphocellulose filter plates.
-
Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta or TopCount).
2.2 Experimental Workflow: Radiometric Kinase Assay Protocol
The workflow is designed to ensure accuracy and reproducibility through automated liquid handling and validated controls.[8]
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A Comparative Guide to the Anti-Cancer Effects of Substituted Pyrazoles for Researchers and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In recent years, substituted pyrazoles have gained significant attention as potent anti-cancer agents due to their ability to target various key players in cancer progression. This guide provides an in-depth, objective comparison of the anti-cancer effects of different substituted pyrazoles, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
The Versatility of the Pyrazole Ring in Oncology
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique template for designing selective and potent inhibitors of cancer-related targets. The key to their versatility lies in the ability to introduce a wide array of substituents at different positions of the pyrazole ring. These substitutions significantly influence the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of their anti-cancer efficacy and selectivity.[1][2][3] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of these substituents dictate the molecular target and, consequently, the mechanism of anti-cancer action.[2][3]
Comparing Anti-Cancer Efficacy: A Data-Driven Analysis
The anti-cancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxic activity of various substituted pyrazoles against a panel of human cancer cell lines, showcasing the impact of different substitution patterns.
| Compound ID/Series | Key Substituents | Target Cancer Cell Line(s) | IC50 (µM) | Primary Molecular Target(s) | Reference |
| Compound 25 | Pyrazole-benzothiazole hybrid with electron-withdrawing groups | HT29, PC3, A549, U87MG | 3.17 - 6.77 | VEGFR-2 | [1] |
| Compound 33 & 34 | Indole linked to pyrazole moiety | HCT116, MCF7, HepG2, A549 | < 23.7 (potent) | CDK2 | [1] |
| Compound 43 | Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | PI3 Kinase | [1] |
| Compound 50 | Fused pyrazole derivative | HepG2 (Liver) | 0.71 | EGFR, VEGFR-2 | [1] |
| Compound 5b | Pyrazole with methyl ester | K562, MCF-7, A549 | 0.021 - 1.7 | Tubulin | |
| Compound 7a & 7b | Pyrazole-indole hybrids | HepG2 (Liver) | 6.1, 7.9 | Caspase-3, Bcl-2, Bax, CDK-2 | [4] |
| Compound 18h | Pyrazoline linked to 4-methylsulfonylphenyl | HL-60, MCF-7, MDA-MB-231 | 8.99 - 12.48 | EGFR, HER2, VEGFR2 | [5] |
| Compound 3f | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast) | 14.97 (24h), 6.45 (48h) | ROS generation, Caspase 3 activation | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly indicates that the anti-cancer activity of pyrazole derivatives is highly dependent on their substitution patterns.
-
Kinase Inhibitors: Many potent pyrazole derivatives function as kinase inhibitors.[1][7] For instance, the fusion of a benzothiazole moiety and the presence of electron-withdrawing groups in Compound 25 leads to significant VEGFR-2 inhibition and potent activity against a broad range of cancer cells.[1] Similarly, pyrazole-indole hybrids like 7a and 7b exhibit excellent cytotoxicity by targeting multiple components of apoptotic and cell cycle pathways, including CDK-2.[4] The pyrazoline 18h with a 4-methylsulfonylphenyl scaffold demonstrates broad-spectrum activity by inhibiting EGFR, HER2, and VEGFR2.[5]
-
Tubulin Polymerization Inhibitors: A different class of substituted pyrazoles, such as Compound 5b , exerts its anti-cancer effect by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition. This highlights the scaffold's ability to be tailored for diverse molecular targets.
-
Inducers of Apoptosis and Oxidative Stress: Some pyrazole derivatives, like Compound 3f , induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.[6] The trimethoxyphenyl group in this compound is a common feature in potent anti-mitotic agents.
Key Signaling Pathways Targeted by Substituted Pyrazoles
The anti-cancer effects of substituted pyrazoles are often mediated by their interaction with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. [8][9]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the substituted pyrazole compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. [1][2][4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the pyrazole compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. [10][11][12]
Conclusion and Future Perspectives
Substituted pyrazoles represent a highly promising class of anti-cancer agents with diverse mechanisms of action. The ability to modify the pyrazole scaffold at various positions allows for the development of compounds that can selectively target different signaling pathways crucial for cancer cell survival and proliferation. The experimental data clearly demonstrates that specific substitution patterns can lead to potent inhibition of key cancer targets, including receptor tyrosine kinases, cell cycle kinases, and tubulin.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and structure-based design to develop more potent and selective pyrazole derivatives.
-
Combination Therapies: Investigating the synergistic effects of substituted pyrazoles with existing chemotherapeutic agents to overcome drug resistance.
-
In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the therapeutic potential of these compounds in a more complex biological system.
By continuing to explore the vast chemical space of substituted pyrazoles, the scientific community can unlock new and effective therapeutic strategies for the treatment of cancer.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
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In Vivo Validation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (BMPa): A Comparative Guide for Preclinical Oncology Models
This guide provides a comprehensive framework for the in vivo validation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (BMPa), a novel investigational compound. Pyrazole-based scaffolds are of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and neuroprotective properties[1][2][3][4]. Specifically, the 5-aminopyrazole moiety is a key pharmacophore in numerous kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment[5][6][7].
Based on this structural precedent, this guide will proceed under the hypothesis that BMPa functions as a small molecule kinase inhibitor. We will outline a robust, self-validating preclinical strategy to assess its therapeutic potential in a relevant mouse model of cancer, comparing its performance directly against a clinically approved standard-of-care.
Putative Mechanism of Action: Targeting the BCR-ABL Kinase
Many pyrazole derivatives have been developed as ATP-competitive kinase inhibitors[5][6]. The success of imatinib, which targets the BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML), provides a validated blueprint for therapeutic intervention via kinase inhibition[6]. We hypothesize that BMPa targets the ATP-binding site of the oncogenic BCR-ABL fusion protein, thereby inhibiting downstream signaling pathways that drive CML cell proliferation and survival.
To validate this, the essential first step is to compare BMPa's activity in cells dependent on the target kinase versus those that are not. A knockout or knockdown model is the gold standard for this validation[8].
Caption: Hypothetical signaling pathway of BMPa targeting BCR-ABL.
Comparative In Vivo Study Design
The objective is to compare the anti-tumor efficacy and safety profile of BMPa against a vehicle control and a standard-of-care treatment. For our hypothesized target, imatinib is the appropriate comparator. The most widely used preclinical models for CML are xenografts, where human cancer cells are implanted into immunodeficient mice[9][10].
Choice of Mouse Model:
-
Model: NOD/SCID or similar immunodeficient mice.
-
Cell Line: K-562 (human CML cell line expressing BCR-ABL).
-
Rationale: This is a well-established model that allows for the direct assessment of a compound's effect on human-derived tumor growth in vivo. While genetically engineered mouse models (GEMMs) can offer higher fidelity to human disease, xenograft models remain a robust and cost-effective choice for initial efficacy testing[11].
The overall experimental workflow is designed to establish a therapeutic window and directly compare efficacy.
Caption: Overall workflow for in vivo validation of BMPa.
Experimental Protocols
Objective: To determine the dosing regimen and establish the safety window for BMPa.
Protocol:
-
Animal Allocation: Assign healthy, non-tumor-bearing NOD/SCID mice to several groups (n=3 per group).
-
Dose Administration: Administer BMPa via the intended clinical route (e.g., oral gavage) at escalating doses (e.g., 10, 30, 100 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze plasma concentrations of BMPa using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
MTD Assessment: In a separate cohort, administer BMPa daily for 5-7 days at escalating doses. Monitor for signs of toxicity, including >15-20% body weight loss, lethargy, or ruffled fur. The highest dose that does not induce these effects is the MTD.
-
Rationale: Understanding the PK/PD relationship is critical. The exposure levels (AUC) achieved at the MTD should guide the dose selection for the efficacy study, ensuring that the compound is tested at a dose that is both tolerable and provides sufficient target engagement.
Objective: To evaluate the anti-tumor activity of BMPa relative to vehicle and imatinib.
Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 K-562 cells into the flank of each NOD/SCID mouse.
-
Tumor Growth Monitoring: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: BMPa (at a dose determined by PK/MTD studies, e.g., 50 mg/kg)
-
Group 3: Imatinib (at a standard literature dose, e.g., 50 mg/kg)
-
-
Treatment: Administer treatments daily via oral gavage for 21-28 days.
-
Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the vehicle group reach a predetermined size (~1500 mm³) or show signs of ulceration.
-
Data Collection: Record tumor volumes and body weights throughout the study. At termination, excise tumors and record their final weight.
Data Presentation and Interpretation
Quantitative data should be summarized for clear, objective comparison.
Table 1: Comparative Efficacy Data (Hypothetical)
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1450 ± 150 | - | -2.5 |
| BMPa (50 mg/kg) | 435 ± 95 | 70 | -5.1 |
| Imatinib (50 mg/kg) | 390 ± 88 | 73 | -4.8 |
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] * 100.
-
Interpretation: In this hypothetical scenario, BMPa demonstrates strong anti-tumor efficacy, comparable to the standard-of-care, imatinib. The body weight change is a key indicator of tolerability.
Table 2: Pharmacokinetic Profile of BMPa (Hypothetical)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (at 50 mg/kg) | 2.5 | µM |
| Tmax | 2 | hours |
| AUC (0-24h) | 18 | µM*h |
| Oral Bioavailability | 45 | % |
-
Interpretation: This profile indicates good oral absorption and exposure, justifying the selected dose and administration route for the efficacy study.
Conclusion and Next Steps
This guide outlines a rigorous, multi-stage process for the in vivo validation of a novel pyrazole-based compound, BMPa, as a putative kinase inhibitor. By directly comparing its performance against a clinically relevant standard in a well-characterized mouse model, researchers can generate the robust data package necessary for further drug development.
Successful validation, demonstrating comparable or superior efficacy and a favorable safety profile, would justify subsequent studies, including:
-
Pharmacodynamic (PD) analysis: Confirming on-target activity in tumor tissue (e.g., by measuring phosphorylation of downstream effectors).
-
Resistance studies: Investigating potential mechanisms of resistance, a known challenge for kinase inhibitors[6].
-
Combination studies: Evaluating BMPa in combination with other agents to enhance efficacy.
This structured approach ensures that experimental choices are driven by scientific rationale, providing a clear and trustworthy assessment of the compound's therapeutic potential.
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A Senior Application Scientist's Guide to Benchmarking 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine Against Standard-of-Care Drugs in BRAF V600E-Mutant Melanoma
Abstract
This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine (herein designated as BPM-PA), against established standard-of-care (SoC) therapies for BRAF V600E-mutant metastatic melanoma. The phenylpyrazole scaffold is a privileged structure in kinase inhibitor design, suggesting that BPM-PA may exhibit activity against oncogenic kinases.[1][2][3][4] For the purposes of this guide, we hypothesize that BPM-PA is a novel inhibitor of the BRAF V600E mutant protein. This document outlines the requisite in vitro and in vivo experimental workflows, explains the scientific rationale behind methodological choices, and presents data visualization strategies to enable a rigorous, head-to-head comparison with FDA-approved BRAF inhibitors such as Vemurafenib, Dabrafenib, and Encorafenib.[5][6][7] The objective is to generate a robust data package to assess the therapeutic potential of BPM-PA and inform decisions for further development.
Introduction: The Rationale for a New BRAF Inhibitor
Metastatic melanoma is a lethal form of skin cancer, with approximately 50% of cases harboring a mutation in the BRAF proto-oncogene.[5][8] The most common mutation, V600E, leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[8][9]
Targeted therapies inhibiting the mutant BRAF V600E protein have revolutionized treatment for this patient population.[10][11] Drugs like Vemurafenib, Dabrafenib, and Encorafenib achieve high initial response rates.[5][12] However, the development of therapeutic resistance, often through reactivation of the MAPK pathway or activation of bypass pathways, remains a significant clinical challenge.[10][13] This persistent challenge necessitates the discovery of new chemical entities like BPM-PA that may offer an improved efficacy profile, a differentiated resistance profile, or better tolerability.
This guide details the critical experiments required to benchmark BPM-PA against the current SoC BRAF inhibitors, establishing a clear, data-driven path to evaluate its potential as a next-generation therapeutic.
The MAPK Signaling Pathway in BRAF V600E Melanoma
Understanding the target pathway is fundamental to designing a robust evaluation. In normal physiology, the RAS/RAF/MEK/ERK pathway is tightly regulated. In BRAF V600E melanoma, the mutated BRAF protein is constitutively active, leading to persistent downstream signaling.
Caption: The constitutively active MAPK pathway in BRAF V600E mutant melanoma.
Phase 1: In Vitro Biochemical and Cellular Characterization
The initial phase of benchmarking focuses on direct, quantitative comparisons of enzymatic inhibition and cellular effects. The goal is to determine if BPM-PA is a potent and selective inhibitor of the target kinase and if this translates to anti-proliferative activity in cancer cells.
Biochemical Potency: Direct Target Engagement
The first critical question is whether BPM-PA directly inhibits the BRAF V600E kinase enzyme and with what potency. This is measured by the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, and the test compounds (BPM-PA, Vemurafenib, Dabrafenib, Encorafenib).
-
Procedure: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay format is used.
-
The BRAF V600E enzyme is incubated with a serial dilution of each inhibitor for a defined period (e.g., 20 minutes) at room temperature.
-
The kinase reaction is initiated by adding the ATP and MEK1 substrate mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes).
-
A detection solution containing an antibody specific for phosphorylated MEK1 (p-MEK1) is added.
-
-
Data Analysis: The signal (e.g., TR-FRET ratio) is plotted against the inhibitor concentration. A four-parameter logistic regression is used to calculate the IC50 value.
Cellular Potency and Selectivity
Next, we assess whether the biochemical potency translates into functional effects in a relevant cellular context.
Experimental Protocol: Cell Viability Assay
-
Cell Lines:
-
BRAF V600E Mutant: A375, SK-MEL-28 (melanoma cell lines).
-
BRAF Wild-Type: MCF7 (breast cancer), C8161 (melanoma) to assess selectivity.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a 10-point, 3-fold serial dilution of BPM-PA and SoC inhibitors for 72 hours.
-
Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence is plotted against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Trustworthiness: Comparing activity in mutant vs. wild-type cells provides a crucial self-validating system. A potent effect in A375 cells coupled with minimal effect in MCF7 cells supports the hypothesis of on-target BRAF V600E inhibition.
-
Target Engagement in a Cellular System
To confirm that the observed anti-proliferative effect is due to MAPK pathway inhibition, we measure the phosphorylation status of downstream effectors.
Experimental Protocol: Western Blot for Pathway Modulation
-
Procedure: A375 melanoma cells are treated with BPM-PA and SoC inhibitors at concentrations around their respective GI50 values (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Analysis: Cell lysates are collected, and protein levels are analyzed by Western blot using antibodies against:
-
Phospho-MEK (p-MEK)
-
Phospho-ERK (p-ERK)
-
Total MEK and ERK (as loading controls)
-
β-Actin (as a loading control)
-
-
Interpretation: A dose-dependent decrease in p-MEK and p-ERK levels confirms that BPM-PA engages and inhibits the BRAF kinase in cells, leading to a blockade of the MAPK signaling cascade.[8]
Caption: The workflow for in vitro characterization of BPM-PA.
Initial In Vitro Data Summary
All quantitative data should be summarized for direct comparison.
| Compound | BRAF V600E IC50 (nM) | A375 GI50 (nM) | MCF7 GI50 (nM) | Selectivity Index (MCF7/A375) | p-ERK Inhibition (A375, 100 nM) |
| BPM-PA | Experimental Data | Experimental Data | Experimental Data | Calculated | Experimental Data |
| Vemurafenib | 31[13] | 100-200 | >10,000 | >50 | Strong |
| Dabrafenib | 0.8[8] | 1-5 | >3,000 | >600 | Strong |
| Encorafenib | 0.35[15] | 1-10 | >1,000 | >100 | Strong |
Note: Literature values for SoC drugs are provided for context; they must be run concurrently in all experiments for a valid comparison.
Phase 2: Preclinical In Vivo Evaluation
Promising in vitro data warrants progression to in vivo models to assess efficacy and pharmacokinetic properties in a whole-organism context.
Pharmacokinetics (PK)
Before an efficacy study, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male BALB/c mice.
-
Procedure: A single dose of BPM-PA is administered via two routes: intravenous (IV) for bioavailability assessment and oral (PO), the intended clinical route.
-
Sampling: Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Plasma concentrations of BPM-PA are quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Key Parameters Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve (total drug exposure).
-
t1/2: Elimination half-life.[16]
-
F%: Oral bioavailability (AUC_oral / AUC_IV * 100).
-
Causality: This study determines if the compound can achieve and maintain sufficient concentrations in the blood to engage the target in a tumor. A compound with poor oral bioavailability or a very short half-life may not be a viable drug candidate, regardless of its in vitro potency.
-
In Vivo Efficacy: Xenograft Tumor Model
The definitive preclinical test is whether the compound can inhibit tumor growth in a living animal.
Experimental Protocol: A375 Melanoma Xenograft Study
-
Model: Immunocompromised mice (e.g., NU/NU nude mice) are subcutaneously inoculated with A375 human melanoma cells.
-
Study Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Treatment Groups:
-
Vehicle (control)
-
BPM-PA (at one or two dose levels, determined by PK and tolerability studies)
-
Dabrafenib (as a positive SoC control)
-
-
Dosing: Compounds are administered orally, once daily, for a period of 21-28 days.
-
Endpoints:
-
Primary: Tumor volume, measured with calipers 2-3 times per week. The key metric is Tumor Growth Inhibition (TGI).
-
Secondary: Body weight (to monitor toxicity) and overall animal health.
-
Optional: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.
-
-
Trustworthiness: Including a vehicle group is critical to establish the baseline tumor growth rate, while the SoC group provides a direct benchmark for efficacy. Monitoring body weight is a self-validating check for overt toxicity.
In Vivo Data Summary
| Compound | Dose (mg/kg, PO, QD) | TGI (%) at Day 21 | Body Weight Change (%) | Terminal Tumor p-ERK Reduction |
| Vehicle | - | 0% | Experimental Data | None |
| BPM-PA | Dose 1 | Experimental Data | Experimental Data | Experimental Data |
| BPM-PA | Dose 2 | Experimental Data | Experimental Data | Experimental Data |
| Dabrafenib | Ref. Dose | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
This guide provides a structured, multi-phase approach to rigorously benchmark the novel compound BPM-PA against the standard of care for BRAF V600E melanoma. By systematically evaluating its biochemical potency, cellular activity, selectivity, pharmacokinetic profile, and in vivo efficacy, researchers can build a comprehensive data package.
If BPM-PA demonstrates superior potency, a differentiated selectivity profile, favorable pharmacokinetics, and robust in vivo tumor growth inhibition compared to established drugs like Dabrafenib, it would be a strong candidate for further IND-enabling studies. Subsequent investigations should include kinase panel screening to assess off-target activities, formal toxicology studies, and the exploration of its efficacy in models of acquired resistance to current BRAF inhibitors.
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A Researcher's Guide to Ensuring Reproducibility in Biological Assays Featuring 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of credible and translatable findings. This guide provides an in-depth technical comparison of experimental considerations for assays involving the pyrazole-based compound 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , a scaffold of significant interest in kinase inhibitor discovery. We will explore the nuances of assay selection, sources of variability, and strategies to enhance reproducibility, using other well-characterized pyrazole-based kinase inhibitors as comparative examples.
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the accurate and reproducible assessment of kinase inhibitors is paramount in preclinical drug development.
This guide will navigate the complexities of kinase assays, offering practical insights and detailed protocols to empower researchers to generate robust and reliable data. We will delve into the causal factors behind experimental choices, fostering a deeper understanding of how to build self-validating assay systems.
The Challenge of Reproducibility in Kinase Assays
Key Factors Influencing Kinase Assay Reproducibility:
-
ATP Concentration: Many kinase inhibitors, particularly those with a pyrazole scaffold, are ATP-competitive. The measured IC50 value of these inhibitors is highly dependent on the concentration of ATP used in the assay.[3] High concentrations of ATP will necessitate higher concentrations of the inhibitor to achieve 50% inhibition, leading to an apparent decrease in potency. For reproducible results, it is crucial to use a consistent and physiologically relevant ATP concentration, or at a minimum, to report the ATP concentration used in the assay.
-
Enzyme Purity and Activity: The source and purity of the kinase can significantly impact assay results. Variations in enzyme activity between batches or suppliers can lead to shifts in IC50 values. It is essential to qualify each new batch of enzyme and to handle it properly to maintain its activity.
-
Substrate Selection: The choice of substrate (peptide or protein) can influence the kinetic parameters of the kinase reaction and, consequently, the apparent potency of an inhibitor.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have their own inherent advantages and disadvantages that can affect reproducibility. For instance, some fluorescent assays may be prone to interference from colored or fluorescent compounds.
-
Experimental Conditions: Minor variations in incubation time, temperature, buffer composition, and DMSO concentration can all contribute to assay variability.
-
Operator Technique: Consistent and precise pipetting is critical, especially when preparing serial dilutions of inhibitors.
A Comparative Overview of Kinase Assay Methodologies
The choice of assay technology is a critical decision in the development of a robust and reproducible kinase assay. Each method has its own set of strengths and weaknesses that must be considered in the context of the specific research question.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[3] | High sensitivity, considered the "gold standard" for accuracy. Can distinguish between substrate phosphorylation and autophosphorylation.[3] | Requires handling of radioactive materials, generates radioactive waste, and is labor-intensive. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous "mix-and-read" format, amenable to high-throughput screening (HTS). | Can be susceptible to interference from fluorescent compounds. Requires labeling of the substrate. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore, which are brought into proximity upon substrate phosphorylation. | Homogeneous format, high sensitivity, and reduced background fluorescence. | Requires specific antibodies or binding partners labeled with fluorophores. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[5] | High sensitivity, broad dynamic range, and amenable to HTS. | The signal is generated through a coupled enzymatic reaction, which can be a source of interference. |
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | Reported IC50/Ki | Key Considerations for Assay Reproducibility |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | CDK1 (Ki): 38 nM; CDK2 (IC50): 47 nM; CDK9 (IC50): <10 nM | As a multi-CDK inhibitor, its apparent potency can vary depending on the specific CDK-cyclin complex and substrate used in the assay. |
| Danusertib (PHA-739358) | Aurora A, B, C | Aurora A (IC50): 13 nM; Aurora B (IC50): 79 nM; Aurora C (IC50): 61 nM | Off-target effects on receptor tyrosine kinases have been reported, which could confound results in cell-based assays.[6] |
| Tozasertib (VX-680) | Aurora A, B, C | Aurora A (Ki): 0.6 nM; Aurora B (Ki): 18 nM; Aurora C (Ki): 4.6 nM | Known to inhibit other kinases like ABL and FLT3, highlighting the importance of selectivity profiling.[7] |
Note: The IC50 and Ki values are sourced from various publications and are presented for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocols for Enhancing Reproducibility
To mitigate variability and enhance the reproducibility of kinase inhibition assays, the adoption of standardized and well-documented protocols is essential. Below are example protocols for a radiometric kinase assay and a luminescence-based kinase assay, which are commonly used for characterizing pyrazole-based inhibitors.
Protocol 1: Radiometric Kinase Assay (for a generic serine/threonine kinase)
This protocol provides a framework for a robust radiometric assay to determine the IC50 of a test compound.
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (stock concentration of 10 mM)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mix Preparation: Prepare a master mix containing the kinase, substrate, and kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for linear reaction kinetics.
-
ATP Mix Preparation: Prepare a mix of cold ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration in the assay should be close to the Km of the kinase for ATP.
-
Assay Initiation: In a microtiter plate, add the test compound dilutions, followed by the reaction mix. Initiate the reaction by adding the ATP mix.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines the steps for a commercially available luminescence-based assay that measures ADP production.
Materials:
-
Purified recombinant kinase
-
Substrate
-
Kinase reaction buffer
-
ATP
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Kinase Reaction: In a white, opaque microtiter plate, set up the kinase reaction by adding the kinase, substrate, ATP, and test compound.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of ADP produced is proportional to the luminescent signal. Calculate the percent inhibition and determine the IC50 value as described in the radiometric assay protocol.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a Reproducible Radiometric Kinase Assay.
Caption: Inhibition of a Kinase Signaling Pathway by a Pyrazole-Based Compound.
Conclusion and Best Practices
Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a systematic and meticulous approach. For pyrazole-based kinase inhibitors like this compound, careful consideration of assay parameters is crucial for generating reliable and comparable data.
Key Takeaways for Enhancing Reproducibility:
-
Standardize Protocols: Develop and adhere to detailed, standardized operating procedures (SOPs) for all assays.
-
Characterize Reagents: Thoroughly characterize all critical reagents, including the kinase, substrate, and inhibitor, to ensure their quality and consistency.
-
Control Assay Conditions: Precisely control all experimental variables, including concentrations, incubation times, and temperatures.
-
Validate Assays: Perform thorough assay validation to understand the performance characteristics, including accuracy, precision, and robustness.
-
Embrace Orthogonal Assays: Whenever possible, confirm key findings using an orthogonal assay that employs a different detection technology.
-
Transparent Reporting: Clearly report all experimental details, including the specific assay conditions and the source of all reagents, to allow for independent replication of the findings.
References
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- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. [Link]
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. [Link]
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- QSAR study on CDK2 inhibition with pyrazole derivatives. Journal of the Indian Chemical Society. [Link]
- A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Biomolecular Structure and Dynamics. [Link]
- Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies. Der Pharma Chemica. [Link]
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- Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
- Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. International Journal of Molecular Sciences. [Link]
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A Head-to-Head Comparison of Synthetic Routes to Pyrazole Amines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrazole amine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient, scalable, and versatile synthetic routes. This guide provides an in-depth, head-to-head comparison of the most prominent and field-proven methodologies for constructing this vital heterocyclic motif. We will move beyond simple protocol listings to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, empowering you to make informed decisions in your synthetic campaigns.
The Workhorse: Condensation of β-Ketonitriles with Hydrazines
This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[1][2][3][4] The ready availability of a diverse range of β-ketonitriles and substituted hydrazines allows for the creation of extensive compound libraries.
Mechanistic Rationale
The reaction proceeds via a well-established condensation-cyclization cascade.[1][2] The initial and rate-determining step is the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the nitrile carbon leads to cyclization and the formation of the stable aromatic pyrazole ring.
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Assessing the Therapeutic Index of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Guide
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of clinically significant therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anti-inflammatory, antimicrobial, and anticancer agents.[3][5] This guide provides a comprehensive framework for assessing the therapeutic index of a novel pyrazole derivative, 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine. As specific data for this compound is not yet extensively published, we will present a rigorous, scientifically grounded methodology for its evaluation, comparing it hypothetically to a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, which also features a pyrazole core.[3]
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[6][7][8][9] It is most commonly expressed as the ratio of the toxic dose in 50% of a population (TD₅₀) to the effective dose in 50% of a population (ED₅₀).[6][8][10]
Therapeutic Index (TI) = TD₅₀ / ED₅₀ [6]
A higher TI is desirable, as it indicates a wider margin between the therapeutic and toxic doses.[7][9] This guide will outline the essential in vitro and in vivo studies required to determine the ED₅₀ and TD₅₀ for this compound, thereby allowing for a thorough assessment of its therapeutic potential.
I. In Vitro Assessment: The First Tier of Evaluation
In vitro assays are fundamental for the initial screening of a compound's efficacy and toxicity, providing crucial data before advancing to more complex and resource-intensive in vivo studies.
A. Determining In Vitro Efficacy (Hypothetical Anti-Inflammatory Model)
Given that many pyrazole derivatives exhibit anti-inflammatory properties, we will proceed with a hypothetical evaluation of this compound's ability to reduce inflammatory responses in a cellular model. A common approach is to use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and Celecoxib (as a positive control) for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), representing the in vitro effective dose, is calculated by plotting the percentage of NO inhibition against the log of the compound concentration.
B. Assessing In Vitro Cytotoxicity
To determine the potential for cellular damage, two standard cytotoxicity assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[11][12][13]
Experimental Protocol: MTT Cytotoxicity Assay [11]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described above.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound and Celecoxib for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
CC₅₀ Calculation: The half-maximal cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the log of the compound concentration.
Experimental Protocol: LDH Cytotoxicity Assay [13]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the 24-hour incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Measurement: Add the LDH reaction mixture from a commercially available kit to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).[12]
-
CC₅₀ Calculation: The CC₅₀ is calculated based on the amount of LDH released relative to a maximum LDH release control.
In Vitro Data Summary (Hypothetical)
| Compound | In Vitro Efficacy (IC₅₀, µM) | In Vitro Cytotoxicity (CC₅₀, µM) - MTT | In Vitro Cytotoxicity (CC₅₀, µM) - LDH | In Vitro Therapeutic Index (CC₅₀/IC₅₀) |
| This compound | 2.5 | 150 | 175 | 60 (MTT) / 70 (LDH) |
| Celecoxib | 1.8 | 120 | 135 | 66.7 (MTT) / 75 (LDH) |
II. In Vivo Assessment: Moving Towards Preclinical Reality
Positive in vitro results warrant progression to in vivo studies to understand the compound's behavior in a whole organism.[14][15] These studies are essential for determining the therapeutic index in a more clinically relevant context.
A. Determining In Vivo Efficacy (ED₅₀)
A common in vivo model for inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the assessment of a compound's ability to reduce acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group), including a vehicle control, a positive control (Celecoxib), and multiple dose groups for this compound. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. The ED₅₀ is the dose that causes a 50% reduction in edema.
B. Assessing Acute In Vivo Toxicity (LD₅₀)
Acute toxicity studies are performed to determine the dose at which a compound causes mortality in 50% of the animals (LD₅₀), which serves as a surrogate for the TD₅₀ in preclinical studies.[9][16] The OECD guidelines for acute oral toxicity are widely accepted for these studies.[17][18]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [19]
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Dose a single animal at a starting dose. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival).[19]
-
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.[16]
-
LD₅₀ Calculation: The LD₅₀ is calculated using specialized software based on the pattern of outcomes. This method minimizes the number of animals required.[19]
In Vivo Data Summary (Hypothetical)
| Compound | In Vivo Efficacy (ED₅₀, mg/kg) | In Vivo Acute Toxicity (LD₅₀, mg/kg) | In Vivo Therapeutic Index (LD₅₀/ED₅₀) |
| This compound | 20 | >2000 | >100 |
| Celecoxib | 15 | 1500 | 100 |
Visualizing the Experimental Workflow
Caption: Workflow for assessing the therapeutic index.
Concluding Remarks
This guide outlines a systematic and scientifically robust approach to evaluating the therapeutic index of the novel compound this compound. The hypothetical data presented suggests that this compound may have a favorable safety profile, comparable to the established drug Celecoxib. However, it is imperative to conduct these experiments rigorously to obtain actual data. A promising therapeutic index from these foundational studies would provide a strong rationale for advancing this compound into further preclinical development, including more extensive safety pharmacology, pharmacokinetic, and chronic toxicity studies. The pyrazole scaffold continues to be a fertile ground for the discovery of new medicines, and a thorough assessment of the therapeutic index is the cornerstone of translating these discoveries into safe and effective therapies.[1][2]
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A Researcher's Guide to Comparative Docking of Pyrazole Inhibitors in ATP-Binding Pockets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative molecular docking studies of pyrazole-based inhibitors targeting the ATP-binding pockets of protein kinases. We will delve into the rationale behind experimental choices, present a detailed workflow, and offer methods for validating the generated data, ensuring scientific rigor and reproducibility.
The pyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique structural features enable it to form key interactions within the highly conserved ATP-binding pocket, making it a privileged scaffold for developing targeted therapies against a multitude of diseases, including cancer and inflammatory disorders.[2][3][4] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns that guide the optimization of lead compounds.[1][5][6]
The Scientific Rationale: Why Docking Studies are Crucial
The ATP-binding pocket of protein kinases is a highly sought-after target for drug discovery.[7] ATP-competitive inhibitors, which often feature scaffolds like pyrazole, are designed to occupy this pocket and prevent the binding of endogenous ATP, thereby blocking the downstream signaling cascade.[5][6] The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity.[5][7] This is where comparative docking studies become paramount. By systematically evaluating a series of pyrazole analogs against a specific kinase target, researchers can:
-
Predict Binding Affinities: Scoring functions within docking software provide an estimation of the binding energy, allowing for a rank-ordering of compounds.[8] A more negative binding energy generally indicates a stronger interaction.[1]
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking poses and interactions of structurally related pyrazole derivatives, one can understand how different functional groups contribute to binding affinity and selectivity.[9]
-
Guide Lead Optimization: The insights gained from docking studies can inform the rational design of new analogs with improved potency and selectivity.[6][10]
Experimental Workflow for Comparative Docking Studies
A robust and reproducible docking study requires a systematic and carefully controlled workflow. The following diagram and detailed protocol outline the essential steps.
Caption: Experimental Workflow for a Comparative Docking Study.
1. Target Protein Preparation:
-
Source: Obtain the 3D structure of the target kinase, typically from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be an alternative.
-
Rationale: The quality of the initial protein structure is critical for the accuracy of the docking results.
-
Procedure:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (unless being used for redocking validation).[11][12]
-
If the protein is a multimer, retain only the monomeric unit of interest for the docking study.[11][12]
-
Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding interactions.
-
Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). This is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[3]
-
2. Ligand Preparation:
-
Source: The 2D structures of the pyrazole inhibitors can be drawn using chemical drawing software or obtained from databases like PubChem.
-
Rationale: Ligands must be in a 3D conformation with appropriate atom types and charges for the docking software to recognize and evaluate them.
-
Procedure:
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.[11][12]
-
Assign partial charges and define rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.[13]
-
Save the prepared ligands in a compatible file format (e.g., PDBQT, MOL2).
-
3. Grid Generation:
-
Rationale: The grid box defines the three-dimensional space within the ATP-binding pocket where the docking algorithm will search for favorable binding poses.
-
Procedure:
-
Identify the ATP-binding pocket of the kinase. This is often done by referring to the location of a co-crystallized ligand or by using pocket prediction algorithms.
-
Define the center and dimensions of the grid box to encompass the entire binding site. It should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase computation time.
-
4. Molecular Docking:
-
Software: Several well-validated docking programs are available, including AutoDock Vina, Glide, GOLD, and DOCK.[14][15] The choice of software can influence the results, so it is good practice to use a consistent program for a comparative study.
-
Procedure:
-
Input the prepared protein and ligand files into the docking software.
-
Specify the grid box parameters.
-
Execute the docking run. The software will generate multiple binding poses for each ligand, ranked by their docking scores.
-
5. Analysis of Results:
-
Rationale: This step involves a detailed examination of the docking output to understand the binding mode and key interactions.
-
Procedure:
-
Analyze the docking scores (binding affinities) to rank the compounds.
-
Visualize the top-ranked binding pose for each ligand within the active site of the protein.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazole inhibitor and the amino acid residues of the ATP-binding pocket.[3] The hinge region of the kinase is particularly important for ATP-competitive inhibitors.[5]
-
Ensuring Scientific Integrity: Validation of Docking Results
The predictions from molecular docking are theoretical and must be validated to ensure their reliability.[16]
-
Redocking: A common validation method is to remove the co-crystallized native ligand from the protein's active site and then dock it back in.[17] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[15][16][17]
-
Use of Known Inhibitors: Docking a set of known active and inactive compounds can help assess the ability of the docking protocol to distinguish between binders and non-binders.[15][17]
-
Cross-Docking with Different Software: Using a different docking program or scoring function to evaluate the generated poses can help to reduce bias from a single algorithm.[14]
Comparative Data Presentation
To facilitate a clear comparison, the quantitative data from the docking studies should be summarized in a structured table.
| Pyrazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic) |
| Compound A | -9.5 | MET109, GLU91 | LEU34, VAL42, ILE107 |
| Compound B | -8.7 | MET109 | LEU34, VAL42, ALA57 |
| Compound C | -10.2 | MET109, GLU91, LYS44 | LEU34, VAL42, ILE107, PHE169 |
| Reference Inhibitor | -9.8 | MET109, ASP168 | LEU34, VAL42, ILE107 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Molecular Interactions
A diagram illustrating the key interactions of a pyrazole inhibitor within the ATP-binding pocket provides a powerful visual summary.
Caption: Key Interactions of a Pyrazole Inhibitor in an ATP-Binding Pocket.
By following this comprehensive guide, researchers can conduct robust and reliable comparative docking studies of pyrazole inhibitors, generating valuable insights to accelerate the drug discovery process.
References
- How can I validate docking result without a co-crystallized ligand? (2021-04-19).
- How to validate the molecular docking results ? | ResearchGate. (2022-04-25).
- Computational Methods in Drug Discovery - PMC - PubMed Central.
- The use of computational methods in the discovery and design of kinase inhibitors.
- How does one prepare proteins for molecular docking? - Quora. (2021-09-20).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH.
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing).
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- Preparing the protein and ligand for docking.
- Molecular docking proteins preparation - ResearchGate. (2019-09-20).
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- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers.
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- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI.
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- Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (2025-08-09).
- Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - PubMed Central. (2025-09-25).
- An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - Semantic Scholar. (2015-11-16).
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A Comparative Guide to Validating Biomarker Changes in Response to Novel Kinase Inhibitor Treatment
This guide provides an in-depth, technical framework for validating pharmacodynamic (PD) biomarkers in response to treatment with a novel investigational compound, 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , hereafter referred to as Compound X . In the landscape of targeted drug discovery, pyrazole derivatives have emerged as a privileged scaffold for kinase inhibitors. While Compound X is a novel entity, its structural motifs suggest potential activity against key intracellular signaling cascades frequently dysregulated in oncology and inflammatory diseases.
This document outlines a comprehensive strategy to:
-
Establish a plausible mechanism of action for Compound X by targeting the PI3K/Akt/mTOR signaling pathway.
-
Validate changes in key downstream biomarkers using a multi-platform approach.
-
Objectively compare the performance of Compound X against a well-characterized alternative, the pan-Akt inhibitor GSK690693 .
The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating protocols, and robust data interpretation.
Part 1: Pharmacodynamic Biomarker Discovery Strategy
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2] Preclinical evidence strongly suggests that tumors with mutations in genes like PIK3CA or loss of the tumor suppressor PTEN are particularly dependent on this pathway, making it a prime therapeutic target.[3][4]
Given the chemical class of Compound X, we hypothesize its primary mechanism of action is the inhibition of this cascade. To validate this, we will measure its effect on key downstream nodes of the pathway and compare it directly to GSK690693, a known potent pan-Akt kinase inhibitor.[5] The core of our validation strategy rests on quantifying the phosphorylation status of direct and indirect substrates of Akt.
Figure 1. Hypothesized mechanism of Compound X within the PI3K/Akt signaling pathway.
Part 2: Comparative In Vitro Biomarker Validation Workflow
Figure 2. Experimental workflow for comparative biomarker validation.
Methodology 1: Western Blot for Protein Phosphorylation
Western blotting is the gold-standard technique for analyzing specific protein levels and post-translational modifications like phosphorylation.[6] By quantifying the ratio of a phosphorylated protein to its total protein level, we can directly measure the inhibitory effect of our compounds on kinase activity.
Objective: To measure the dose-dependent inhibition of Akt (Ser473) and S6 (Ser235/236) phosphorylation by Compound X and GSK690693.
Step-by-Step Protocol:
-
Sample Preparation:
-
Seed 1x10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours to reduce basal pathway activity.
-
Treat cells with a serial dilution of Compound X (e.g., 1 nM to 10 µM), GSK690693, or DMSO vehicle for 2 hours.
-
Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine total protein concentration for each lysate using a BCA assay to ensure equal loading.[7]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.[8]
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run electrophoresis until adequate separation of proteins by size is achieved.[8]
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Akt S473, anti-p-S6 S235/236, anti-Total Akt, anti-β-Actin).
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]
-
Capture the signal using a digital imaging system. It is critical to ensure the signal is within the linear range of detection and not saturated.[9]
-
Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then normalize to the loading control (β-Actin).
-
Methodology 2: Sandwich ELISA for Secreted Biomarkers
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based method for quantifying analytes in liquid samples.[10] This is ideal for measuring changes in secreted proteins, such as growth factors or cytokines, which can be downstream effects of pathway modulation.
Objective: To quantify changes in a downstream secreted protein (e.g., Vascular Endothelial Growth Factor, VEGF) in the cell culture medium following treatment.
Step-by-Step Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of capture antibody (e.g., anti-VEGF) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate 3x with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[11]
-
Wash the plate 3x with wash buffer.
-
-
Sample Incubation:
-
Add 100 µL of standards (recombinant protein of known concentration) and conditioned media samples (collected during cell harvest) to the wells.
-
Incubate for 2 hours at room temperature.[11]
-
Wash the plate 5x with wash buffer.
-
-
Detection:
-
Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.[11]
-
Wash the plate 5x with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate 7x with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the analyte in the samples by interpolating from the standard curve.
-
Methodology 3: Quantitative RT-PCR for Gene Expression
Quantitative real-time polymerase chain reaction (qPCR) is used to measure the amount of a specific RNA transcript.[12] This allows us to determine if pathway inhibition by our compounds leads to changes in the expression of downstream target genes.
Objective: To measure changes in the mRNA levels of an Akt-regulated gene, such as c-Myc, in response to treatment.
Step-by-Step Protocol:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from harvested cell pellets using a column-based kit or TRIzol reagent.[13]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[13]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for the target gene (c-Myc) and a stable housekeeping gene (GAPDH or ACTB), and nuclease-free water.
-
Add diluted cDNA template to the appropriate wells of a 96-well qPCR plate. Include no-template controls (NTC) to check for contamination.[14]
-
Run the plate in a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
The instrument software will generate amplification plots and cycle threshold (Ct) values. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.[15]
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in expression is calculated as 2-ΔΔCt.
-
-
Part 3: Data Interpretation and Comparative Analysis
The quantitative data from each assay should be compiled and analyzed to compare the biological activity of Compound X and GSK690693. All experiments should be performed with at least three biological replicates to ensure statistical validity.
Table 1: Hypothetical Comparative Potency Data
| Biomarker Assay | Parameter | Compound X | GSK690693 (Alternative) |
| Western Blot | IC₅₀ for p-Akt (S473) Inhibition | 85 nM | 20 nM |
| IC₅₀ for p-S6 (S235/236) Inhibition | 110 nM | 35 nM | |
| ELISA | EC₅₀ for VEGF Secretion Inhibition | 250 nM | 90 nM |
| RT-qPCR | EC₅₀ for c-Myc mRNA Repression | 225 nM | 80 nM |
Interpretation:
In this hypothetical dataset, the IC₅₀ and EC₅₀ values for Compound X are consistently higher than those for the well-characterized Akt inhibitor, GSK690693. This suggests that while Compound X does inhibit the PI3K/Akt/mTOR pathway as hypothesized, it is less potent than the comparator compound. The close correlation between the inhibition of direct phosphorylation events (p-Akt) and downstream functional outcomes (VEGF secretion, gene expression) provides strong, self-validating evidence that the observed effects are on-target.
Part 4: Advanced Biomarker Validation with Mass Spectrometry
While targeted assays like Western blot and ELISA are excellent for validating known biomarkers, they are inherently biased. Mass spectrometry (MS)-based proteomics offers a powerful, unbiased approach to discover novel or unexpected biomarker changes, providing a global view of the cellular response to a drug.[16][17]
A common MS-based workflow involves stable isotope labeling (e.g., SILAC or TMT) or label-free quantification to compare the proteomes of treated versus control cells.[18][19] This can reveal changes in protein expression or phosphorylation on a proteome-wide scale, potentially identifying more sensitive or specific biomarkers of drug activity. This advanced technique serves as a powerful discovery tool to complement the targeted validation studies.
Conclusion
This guide presents a rigorous, multi-platform strategy for validating biomarker changes in response to the novel investigational compound this compound (Compound X). By proposing a plausible mechanism of action and comparing its effects to a known inhibitor, GSK690693, we can build a comprehensive and reliable profile of its biological activity. The integration of targeted assays like Western blot, ELISA, and qPCR provides quantitative measures of on-target engagement, while advanced proteomic approaches offer an avenue for unbiased biomarker discovery. This structured, evidence-based approach is fundamental to making informed decisions in the drug development pipeline.
References
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- Whiteaker, J. R., et al. (2014). Mass Spectrometry–Based Biomarker Discovery: Toward a Global Proteome Index of Individuality. Annual Review of Analytical Chemistry, 7, 25-45. [Link]
- Geyer, P. E., et al. (2017). Proteomic Biomarker Discovery in 1000 Human Plasma Samples with Mass Spectrometry. Journal of Proteome Research, 16(1), 214-225. [Link]
- Pascual, J., & Turner, N. C. (2011). Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer. Breast Cancer Research, 13(6), 223. [Link]
- Borchers, C. H., et al. (2014). Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(5), 926-936. [Link]
- Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
- Bitesize Bio. (n.d.).
- Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 12(12), 3587. [Link]
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- Lo, A., et al. (2014). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. Clinical Cancer Research, 20(19), 5094-5106. [Link]
- NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
- Springer Nature. (n.d.). Biomarker Assays for Phosphorylated MAP Kinase.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
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- CUSABIO. (n.d.).
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- Bio-Techne. (n.d.).
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A Senior Application Scientist's Guide to Pyrazole Characterization: A Side-by-Side Comparison of Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous characterization of pyrazole derivatives is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] This guide provides an in-depth, side-by-side comparison of the primary analytical techniques employed for pyrazole characterization, moving beyond a simple listing of methods to offer field-proven insights into experimental design and data interpretation.
The Central Role of Pyrazole Characterization
The precise structural elucidation of a synthesized pyrazole is paramount. Factors such as isomeric purity, the specific substitution pattern on the ring, and the three-dimensional conformation can dramatically influence a compound's pharmacological profile.[1] An incorrect or incomplete characterization can lead to flawed structure-activity relationship (SAR) studies and wasted resources in the drug discovery pipeline. This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography in providing a holistic understanding of pyrazole structures.
A Comparative Overview of Analytical Techniques
Each analytical technique offers a unique window into the molecular world of pyrazoles. The choice of which technique to employ, and in what sequence, is a strategic decision based on the specific questions being asked.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and dynamic processes. | Unparalleled for determining the precise arrangement of atoms in a molecule. | Lower sensitivity compared to MS; complex spectra for some derivatives. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, aiding in elemental composition determination. | High sensitivity, suitable for trace analysis and identification of impurities. | Does not provide information on the connectivity of atoms or stereochemistry. |
| HPLC/GC | Purity assessment, separation of isomers, and quantification. | Excellent for resolving complex mixtures and determining the purity of a sample. | Primarily a separation technique; requires a detector (e.g., UV, MS) for identification. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and provides a molecular "fingerprint". | Often provides complementary, rather than definitive, structural information. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | The "gold standard" for unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of pyrazole characterization, providing a detailed map of the molecule's carbon-hydrogen framework.
Expertise & Experience in NMR Analysis of Pyrazoles:
The chemical shifts and coupling constants of the protons on the pyrazole ring are highly informative. For instance, in a typical 1H NMR spectrum of a 1-substituted pyrazole, the proton at the C4 position usually appears as a triplet, while the C3 and C5 protons appear as doublets.[3] The precise chemical shifts are influenced by the nature of the substituents on the ring.[4] Furthermore, 13C NMR provides information on the carbon skeleton, with the C3 and C5 carbons typically resonating at different chemical shifts, allowing for their distinction.[3][4] For complex or unsymmetrically substituted pyrazoles, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous signal assignment.[5]
Trustworthiness through Self-Validating Protocols:
A robust NMR characterization involves a multi-pronged approach.
Experimental Protocol: Comprehensive NMR Analysis of a Novel Pyrazole Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton chemical shifts, multiplicities, and integration.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[5]
-
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the proposed structure.
Visualization of the NMR Workflow:
Caption: Workflow for comprehensive NMR-based structural elucidation of pyrazoles.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of the pyrazole and valuable information about its fragmentation pattern, which can aid in structural confirmation.
Expertise & Experience in MS Analysis of Pyrazoles:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile pyrazole derivatives.[6] Electron Ionization (EI) is a common ionization technique that leads to characteristic fragmentation patterns.[3] For pyrazoles, common fragmentation pathways include the loss of HCN and N₂ from the molecular ion.[6] The position of substituents can influence the stability of the resulting fragment ions, leading to distinct fragmentation patterns that can help differentiate isomers.[6] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, providing an additional layer of confirmation.
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: GC-MS Analysis of a Pyrazole Isomeric Mixture
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the pyrazole mixture in a volatile solvent such as dichloromethane or ethyl acetate.[3][6]
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is often suitable.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
-
MS Parameters:
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure and differentiate between isomers.[3][6]
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is an essential technique for assessing the purity of pyrazole samples and for separating isomers.
Expertise & Experience in HPLC Analysis of Pyrazoles:
Reverse-phase HPLC is a commonly used method for the analysis of pyrazoles.[7][8] The choice of column (e.g., C18) and mobile phase composition (e.g., acetonitrile/water or methanol/water with an acid modifier like formic or phosphoric acid) is critical for achieving good separation.[7][8] For chiral pyrazole derivatives, specialized chiral stationary phases are necessary to separate enantiomers.[9][10]
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: Purity Assessment of a Pyrazole Derivative by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the pyrazole derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole derivative has strong absorbance (e.g., 210 nm or 254 nm).
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample as a percentage of the main peak area relative to the total peak area.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a pyrazole molecule.
Expertise & Experience in FT-IR Analysis of Pyrazoles:
The FT-IR spectrum of a pyrazole derivative will show characteristic absorption bands for various functional groups. For example, N-H stretching vibrations in N-unsubstituted pyrazoles typically appear in the region of 3100-3180 cm⁻¹.[11] C=N and C=C stretching vibrations within the pyrazole ring are also observable.[12] The presence of other functional groups, such as carbonyls or sulfonyls, will give rise to strong, characteristic absorption bands.[2]
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: FT-IR Analysis of a Pyrazole Derivative
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Single-Crystal X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure of a pyrazole derivative in the solid state, single-crystal X-ray crystallography is the ultimate technique.
Expertise & Experience in X-ray Crystallography of Pyrazoles:
X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding structure-activity relationships.[1] The crystal packing of pyrazole derivatives is often governed by hydrogen bonding and other non-covalent interactions.[1] The data obtained can reveal the specific tautomeric form present in the solid state and the conformation of flexible substituents.[13]
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Grow a suitable single crystal of the pyrazole derivative. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at low temperature (e.g., 100-120 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the final refined structure to obtain detailed information about the molecular geometry and crystal packing.[1]
Visualization of the Characterization Funnel:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety.
Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on its chemical class, this compound should be treated as a hazardous waste.
Key Potential Hazards:
-
Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin. Aromatic amines and brominated compounds can exhibit toxicological effects.
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life.
-
Reactivity: While not expected to be highly reactive, it should not be mixed with strong oxidizing agents or strong acids without a proper risk assessment.
Due to these potential hazards, this compound must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations[2][3]. Under no circumstances should this chemical be disposed of down the sink or in regular solid waste streams [4][5][6].
| Hazard Class | Justification | Primary Disposal Concern |
| Acute Toxicity (Oral) | Based on data for analogous compounds[1]. | Prevent ingestion and contamination of water sources. |
| Environmental Hazard | Brominated aromatic compounds can be persistent. | Avoid release to the environment through soil or water. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final collection.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and safety glasses or goggles[1][7]. A face shield is recommended if there is a risk of splashing[7].
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled hazardous waste container[4][8]. This includes any contaminated items such as weighing paper, gloves, and disposable labware.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams[4][5]. For example, keep it separate from strong acids or bases[5].
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[6]. The rinsate must be collected and disposed of as hazardous liquid waste[4]. After triple-rinsing and air-drying, the container's label must be defaced or removed before disposal as non-hazardous solid waste[4][6].
3. Waste Container Management:
-
Compatibility: Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate[2][3].
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic")[9][10].
-
Closure: Keep waste containers securely closed except when adding waste[4][5]. This prevents the release of vapors and potential spills.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA at or near the point of generation[5][8][9].
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment, such as a tray or tub, is used for liquid waste containers to contain any potential leaks[4][5].
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][6][8].
-
Never transport hazardous waste off-site yourself[10]. Professional waste handlers are trained to manage the transportation and final disposal, which often involves high-temperature incineration at a licensed facility[11].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow[7].
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team[7].
-
Prevent entry into the affected area.
-
Provide the emergency response team with the identity of the spilled material and any available safety information.
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your vital research does not come at the cost of personal or environmental health.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 3-(3-Bromophenyl)-1H-pyrazol-5-amine.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Washington State University. Standard Operating Procedure: Bromine.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
